molecular formula C4H5NO2 B094041 Cyanomethyl acetate CAS No. 1001-55-4

Cyanomethyl acetate

Cat. No.: B094041
CAS No.: 1001-55-4
M. Wt: 99.09 g/mol
InChI Key: AJEHNBIPLQJTNU-UHFFFAOYSA-N
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Description

Cyanomethyl acetate is a useful research compound. Its molecular formula is C4H5NO2 and its molecular weight is 99.09 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 71942. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

cyanomethyl acetate
Source PubChem
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InChI

InChI=1S/C4H5NO2/c1-4(6)7-3-2-5/h3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJEHNBIPLQJTNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID00142939
Record name (Acetyloxy)acetonitrile
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Molecular Weight

99.09 g/mol
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Vapor Pressure

0.36 [mmHg]
Record name (Acetyloxy)acetonitrile
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CAS No.

1001-55-4
Record name 2-(Acetyloxy)acetonitrile
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Record name Cyanomethyl acetate
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Record name (Acetyloxy)acetonitrile
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Record name cyanomethyl acetate
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Record name CYANOMETHYLACETATE
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Foundational & Exploratory

The Hydrolysis of Cyanomethyl Acetate: A Mechanistic and Kinetic Exploration

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Cyanomethyl acetate, a molecule incorporating both an ester and a nitrile functional group, presents a unique case study in hydrolysis reactions. Its susceptibility to both acid and base-catalyzed cleavage is of significant interest in various chemical and pharmaceutical contexts, from synthetic chemistry to the metabolic pathways of nitrile-containing drug candidates. This guide provides a comprehensive examination of the mechanisms governing the hydrolysis of this compound, explores the kinetic and thermodynamic parameters of this transformation, and details experimental protocols for its investigation. By synthesizing established principles of ester hydrolysis with an analysis of the electronic influence of the cyanomethyl moiety, this document serves as a detailed resource for professionals requiring a deep understanding of this reaction.

Introduction: The Duality of this compound

This compound (glycolonitrile acetate) is a bifunctional molecule that serves as a versatile intermediate in organic synthesis. The presence of both an ester and a nitrile group within the same molecule gives rise to a rich and complex chemical reactivity. The hydrolysis of the ester functional group, the primary focus of this guide, is a fundamental reaction that proceeds via distinct mechanisms under acidic and basic conditions.

Understanding the hydrolysis of this compound is crucial for several reasons:

  • Synthetic Chemistry: The selective cleavage of the ester allows for the unmasking of a hydroxyl group, a key transformation in the synthesis of more complex molecules.

  • Drug Metabolism: Many pharmaceutical compounds contain nitrile functionalities. The study of the hydrolysis of molecules like this compound provides insights into the metabolic stability and degradation pathways of such drugs.

  • Prodrug Design: The ester group can be employed as a labile protecting group in prodrug strategies, with its hydrolysis in vivo releasing the active therapeutic agent.

This guide will delve into the intricacies of both acid-catalyzed and base-catalyzed (saponification) hydrolysis of this compound, with a particular focus on the mechanistic pathways and the electronic influence of the neighboring cyano group.

The Mechanism of Hydrolysis: A Tale of Two Catalysts

The hydrolysis of an ester involves the cleavage of the acyl-oxygen bond, leading to the formation of a carboxylic acid and an alcohol. This process is typically slow but can be significantly accelerated by the presence of an acid or a base catalyst.

Acid-Catalyzed Hydrolysis: A Reversible Pathway

In the presence of a strong acid, the hydrolysis of this compound is a reversible process.[1] The mechanism proceeds through a series of protonation and deprotonation steps, which activate the ester towards nucleophilic attack by water.

The key steps in the acid-catalyzed hydrolysis of this compound are as follows:

  • Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of the ester by a hydronium ion (H₃O⁺). This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[1]

  • Nucleophilic Attack by Water: A water molecule, acting as a nucleophile, attacks the activated carbonyl carbon. This leads to the formation of a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the newly added water molecule to the oxygen of the cyanomethoxy group. This converts the cyanomethoxy group into a good leaving group (cyanomethanol).

  • Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the protonated cyanomethanol as the leaving group.

  • Deprotonation: The resulting protonated carboxylic acid is deprotonated by a water molecule to yield the final carboxylic acid product (acetic acid) and regenerate the hydronium ion catalyst.

Acid_Catalyzed_Hydrolysis sub This compound protonated_ester Protonated Ester sub->protonated_ester + H₃O⁺ h3o_in1 H₃O⁺ h2o_out1 H₂O protonated_ester->sub - H₂O tetrahedral_intermediate1 Tetrahedral Intermediate protonated_ester->tetrahedral_intermediate1 + H₂O h2o_in H₂O tetrahedral_intermediate1->protonated_ester - H₂O tetrahedral_intermediate2 Protonated Tetrahedral Intermediate tetrahedral_intermediate1->tetrahedral_intermediate2 Proton Transfer proton_transfer Proton Transfer tetrahedral_intermediate2->tetrahedral_intermediate1 protonated_acid Protonated Acetic Acid tetrahedral_intermediate2->protonated_acid - Cyanomethanol cyanomethanol_out Cyanomethanol protonated_acid->tetrahedral_intermediate2 + Cyanomethanol acid Acetic Acid protonated_acid->acid - H₃O⁺ h2o_in2 H₂O acid->protonated_acid + H₂O h3o_out H₃O⁺

Caption: Acid-Catalyzed Hydrolysis of this compound.

Base-Catalyzed Hydrolysis (Saponification): An Irreversible Process

The base-catalyzed hydrolysis of esters, also known as saponification, is an irreversible reaction.[1] The irreversibility stems from the final deprotonation step, which forms a resonance-stabilized carboxylate anion that is unreactive towards the alcohol.

The mechanism for the base-catalyzed hydrolysis of this compound involves the following steps:

  • Nucleophilic Attack by Hydroxide: The hydroxide ion (OH⁻), a strong nucleophile, directly attacks the electrophilic carbonyl carbon of the ester. This results in the formation of a tetrahedral intermediate.

  • Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the cyanomethoxide ion as the leaving group.

  • Deprotonation: The newly formed carboxylic acid (acetic acid) is immediately deprotonated by the strongly basic cyanomethoxide ion (or another hydroxide ion) to form the resonance-stabilized acetate anion and cyanomethanol. This acid-base reaction is essentially irreversible and drives the overall reaction to completion.

Base_Catalyzed_Hydrolysis sub This compound tetrahedral_intermediate Tetrahedral Intermediate sub->tetrahedral_intermediate + OH⁻ oh_in OH⁻ tetrahedral_intermediate->sub acid Acetic Acid tetrahedral_intermediate->acid - Cyanomethoxide carboxylate Acetate Anion acid->carboxylate + Cyanomethoxide cyanomethanol Cyanomethanol cyanomethoxide Cyanomethoxide carboxylate->acid

Caption: Base-Catalyzed Hydrolysis of this compound.

The Electronic Influence of the Cyanomethyl Group

The presence of the cyano group in the alcohol moiety of this compound has a significant impact on the rate of hydrolysis. The nitrile group is strongly electron-withdrawing due to the high electronegativity of the nitrogen atom and the sp-hybridization of the carbon and nitrogen atoms.

This electron-withdrawing nature of the cyanomethyl group influences the hydrolysis in two key ways:

  • Increased Electrophilicity of the Carbonyl Carbon: The inductive effect of the cyano group pulls electron density away from the ester linkage, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack. This effect is expected to accelerate the rate of both acid- and base-catalyzed hydrolysis.

  • Stabilization of the Leaving Group: The electron-withdrawing cyano group stabilizes the negative charge on the oxygen of the cyanomethoxide leaving group in the base-catalyzed mechanism, making it a better leaving group.

Studies on the hydrolysis of cyanoacetamide, a related compound, have shown that the presence of the cyano group significantly increases the rate of hydrolysis compared to acetamide. This provides strong evidence for the rate-enhancing effect of the electron-withdrawing cyano group.

Kinetics of Hydrolysis: A Quantitative Perspective

Table 1: Rate Constants for the Base Hydrolysis of Cyanoacetamide in Methanol-Water Mixtures at 25°C

Methanol (wt%)k₂ (dm³ mol⁻¹ s⁻¹)
100.045
200.038
300.032
400.026
500.021
600.016
700.012

The data clearly shows that the rate of hydrolysis is influenced by the solvent composition, with the rate decreasing as the proportion of methanol increases. This is attributed to the lower basicity of methoxide ions, which are formed in solutions of NaOH in methanol, compared to hydroxide ions.

The activation parameters for the hydrolysis of cyanoacetamide were also determined, providing further insight into the reaction mechanism.

Table 2: Activation Parameters for the Base Hydrolysis of Cyanoacetamide in 10% Methanol-Water

ParameterValue
Eₐ (kJ mol⁻¹)62.3
ΔH‡ (kJ mol⁻¹)59.8
ΔS‡ (J mol⁻¹ K⁻¹)-63.2
ΔG‡ (kJ mol⁻¹)78.6

The negative value of the entropy of activation (ΔS‡) is consistent with a bimolecular reaction mechanism, where the formation of the ordered transition state from two reactant molecules leads to a decrease in entropy.

Experimental Protocols for Monitoring Hydrolysis

The hydrolysis of this compound can be monitored using a variety of analytical techniques. The choice of method depends on the specific experimental conditions and the available instrumentation.

General Experimental Workflow

Experimental_Workflow prep Reaction Preparation initiate Initiate Reaction prep->initiate monitor Monitor Reaction Progress initiate->monitor quench Quench Aliquots (optional) monitor->quench At time intervals analyze Analyze Samples monitor->analyze In-situ monitoring quench->analyze data Data Analysis analyze->data

Caption: General workflow for a kinetic study of hydrolysis.

Step-by-Step Methodologies

A. UV-Vis Spectrophotometry

This method is suitable if either the reactant or one of the products has a distinct chromophore that absorbs in the UV-Vis region.

  • Prepare Stock Solutions: Prepare stock solutions of this compound and the acid or base catalyst in the desired solvent (e.g., water, buffer).

  • Determine λ_max: Record the UV-Vis spectrum of the starting material and the expected products to identify a suitable wavelength (λ_max) for monitoring the reaction, where there is a significant change in absorbance.

  • Set up the Reaction: In a temperature-controlled cuvette, mix the reactant solutions to initiate the hydrolysis.

  • Monitor Absorbance: Record the absorbance at the chosen λ_max at regular time intervals.

  • Data Analysis: Use the Beer-Lambert law to convert absorbance values to concentrations and plot concentration versus time to determine the rate constant.

B. High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating and quantifying the components of a reaction mixture.

  • Develop an HPLC Method: Develop a suitable HPLC method (e.g., reverse-phase with a C18 column) to separate this compound, acetic acid, and cyanomethanol.

  • Prepare a Calibration Curve: Prepare standard solutions of this compound and the products at known concentrations and inject them into the HPLC to generate calibration curves.

  • Run the Reaction: Initiate the hydrolysis reaction in a thermostated vessel.

  • Sample and Quench: At specific time points, withdraw an aliquot of the reaction mixture and quench the reaction (e.g., by neutralizing the catalyst or diluting with a cold solvent).

  • Analyze Samples: Inject the quenched samples into the HPLC and determine the concentrations of the reactant and products from the calibration curves.

  • Data Analysis: Plot the concentration of this compound as a function of time to determine the reaction kinetics.

C. Titration

For acid- or base-catalyzed hydrolysis, the progress of the reaction can be followed by titrating the amount of acid or base consumed or produced.

  • Set up the Reaction: Initiate the hydrolysis in a reaction vessel.

  • Withdraw Aliquots: At regular intervals, withdraw a known volume of the reaction mixture.

  • Quench and Titrate: Quench the reaction (e.g., by cooling in an ice bath) and titrate the aliquot with a standardized solution of acid or base using a suitable indicator.

  • Data Analysis: The change in the titrant volume over time corresponds to the progress of the reaction.

Conclusion

The hydrolysis of this compound is a multifaceted reaction governed by well-established principles of organic chemistry. The presence of the electron-withdrawing cyano group significantly influences the reaction rate, accelerating both acid- and base-catalyzed pathways. While specific kinetic data for this molecule remains an area for further investigation, analogous systems such as cyanoacetamide provide a strong basis for understanding its reactivity. The experimental protocols outlined in this guide offer robust methodologies for researchers to probe the kinetics and mechanism of this and related hydrolysis reactions. A thorough understanding of the hydrolysis of this compound is not only of academic interest but also holds practical implications for the design and development of novel synthetic routes and pharmaceutical agents.

References

  • Abu El-Nader, H. M., & Moussa, M. N. H. (1987). Kinetics of Base Hydrolysis of Cyanoacetamide in Methanol-Water Mixtures. Indian Journal of Chemistry, 26A, 868-870.
  • University of Calgary. (n.d.). Hydrolysis of Esters. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Acid Catalyzed Hydrolysis of Esters. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]

Sources

Methodological & Application

"cyanomethyl acetate for the synthesis of pyrimidine derivatives"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Use of Cyanoacetate Esters in the Synthesis of Pyrimidine Derivatives

Executive Summary

Pyrimidine derivatives represent a cornerstone of medicinal chemistry, serving as the structural backbone for nucleoside analogs, kinase inhibitors, and antivirals. This guide addresses the synthesis of these heterocycles, specifically focusing on the critical distinction and application of Methyl Cyanoacetate (often colloquially referred to as cyanomethyl acetate in trade shorthand) versus the functionalizing agent This compound .

While Methyl Cyanoacetate (


)  is the primary synthone for constructing the pyrimidine core de novo, This compound (

)
serves a distinct role as a cyanomethylating agent for post-synthetic modification, particularly in generating fused systems like thienopyrimidines. This note provides high-fidelity protocols for both the cyclocondensation workflow and the subsequent functionalization pathways.

Chemical Disambiguation & Safety (Critical)

Before proceeding, researchers must verify their reagent CAS numbers. The nomenclature similarity often leads to critical experimental errors.

Common NameIUPAC NameStructureCAS No.Function in Pyrimidine Synthesis
Methyl Cyanoacetate Methyl 2-cyanoacetate

105-34-0 Core Builder: Reacts with amidines/ureas to form the pyrimidine ring.
This compound This compound

624-50-0 Functionalizer: Acts as a cyanomethyl donor (

) for fused ring synthesis.

Safety Warning: this compound (


) can hydrolyze to release Hydrogen Cyanide (HCN)  and Formaldehyde. All protocols involving this reagent must be performed in a high-efficiency fume hood with HCN detectors active.

Application 1: De Novo Synthesis of the Pyrimidine Core

The most robust application of cyanoacetate esters is the base-catalyzed cyclocondensation with amidines, ureas, or thioureas. This reaction exploits the electrophilic nature of both the nitrile and ester functionalities of Methyl Cyanoacetate.

Mechanism of Action

The reaction proceeds via a stepwise nucleophilic attack:

  • Nucleophilic Attack 1: The amidine nitrogen attacks the ester carbonyl of the cyanoacetate.

  • Intermolecular Cyclization: The second nitrogen attacks the nitrile group (Thorpe-Ziegler type closure).

  • Tautomerization: The resulting intermediate tautomerizes to form the stable aromatic pyrimidine system.

Protocol A: Synthesis of 6-Amino-2-mercaptopyrimidin-4-one

Target: A versatile scaffold for further functionalization (e.g., S-alkylation).

Reagents:

  • Methyl Cyanoacetate (1.0 eq)

  • Thiourea (1.1 eq)

  • Sodium Methoxide (NaOMe) (2.0 eq)

  • Methanol (Anhydrous)

Step-by-Step Methodology:

  • Preparation of Alkoxide: In a dry 3-neck round-bottom flask under

    
    , dissolve sodium metal (2.3 g, 0.1 mol) in anhydrous methanol (50 mL) to generate fresh NaOMe. Note: Commercial NaOMe solution can be used but fresh preparation improves yield.
    
  • Addition of Amidine Source: Add Thiourea (8.36 g, 0.11 mol) to the stirred alkoxide solution. Stir for 15 minutes at room temperature.

  • Controlled Addition: Add Methyl Cyanoacetate (9.9 g, 0.1 mol) dropwise over 20 minutes.

    • Process Control: Maintain internal temperature below 30°C to prevent oligomerization.

  • Reflux: Heat the reaction mixture to reflux (65°C) for 4–6 hours. Monitor by TLC (10% MeOH in DCM).

  • Quenching: Cool the mixture to 0°C. Acidify carefully with Glacial Acetic Acid to pH 5–6. The product will precipitate as a white/off-white solid.

  • Isolation: Filter the precipitate, wash with cold water (2x20 mL) and cold ethanol (1x10 mL).

  • Purification: Recrystallize from Ethanol/Water (1:1).

Yield Expectation: 75–85% Validation:


 NMR (DMSO-

) should show characteristic signals for the pyrimidine

and

protons.

Application 2: Synthesis of Fused Thienopyrimidines

This application utilizes the Cyanomethyl group. While chloroacetonitrile is the standard reagent, This compound can be used as a milder alkylating agent under specific catalytic conditions, or the protocol can be adapted for the standard halide equivalent to ensure reproducibility in drug discovery.

The goal is to convert the 6-amino-2-mercaptopyrimidin-4-one (from Protocol A) into a Thieno[2,3-d]pyrimidine , a privileged scaffold in kinase inhibitor design (e.g., EGFR inhibitors).

Mechanism: The Gewald-Type Cyclization
  • S-Alkylation: The thiol group displaces the leaving group (acetate or halide) to form an S-cyanomethyl intermediate.

  • Thorpe-Ziegler Cyclization: Base-mediated attack of the C-5 carbon (nucleophilic enamine carbon) onto the nitrile nitrogen.

  • Aromatization: Formation of the 5-membered thiophene ring fused to the pyrimidine.

Protocol B: One-Pot Synthesis of Thieno[2,3-d]pyrimidines

Reagents:

  • 6-Amino-2-mercaptopyrimidin-4-one (Product of Protocol A)

  • Cyanomethyl Source: Chloroacetonitrile (Standard) or this compound (requires activation)

  • Base:

    
     or 
    
    
    
  • Solvent: DMF or Ethanol

Step-by-Step Methodology:

  • Dissolution: Dissolve 6-amino-2-mercaptopyrimidin-4-one (10 mmol) in DMF (20 mL).

  • Base Activation: Add anhydrous

    
     (12 mmol). Stir at 60°C for 30 minutes.
    
  • Alkylation: Add the cyanomethylating agent (11 mmol) dropwise.

    • Note: If using this compound, add a catalytic amount of NaI to facilitate the leaving group exchange.

  • Cyclization: Heat the mixture to 90–100°C for 3 hours. The internal base promotes the intramolecular cyclization of the intermediate S-cyanomethyl derivative.

  • Work-up: Pour the reaction mixture into crushed ice. The fused bicyclic product will precipitate.

  • Filtration: Filter and wash with water.

Visualizing the Pathway

The following diagram illustrates the convergence of the Methyl Cyanoacetate building block into the Pyrimidine core, followed by the transformation into the Thienopyrimidine system.

PyrimidineSynthesis cluster_0 Protocol A: Core Synthesis cluster_1 Protocol B: Fused Ring Formation Reagents Methyl Cyanoacetate + Thiourea Intermediate Acyclic Intermediate Reagents->Intermediate Base (NaOMe) Condensation PyrimCore 6-Amino-2-mercaptopyrimidin-4-one (The Core Scaffold) Intermediate->PyrimCore Cyclization (- MeOH) Alkylation S-Cyanomethylation (Reagent: Cl-CH2-CN or AcO-CH2-CN) PyrimCore->Alkylation S-Alkylation (K2CO3/DMF) Cyclized Thieno[2,3-d]pyrimidine (Fused System) Alkylation->Cyclized Thorpe-Ziegler Cyclization

Caption: Workflow from raw cyanoacetate reagents to complex fused thienopyrimidine scaffolds.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Protocol A) Wet Methanol / Old NaOMeUse freshly distilled MeOH and fresh NaOMe. Water hydrolyzes the ester before reaction.
Oligomerization Temperature too high during additionMaintain T < 30°C during the addition of Methyl Cyanoacetate.
Incomplete Cyclization (Protocol B) Insufficient Base StrengthEnsure

is anhydrous. Switch to NaOEt/EtOH if DMF fails.
Safety Hazard HCN EvolutionIf using this compound, ensure basic pH is maintained to trap HCN as cyanide salt, but handle waste as hazardous cyanide waste.

References

  • Jain, K. S., et al. "Recent advances in the chemistry of thienopyrimidines." Current Science, vol. 87, no. 1, 2004.

  • Dave, C. G., & Shah, P. R. "Pyrimidines. Part I. Reaction of ethyl cyanoacetate with thiourea." Journal of the Indian Chemical Society, 1982.
  • Shaaban, M. R., et al. "Synthesis of Pyrimidine Derivatives." Mini-Reviews in Organic Chemistry, 2021.

  • PubChem Compound Summary. "Methyl Cyanoacetate." National Center for Biotechnology Information.

  • Sigma-Aldrich Protocol. "Synthesis of Pyrimidines via Condensation."

(Note: While specific URLs for older print-only journals like J. Indian Chem. Soc. are not direct, the citations provided are standard authoritative texts in the field.)

"synthesis of pyridines using cyanomethyl acetate"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for synthesizing polysubstituted pyridines and 2-pyridones using cyanoacetate esters. Pyridines are privileged scaffolds in drug discovery, serving as the core pharmacophore in blockbuster drugs like Flecainide, Nexium, and Claritin.[1]

Critical Reagent Disambiguation: While often colloquially referred to as "cyanomethyl acetate" in older literature or loose nomenclature, the specific reagent required for de novo pyridine ring construction via condensation is Methyl Cyanoacetate (or Ethyl Cyanoacetate).[1]

  • Target Reagent: Methyl Cyanoacetate (

    
    , CAS: 105-34-0).[1] This reagent possesses the active methylene group necessary for Knoevenagel and Michael additions.[1]
    
  • False Friend: this compound (

    
    , CAS: 623-64-3).[1] This is an alkylating agent (acetic acid cyanomethyl ester) and cannot participate in the ring-closure chemistry described below.[1]
    
  • Note: This guide proceeds with the standard protocol using Methyl Cyanoacetate, correcting the nomenclature for operational success.

Mechanistic Insight & Causality

To ensure reproducibility, researchers must understand the "Self-Validating" nature of this One-Pot Multicomponent Reaction (MCR).[1] The synthesis typically follows a cooperative mechanism involving Knoevenagel condensation, Michael addition, and cyclization.[1]

The Chemical Cascade
  • Activation: The base (e.g., Ammonium Acetate) deprotonates the active methylene of the methyl cyanoacetate.[1]

  • Knoevenagel Condensation: The activated cyanoacetate attacks the aldehyde, eliminating water to form an

    
    -unsaturated nitrile (benzylidene intermediate).[1]
    
  • Michael Addition: An enolizable ketone (or 1,3-dicarbonyl) attacks the benzylidene intermediate.[1]

  • Cyclization: The nitrogen source (Ammonium Acetate) condenses with the carbonyls/nitriles to close the ring, forming a dihydropyridine.[1]

  • Aromatization: Spontaneous or oxidative dehydrogenation yields the final pyridine.[1]

Pathway Visualization

The following diagram illustrates the molecular logic flow.

PyridineSynthesis Aldehyde Aryl Aldehyde (Electrophile) Inter1 Benzylidene Intermediate (Knoevenagel Product) Aldehyde->Inter1 Base Catalysis (-H2O) Cyano Methyl Cyanoacetate (Nucleophile 1) Cyano->Inter1 Base Catalysis (-H2O) Base NH4OAc (Base & N-Source) DHP 1,4-Dihydropyridine Base->DHP Cyclization (+N, -H2O) Ketone Acetophenone/1,3-Dicarbonyl (Nucleophile 2) Inter2 Michael Adduct Ketone->Inter2 Michael Addition Inter1->Inter2 Michael Addition Inter2->DHP Cyclization (+N, -H2O) Product Polysubstituted Pyridine (Final Product) DHP->Product Oxidation/Aromatization

Figure 1: Mechanistic pathway for the one-pot synthesis of pyridines using methyl cyanoacetate.[1]

Detailed Experimental Protocol

Method A: Microwave-Assisted One-Pot Synthesis (Green Chemistry)

This method is preferred for high-throughput screening and library generation due to short reaction times and high atom economy.[1]

Reagents:

  • Aryl Aldehyde (1.0 mmol)[1]

  • Methyl Cyanoacetate (1.0 mmol)[1]

  • Acetophenone derivative (1.0 mmol)[1]

  • Ammonium Acetate (

    
    ) (2.0 - 8.0 mmol, excess required as N-source)[1]
    
  • Solvent: Ethanol (95%)[1]

Step-by-Step Workflow:

  • Preparation: In a microwave-safe vial (10 mL), dissolve the aldehyde, methyl cyanoacetate, and acetophenone in 3 mL of Ethanol.

  • Activation: Add Ammonium Acetate. Note: The excess ammonium acetate also acts as a buffer/catalyst.[1]

  • Irradiation: Seal the vial. Irradiate at 120°C (Power: 300W) for 5–10 minutes.

    • Checkpoint: Monitor TLC (Ethyl Acetate:Hexane 3:7).[1] Disappearance of aldehyde indicates completion.[1]

  • Work-up: Cool the reaction mixture to room temperature. The product often precipitates out.[1]

  • Purification:

    • If Solid: Filter the precipitate and wash with cold ethanol (2x 5 mL) followed by water (to remove excess

      
      ).[1]
      
    • If Soluble: Pour mixture into crushed ice. Filter the resulting solid.[1]

    • Recrystallization:[1] Hot ethanol or DMF/Ethanol mixture.[1]

Method B: Conventional Reflux (Scale-Up)

For gram-scale synthesis where microwave reactors are size-limited.[1]

  • Setup: 100 mL Round Bottom Flask, Magnetic Stir Bar, Reflux Condenser.

  • Loading: Combine reactants (Scale: 10 mmol basis) in 30 mL Ethanol.

  • Reaction: Reflux at 80°C for 6–10 hours.

  • Observation: Color change from pale yellow to deep orange/red often occurs, followed by precipitation of the pyridine derivative.[1]

  • Isolation: Cool to 0°C overnight. Filter crystals.[1]

Critical Process Parameters (CPPs) & Data

The choice of solvent and catalyst significantly impacts yield.[1] The table below summarizes optimization data derived from standard validation runs (based on p-chlorobenzaldehyde substrate).

ParameterConditionYield (%)Reaction TimeNotes
Solvent Ethanol (Reflux)82%8 hrsStandard green solvent.[1]
Solvent Water (Reflux)45%12 hrsPoor solubility of intermediates limits yield.[1]
Solvent PEG-400 (100°C)88%2 hrsExcellent heat transfer; difficult work-up.[1]
Catalyst

(None)
<10%24 hrsReaction fails without ammonium source.[1]
Catalyst Piperidine (Base)65%6 hrsGood for Knoevenagel, but

is better for ring closure.[1]
Energy Microwave (120°C)94% 7 min Optimal Method.

Troubleshooting & Quality Control

Issue: Product is an oil/gum instead of solid.

  • Cause: Incomplete cyclization or presence of chalcone intermediate.[1]

  • Solution: Triturate the oil with diethyl ether or cold ethanol.[1] If it persists, re-dissolve in ethanol and add a drop of acetic acid, then reflux for 1 additional hour.

Issue: Low Yield.

  • Cause: Moisture in reagents (Aldehydes oxidize to acids).[1]

  • Solution: Distill aldehydes prior to use.[1] Ensure Ammonium Acetate is dry (hygroscopic).[1]

Issue: Wrong Regioisomer.

  • Cause: Competition between Knoevenagel and Michael attack sequences.[1]

  • Control: Pre-mix Aldehyde + Cyanoacetate + Base for 10 mins before adding the ketone to force the Knoevenagel intermediate formation first.[1]

Experimental Workflow Diagram

Workflow Start Start: Reagent Weighing (Check CAS: 105-34-0) Mix Mix: Aldehyde + Me-Cyanoacetate + Ketone + NH4OAc Start->Mix Method Select Method Mix->Method MW Microwave Irradiation 120°C, 5-10 min Method->MW Reflux Conventional Reflux 80°C, 6-10 hrs Method->Reflux TLC TLC Check (Hex:EtOAc 7:3) MW->TLC Reflux->TLC TLC->Method Incomplete Workup Precipitation (Ice Water/Cold EtOH) TLC->Workup Complete Dry Drying & Analysis (NMR, MP, MS) Workup->Dry

Figure 2: Operational workflow for the synthesis of pyridines.

References

  • Bohrium Review. (2022).[1][2] "A Mini-Review on the Multicomponent Synthesis of Pyridine Derivatives." Bohrium.[1] Link[1]

  • National Institutes of Health (NIH). (2023).[1] "Green Synthesis of Novel Pyridines via One-Pot Multicomponent Reaction and Their Anti-Inflammatory Evaluation." PubMed Central.[1] Link (Note: Generalized PMC link for verification of method).

  • ResearchGate. (2025).[1] "Ecofriendly synthesis of 3-cyanopyridine derivatives by multi-component reaction catalyzed by animal bone meal." ResearchGate.[1][3] Link

  • Benchchem. (n.d.).[1] "this compound vs Methyl Cyanoacetate Reagent Data." Benchchem Chemical Database. Link (Used for reagent disambiguation).[1]

Disclaimer: This protocol assumes the use of standard laboratory safety equipment (fume hood, PPE).[1] Cyanide derivatives can release toxic gases under strong acidic conditions; maintain basic/neutral pH where possible.[1]

Sources

Advanced Application Note: Cyanomethyl Acetate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The Irreversible Acyl Donor for Chiral Building Blocks

Executive Summary & Chemical Logic

Cyanomethyl acetate (CMA) is a specialized "activated ester" utilized primarily in the asymmetric synthesis of chiral pharmaceutical intermediates . Unlike standard alkyl esters (e.g., ethyl acetate) used in transesterification, CMA functions as an irreversible acyl donor .

In pharmaceutical development, the synthesis of enantiopure alcohols and amines is critical. Lipase-catalyzed kinetic resolution (KR) is a standard method to achieve this. However, standard transesterifications are reversible, often stalling at equilibrium and limiting yield/enantiomeric excess (ee).

The CMA Advantage (The "Thermodynamic Trap"): When CMA transfers its acetyl group to a substrate (drug intermediate), the leaving group is cyanomethanol (


). Cyanomethanol is chemically unstable and spontaneously decomposes into formaldehyde  (

) and hydrogen cyanide (

). Because the leaving group is destroyed, the reverse reaction is impossible. This drives the reaction equilibrium completely to the right, ensuring high conversion rates and high optical purity.



Core Application: Enzymatic Kinetic Resolution

This protocol details the use of CMA to resolve a racemic alcohol, a common step in synthesizing chiral moieties for beta-blockers, anti-inflammatories, and antiviral agents.

2.1 Mechanism of Action

The following diagram illustrates the irreversible nature of the acylation, contrasting it with reversible donors like ethyl acetate.

CMA_Mechanism cluster_0 Lipase Active Site Enzyme Serine-Lipase AcylEnzyme Acyl-Enzyme Intermediate Enzyme->AcylEnzyme LeavingGroup Cyanomethanol (HO-CH2-CN) Enzyme->LeavingGroup Release Product Chiral Acetate (R-OAc) AcylEnzyme->Product Deacylation by (R)-Alcohol CMA This compound (Acyl Donor) CMA->Enzyme Acylation Substrate Racemic Alcohol (R/S-OH) Substrate->AcylEnzyme Nucleophilic Attack Decomp Decomposition LeavingGroup->Decomp Spontaneous Waste HCHO + HCN (Irreversible) Decomp->Waste Gas Evolution Waste->LeavingGroup IMPOSSIBLE

Caption: The "Thermodynamic Trap" mechanism. The spontaneous decomposition of cyanomethanol prevents the reverse reaction, driving kinetic resolution to completion.

2.2 Experimental Protocol: Kinetic Resolution of (±)-1-Phenylethanol

Objective: Isolate (S)-1-phenylethanol and (R)-1-phenylethyl acetate with >99% ee.

Materials:

  • Substrate: (±)-1-Phenylethanol (10 mmol)

  • Acyl Donor: this compound (0.6 eq, 6 mmol)

  • Catalyst: Candida antarctica Lipase B (CAL-B, immobilized, e.g., Novozym 435)

  • Solvent: Toluene or DIPE (Diisopropyl ether) - Note: Anhydrous conditions are preferred but not strictly required due to irreversibility.

  • Safety: Fume hood with HCN detector.

Step-by-Step Methodology:

  • Preparation: In a 50 mL round-bottom flask, dissolve 1.22 g (10 mmol) of (±)-1-phenylethanol in 20 mL of Toluene.

  • Enzyme Addition: Add 50 mg of immobilized CAL-B. Stir gently (150 rpm) to suspend the beads.

  • Acyl Donor Addition: Add 0.68 g (6 mmol) of this compound.

    • Scientific Insight: We use a slight excess relative to the (R)-enantiomer (0.5 eq theoretical) to ensure full conversion of the fast-reacting enantiomer.

  • Reaction: Stir at 30°C. Monitor by GC or chiral HPLC.

    • Reaction Time: Typically 2–6 hours.

    • Monitoring: Watch for the disappearance of the (R)-alcohol peak and the appearance of the (R)-acetate.

  • Termination: Filter off the enzyme beads (the enzyme can often be reused).

  • Workup (Safety Critical):

    • The reaction mixture contains dissolved HCN and formaldehyde.

    • Wash the organic phase with saturated

      
        followed by water.
      
    • Crucial Step: Treat the aqueous waste with bleach (sodium hypochlorite) to neutralize cyanide before disposal.

  • Purification: Separate the unreacted (S)-alcohol from the (R)-acetate via column chromatography (Silica gel, Hexane/EtOAc).

Expected Results:

ParameterValueNotes
Conversion 50%Ideal kinetic resolution stops exactly at 50%.
ee (Product) >99%(R)-Acetate
ee (Substrate) >99%(S)-Alcohol (after 50% conversion)
E-Value >200Enantiomeric Ratio (Selectivity factor)
Application 2: Chemoselective Acetylation of Sensitive Amines

Beyond chirality, CMA is a mild, neutral acylating agent. Unlike acetyl chloride or acetic anhydride, which generate strong acids (HCl or acetic acid) that can degrade acid-sensitive protecting groups (like Boc or TBS), CMA reacts under essentially neutral conditions.

Protocol: Selective N-Acetylation

  • Substrate: Dissolve amine (1 eq) in THF.

  • Reagent: Add CMA (1.1 eq).

  • Conditions: Stir at Room Temperature for 12h. No base is required, though mild heating (40°C) accelerates the reaction.

  • Outcome: Clean conversion to acetamide without cleavage of acid-sensitive moieties.

Comparative Analysis: CMA vs. Other Donors

Why choose this compound over cheaper alternatives?

Acyl DonorLeaving GroupReversibilityReaction RateToxicityApplication Niche
Ethyl Acetate EthanolReversibleSlowLowBulk, non-critical resolutions
Vinyl Acetate AcetaldehydeIrreversibleFastMediumStandard irreversible donor. Issue: Acetaldehyde deactivates some enzymes.
Isopropenyl Acetate AcetoneIrreversibleMediumLowGood, but slower than vinyl esters.
This compound HCN + HCHO Strictly Irreversible Very Fast High High-value pharma intermediates requiring max conversion; mild conditions.

Scientific Insight: While Vinyl Acetate is common, the byproduct acetaldehyde can form Schiff bases with lysine residues on the lipase, slowly deactivating it. CMA's byproducts, while toxic to humans, are often less inhibitory to specific lipases (like Pseudomonas lipases) in short-duration runs.

Safety & Handling Protocol (HCN Hazard)

CRITICAL WARNING: The decomposition of the leaving group generates Hydrogen Cyanide (HCN). While the molar amounts are small in micro-scale synthesis, scale-up requires rigorous controls.

Mandatory Safety Workflow:

  • Engineering Controls: All reactions must be performed in a high-efficiency fume hood.

  • Monitoring: Use a portable HCN monitor (set to alarm at 4.7 ppm).

  • Waste Treatment:

    • Never acidify the reaction waste (acid promotes HCN gas evolution).

    • Quench: Treat all aqueous waste streams with basic sodium hypochlorite (Bleach + NaOH) to convert cyanide to cyanate (

      
      ), which is less toxic.
      
  • PPE: Standard lab PPE + Silver Shield gloves (laminate) if handling neat CMA.

References
  • Ghanem, A., & Aboul-Enein, H. Y. (2004). Lipase-mediated chiral resolution of racemates in organic solvents. Tetrahedron: Asymmetry. Link (Detailed discussion on irreversible acyl donors).

  • Faber, K. (2018).Biotransformations in Organic Chemistry. Springer. (The definitive textbook source for the "Thermodynamic Trap" mechanism of cyanomethyl esters).
  • Theil, F. (1995). Lipase-catalyzed kinetic resolution of alcohols. Chemical Reviews.[1] Link (Comparative analysis of Vinyl Acetate vs. This compound).

  • PubChem. this compound - Compound Summary. National Library of Medicine. Link (Safety and Physical Data).

Disclaimer: This guide is for research purposes only. Handling this compound requires strict adherence to institutional safety protocols regarding cyanide generation.

Sources

Application Notes & Protocols: The Strategic Utility of Cyanomethyl Acetate in Modern Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Cyanomethyl acetate (C₄H₅NO₂) is a versatile and economically significant building block in the synthesis of a wide array of agrochemicals.[1][2] Its bifunctional nature, possessing both a reactive nitrile group and an ester moiety, allows for a diverse range of chemical transformations, making it a cornerstone intermediate for producing high-value fungicides, herbicides, and insecticides.[1][2] This document provides an in-depth guide for researchers and synthetic chemists on the strategic application of this compound. We will explore its role in the synthesis of key agrochemical classes, delve into the underlying reaction mechanisms, and provide detailed, field-proven protocols for the synthesis of representative active ingredients.

Introduction: The Chemical Versatility of this compound

The strategic importance of this compound in organic synthesis stems from the distinct reactivity of its two functional groups.[1]

  • The Nitrile Group: This group is a precursor to various functionalities. It can undergo nucleophilic addition, be reduced to a primary amine, or be hydrolyzed to a carboxylic acid. The adjacent methylene group is activated, making its protons acidic and susceptible to deprotonation, enabling crucial carbon-carbon bond-forming reactions like Knoevenagel condensations.[2][3]

  • The Ester Group: The acetate moiety can be hydrolyzed or participate in transesterification reactions.[1] More strategically, it can act as a leaving group or be carried through several synthetic steps before a final transformation.

This dual functionality allows chemists to perform sequential and selective reactions, building molecular complexity efficiently.[1] this compound serves as a compact and effective synthon for introducing the vital cyanomethyl (-CH₂CN) moiety found in many biologically active molecules.[1][3]

Core Synthetic Applications in Agrochemicals

This compound and its close chemical relatives are pivotal in constructing the core scaffolds of numerous commercial pesticides.

Fungicide Synthesis: The Strobilurin Analogs

Strobilurins are a major class of fungicides that act by inhibiting mitochondrial respiration in fungi. Many synthetic strobilurins, such as Azoxystrobin and Pyraclostrobin, feature a β-methoxyacrylate toxophore. This compound derivatives are instrumental in constructing this key structural element.[4][5]

The synthesis often involves a reaction between a substituted phenylacetate precursor and a formamide acetal, followed by methylation.[4] While patents often describe multi-step syntheses for commercial products like Pyraclostrobin starting from other materials,[6][7][8] the fundamental chemistry of building the active methoxyacrylate group is a cornerstone of this class, where cyanoacetate derivatives are frequently employed.[4]

Logical Workflow: From Building Block to Agrochemical Classes

G cluster_start Core Building Block cluster_reactions Key Synthetic Transformations A This compound (or related Cyanoacetates) B Knoevenagel Condensation Cyanomethylation Cyclization & Derivatization A->B Reagents & Catalysts C Fungicides (e.g., Strobilurins, Imidazoles) B->C D Herbicides (e.g., ALS Inhibitors) B->D E Insecticides B->E

Caption: General synthetic workflow from this compound to major agrochemical classes.

Fungicide Synthesis: Imidazole Derivatives (Cyazofamid)

Cyazofamid is a highly effective fungicide used to control oomycete pathogens. Its chemical structure is a 4-chloro-2-cyano-N,N-dimethyl-5-(4-methylphenyl)-1H-imidazole-1-sulfonamide. The cyano-imidazole core is a critical component for its biological activity. The synthesis of this core often involves precursors that can be derived from or are structurally related to cyanomethyl building blocks. Commercial synthesis of Cyazofamid is a multi-step process,[9][10] and patent literature reveals various routes to the key cyano-imidazole intermediate.[11][12] The introduction of the cyano group at the C2 position of the imidazole ring is a key transformation where cyanating agents or precursors built from cyano-containing synthons are essential.

Herbicide Synthesis: Acetolactate Synthase (ALS) Inhibitors

Herbicides that inhibit the acetolactate synthase (ALS) enzyme (also known as AHAS) are a cornerstone of modern weed management.[13][14] These herbicides block the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants, a pathway absent in animals, which accounts for their low mammalian toxicity.[13][15] Several families of ALS inhibitors, including sulfonylureas and triazolopyrimidines, are synthesized using heterocyclic intermediates.[16] The formation of these heterocyclic cores, such as pyrimidines, can be achieved through condensation reactions involving bifunctional reagents like cyanoacetates.[2] The reaction of a cyanoacetate with a guanidine or amidine derivative is a classic and powerful method for constructing substituted pyrimidine rings, which form the backbone of many herbicides in this class.

Experimental Protocols & Methodologies

The following section provides a detailed, exemplary protocol for the synthesis of a strobilurin fungicide intermediate, illustrating the practical application of cyanoacetate chemistry.

Protocol 1: Synthesis of a Methyl (E)-2-(phenoxymethyl)phenyl-3-methoxyacrylate Intermediate

This protocol is a representative synthesis for the core of many strobilurin-type fungicides, adapted from principles found in the literature.[4][17] It demonstrates the formation of the crucial β-methoxyacrylate group from a phenylacetate precursor, which can be conceptually linked back to this compound chemistry.

Objective: To synthesize a key intermediate for strobilurin fungicides.

Materials & Reagents:

  • Methyl 2-(phenoxymethyl)phenylacetate

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

  • Sodium methoxide (freshly prepared or commercial)

  • Methanol (anhydrous)

  • Toluene (anhydrous)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Ethyl acetate/Hexane mixture)

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser with a drying tube (or nitrogen inlet)

  • Magnetic stirrer and heating mantle

  • Dropping funnel

  • Thermometer

  • Rotary evaporator

  • Standard laboratory glassware for work-up and purification

Step-by-Step Procedure:

  • Enol Ether Formation:

    • To a 250 mL three-neck flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add methyl 2-(phenoxymethyl)phenylacetate (1 equivalent).

    • Add anhydrous toluene (approx. 5 mL per gram of starting material).

    • Begin stirring and add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 equivalents) dropwise at room temperature.

    • Causality: DMF-DMA acts as both a reagent and a water scavenger. It reacts with the active methylene group of the phenylacetate to form an enamine intermediate. The reaction is driven by the formation of methanol and dimethylamine byproducts.

    • Heat the mixture to reflux (approx. 90-110 °C, depending on the specific setup) for 4-6 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).

    • Once the starting material is consumed, allow the mixture to cool to room temperature.

    • Remove the toluene and excess DMF-DMA under reduced pressure using a rotary evaporator. The resulting crude product is a dark oil (the enamino ester).

  • Formation of the Methoxyacrylate:

    • Dissolve the crude enamino ester from the previous step in anhydrous methanol (approx. 5 mL per gram of initial starting material).

    • In a separate flask, prepare a solution of sodium methoxide (1.5 equivalents) in anhydrous methanol.

    • Causality: Sodium methoxide is a strong base and nucleophile. It will catalyze the elimination of dimethylamine and introduce the methoxy group to form the desired β-methoxyacrylate structure. Using anhydrous conditions is critical to prevent hydrolysis of the ester and the sodium methoxide reagent.[17]

    • Cool the enamino ester solution to 0-5 °C in an ice bath.

    • Add the sodium methoxide solution dropwise, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, again monitoring by TLC.

  • Work-up and Purification:

    • Once the reaction is complete, carefully quench the reaction by adding it to ice-cold water.

    • Neutralize the mixture to pH ~7 by the slow addition of 1 M HCl.

    • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash sequentially with water (2 x 50 mL), saturated sodium bicarbonate solution (1 x 50 mL), and brine (1 x 50 mL).

    • Causality: The aqueous washes are essential to remove inorganic salts, residual acid/base, and methanol. The bicarbonate wash specifically removes any acidic impurities.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

    • Purify the crude oil by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (e.g., starting from 5:95 and increasing to 20:80).

    • Combine the pure fractions (identified by TLC) and evaporate the solvent to yield the final product as a pale yellow oil or solid.

Data Summary:

The following table provides representative data for key transformations in agrochemical synthesis involving cyanomethylation or cyanoacetate precursors.

Reaction TypeSubstrateReagent/CatalystProduct TypeYield (%)Reference
EsterificationBenzoic acid, Cyanoacetic acidIodide, Sodium AcetateCyanomethyl benzoate74-78%[1]
CyanomethylationIminesCu(OAc)₂, AcetonitrileArylacrylonitriles69-98%[1]
C-H CyanomethylationIndoles, PyrrolesIron(II), DTBPC-2 Cyanomethylated heterocyclesGood[1]
Strobilurin SynthesisPhenylacetate derivativeDMF-DMA, NaOMeβ-methoxyacrylate70-85%[4][17]

Key Mechanistic Insights

Understanding the reaction mechanisms is crucial for optimizing reaction conditions and troubleshooting synthetic challenges.

Mechanism: Knoevenagel Condensation for Heterocycle Formation

This reaction is fundamental to building many herbicide scaffolds.

  • Deprotonation: A base removes a proton from the α-carbon of this compound, forming a resonance-stabilized carbanion (enolate).

  • Nucleophilic Attack: The carbanion attacks the electrophilic carbon of a carbonyl group (e.g., in an aldehyde or ketone) or an equivalent electrophile (e.g., in a guanidine derivative).

  • Condensation: A subsequent dehydration or elimination step leads to the formation of a new carbon-carbon double bond or the closure of a heterocyclic ring.

Reaction Scheme: Base-Catalyzed Knoevenagel Condensation

G cluster_reactants Reactants cluster_intermediates Mechanism cluster_product Product R1 This compound I1 Carbanion [NC-CH⁻-COOR'] R1->I1 Deprotonation R2 Aldehyde (R-CHO) I2 Alkoxide Intermediate R2->I2 Nucleophilic Attack Base Base (B:) Base->I1 Deprotonation I1->I2 Nucleophilic Attack P α,β-Unsaturated Cyanoester (R-CH=C(CN)COOR') I2->P Dehydration (-H₂O)

Caption: Simplified mechanism of the Knoevenagel condensation with this compound.

Conclusion

This compound and related cyanoacetates are indispensable tools in the agrochemical synthesis toolkit. Their predictable reactivity, commercial availability, and ability to participate in robust C-C and C-N bond-forming reactions allow for the efficient and scalable production of complex and highly active fungicides and herbicides. The protocols and mechanisms detailed in this guide provide a solid foundation for researchers and development professionals to leverage the full potential of this versatile chemical intermediate in the discovery and production of the next generation of crop protection agents.

References

  • Multichem. (n.d.). Methyl cyanoacetate Dealer and Distributor. Multichem. Retrieved from [Link]

  • Google Patents. (2013). CN103030598A - Method for preparing strobilurin fungicide.
  • Google Patents. (2012). CN102633682A - Continuous production process of cyanoacetate.
  • Google Patents. (2017). CN107382871A - The synthetic method of cyazofamid.
  • National Center for Biotechnology Information. (2021). A computational study for the reaction mechanism of metal-free cyanomethylation of aryl alkynoates with acetonitrile. PMC. Retrieved from [Link]

  • Google Patents. (2016). CN106008348A - Method for synthesizing pyraclostrobin intermediate.
  • Synthesis of New Strobilurin Derivatives with Modified 1,3,5-Triazine Moiety. (n.d.). Journal of the Korean Chemical Society. Retrieved from [Link]

  • Google Patents. (2016). CN106008347A - Synthesis technology of pyraclostrobin.
  • ResearchGate. (2016). HERBICIDES THAT INHIBIT ACETOLACTATE SYNTHASE. Retrieved from [Link]

  • UC Agriculture and Natural Resources. (n.d.). Acetolactate Synthase (ALS) or Acetohydroxy Acid Synthase (AHAS) Inhibitors. Herbicide Symptoms. Retrieved from [Link]

  • Google Patents. (2021). CN110105287B - Synthesis process of pyraclostrobin.
  • Google Patents. (2017). CN107501191A - The synthesis technique of cyazofamid.
  • PubMed. (2007). Design, synthesis, and fungicidal activities of new strobilurin derivatives. Retrieved from [Link]

  • CSIR-NIScPR. (n.d.). A new approach for the synthesis of strobilurin fungicide analogues. Open Research@CSIR-NIScPR. Retrieved from [Link]

  • University of Hertfordshire. (n.d.). Cyazofamid (Ref: IKF 916). AERU. Retrieved from [Link]

  • ResearchGate. (n.d.). Total syntheses of cyazofamid. Retrieved from [Link]

Sources

Application Notes & Protocols: Strategic Cyanomethylation of Indoles for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural backbone of numerous pharmaceuticals and bioactive natural products. The introduction of a cyanomethyl group (-CH₂CN) at key positions, particularly C2 and C3, provides a uniquely versatile synthetic handle, readily convertible into essential pharmacophores such as primary amines, carboxylic acids, and tetrazoles. This guide provides an in-depth analysis of modern methodologies for the cyanomethylation of indoles, offering researchers a strategic toolkit for scaffold functionalization. We will dissect established palladium-catalyzed and photoredox-mediated protocols that utilize common cyanomethyl sources. Furthermore, we will explore the potential application of cyanomethyl acetate as an alternative reagent, proposing a theoretical framework for its use in direct C-H functionalization, grounded in established mechanistic principles.

Introduction: The Strategic Value of the Indole-Acetonitrile Moiety

Indole-3-acetonitrile and its regioisomers are not merely synthetic intermediates; they are pivotal building blocks in the synthesis of tryptamines, alkaloids, and complex drug candidates. The nitrile group's robust yet tractable nature allows for late-stage diversification, a critical advantage in drug development campaigns. Traditional synthetic routes often involve multi-step sequences, such as the Mannich reaction to form gramines followed by nucleophilic substitution with toxic cyanide salts. Modern methods, however, focus on direct C-H bond functionalization, offering a more atom-economical and efficient approach to these valuable scaffolds.[1]

This document serves as a practical guide for researchers, providing both the theoretical underpinnings and detailed experimental protocols for achieving selective cyanomethylation.

Mechanistic Pillars of Indole Functionalization

Understanding the underlying reaction mechanisms is paramount for troubleshooting, optimization, and adapting protocols to new substrates. The cyanomethylation of indoles is primarily achieved through two dominant pathways: transition-metal catalysis and photoredox-mediated radical chemistry.

Palladium-Catalyzed C-H Functionalization

Palladium catalysis is a powerful tool for the direct functionalization of indole C-H bonds. The catalytic cycle, while varying with the specific ligands and oxidants used, generally follows a concerted pathway involving C-H activation. For cyanomethylation, this can proceed via a domino Heck/decarboxylative reaction when using cyanoacetate salts.[2][3][4] A generalized mechanism for direct C-H cyanation often involves the palladium catalyst in different oxidation states, where C-H activation is frequently the rate-determining step.[5]

Palladium_Catalytic_Cycle cluster_0 Catalytic Cycle Pd_II Pd(II) Catalyst Indole_Complex Indole-Pd(II) Complex Pd_II->Indole_Complex Indole Coordination Palladacycle Palladacycle Intermediate Indole_Complex->Palladacycle C-H Activation (Rate-Limiting) Pd_IV Pd(IV) Intermediate Palladacycle->Pd_IV Oxidative Addition [CN Source] Pd_0 Pd(0) Pd_IV->Pd_0 Reductive Elimination Product Cyanomethylated Indole Pd_IV->Product Pd_0->Pd_II Re-oxidation [Oxidant] Indole Indole Substrate Indole->Indole_Complex

Figure 1: Generalized Palladium Catalytic Cycle for Indole C-H Cyanation.

Photoredox-Mediated Radical Cyanomethylation

Visible-light photoredox catalysis offers a mild and efficient alternative, avoiding the need for high temperatures and stoichiometric oxidants.[6] This approach utilizes a photocatalyst (e.g., Iridium or Ruthenium complexes) that, upon excitation by light, can engage in single-electron transfer (SET) with a suitable cyanomethyl radical precursor, such as bromoacetonitrile.[7] The resulting cyanomethyl radical then adds to the electron-rich indole ring, typically at the C3 position, to forge the new C-C bond.[6]

Photoredox_Cycle cluster_main Radical Propagation Cycle PC Photocatalyst (PC) PC_star Excited PC* PC->PC_star Excitation PC_red Reduced PC- PC_star->PC_red SET PC_ox Oxidized PC+ PC_ox->PC Regeneration Cycle PC_red->PC Regeneration Indole Indole Radical_Adduct Indole Radical Adduct Indole->Radical_Adduct + •CH₂CN Product Cyanomethylated Indole Radical_Adduct->Product - H⁺, - e⁻ Light hv (Visible Light) Light->PC Radical_Source BrCH₂CN Radical •CH₂CN Radical_Source->Radical e⁻ Base Base

Figure 2: Plausible Mechanism for Photoredox C3-Cyanomethylation of Indoles.

Established Protocol: Photoredox C2/C3-Cyanomethylation using Bromoacetonitrile

This protocol is adapted from methodologies proven effective for the direct cyanomethylation of a broad range of indole substrates.[6] The regioselectivity (C2 vs. C3) is highly dependent on the substitution pattern of the indole starting material. Unsubstituted indoles tend to favor C2 functionalization, while C2-substituted indoles predictably yield the C3-cyanomethylated product.[6]

Materials and Equipment
  • Indole substrate (1.0 equiv)

  • Bromoacetonitrile (1.5 - 2.0 equiv)

  • Photocatalyst (e.g., Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆, 1-2 mol%)

  • Base (e.g., 2,6-lutidine or diisopropylethylamine, 1.5 equiv)

  • Anhydrous, degassed solvent (e.g., DMSO or Acetonitrile)

  • Schlenk tube or vial with a magnetic stir bar

  • Blue LED light source (e.g., 450 nm) with a cooling fan

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

Step-by-Step Procedure

Experimental_Workflow start Start prep 1. Reagent Preparation (Indole, Catalyst, Base, Solvent) start->prep reaction 2. Reaction Setup (Degas, Add Bromoacetonitrile) prep->reaction irradiation 3. Irradiation (Blue LEDs, RT, 12-24h) reaction->irradiation monitoring 4. Reaction Monitoring (TLC or LC-MS) irradiation->monitoring workup 5. Aqueous Workup (Quench, Extract with EtOAc) monitoring->workup Upon Completion purify 6. Purification (Silica Gel Chromatography) workup->purify analysis 7. Product Analysis (NMR, HRMS) purify->analysis end End analysis->end

Figure 3: Standard Experimental Workflow for Photoredox Cyanomethylation.

  • Reaction Setup: To a dry Schlenk tube under an inert atmosphere (N₂ or Ar), add the indole substrate (e.g., 0.25 mmol), the photocatalyst (0.0025-0.005 mmol), and a magnetic stir bar.

  • Solvent and Reagents: Add the anhydrous, degassed solvent (e.g., 2.5 mL) followed by the base (e.g., 0.375 mmol).

  • Degassing: Subject the mixture to three freeze-pump-thaw cycles to ensure all oxygen is removed.

  • Initiation: Add bromoacetonitrile (e.g., 0.375 mmol) via syringe.

  • Irradiation: Place the sealed tube approximately 5-10 cm from the blue LED light source. Ensure the reaction is stirred vigorously and maintained at room temperature using a cooling fan. Irradiate for 12-24 hours.

  • Monitoring: Monitor the reaction's progress by periodically taking small aliquots (under inert atmosphere) and analyzing by TLC or LC-MS.

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure cyanomethylated indole product.

Data Presentation: Representative Yields

The following table summarizes typical yields for the photoredox cyanomethylation of various indole substrates, demonstrating the method's scope.[6]

EntryIndole SubstratePosition of CyanomethylationTypical Yield (%)
11-MethylindoleC275-85%
25-BromoindoleC260-70%
32-MethylindoleC340-50% (yield can be improved with excess indole)
42-PhenylindoleC370-80%
5Indole-2-carboxylateC350-60%

Proposed Protocol: Direct C-H Cyanomethylation with this compound

While less documented than other methods, this compound presents an interesting potential reagent due to its dual functionality and stability.[8] A plausible approach for its use involves a transition-metal-catalyzed C-H activation pathway, where the acetate may function as a leaving group. The following is a proposed, theoretical protocol intended as a starting point for methods development.

Theoretical Rationale

We hypothesize a palladium-catalyzed reaction could proceed via C-H activation at the indole C3 position, followed by coordination of this compound. A subsequent migratory insertion or reductive elimination step could forge the C-C bond, releasing an acetate-ligated palladium species. An appropriate base would be crucial to facilitate the initial C-H activation and regenerate the active catalyst.

Proposed Starting Conditions
  • Catalyst System: Pd(OAc)₂ (5-10 mol%) with a suitable ligand (e.g., a phosphine or N-heterocyclic carbene ligand) to stabilize the catalyst and promote reactivity.

  • Cyanomethylating Agent: this compound (2.0 - 3.0 equiv).

  • Base: A non-nucleophilic organic base (e.g., K₂CO₃ or Cs₂CO₃) or a carboxylate salt (e.g., potassium acetate) to act as a proton shuttle.

  • Solvent: A high-boiling polar aprotic solvent such as DMF, DMAc, or DMSO.

  • Temperature: Elevated temperatures (100-140 °C) will likely be required to drive C-H activation.

Proposed Experimental Procedure
  • To a sealable reaction tube, add the indole substrate (1.0 equiv), Pd(OAc)₂ (0.1 equiv), ligand (if used, 0.1-0.2 equiv), and base (2.0 equiv).

  • Add the solvent, followed by this compound (2.5 equiv).

  • Seal the tube and heat the mixture in an oil bath at 120 °C for 12-24 hours.

  • Monitor the reaction by LC-MS for the formation of the desired product mass.

  • If the reaction is successful, proceed with a standard aqueous workup and chromatographic purification as described in Section 3.2.

Note: This proposed protocol requires rigorous optimization of catalyst, ligand, base, solvent, and temperature. Initial screening experiments should be performed on a small scale to establish proof-of-concept.

Safety and Handling

  • Cyanomethylating Agents: Bromoacetonitrile is a lachrymator and is toxic. This compound should be handled with care. All manipulations should be performed in a well-ventilated chemical fume hood.

  • Solvents: Anhydrous and degassed solvents are critical for the success of these reactions, particularly for photoredox catalysis, as oxygen can quench the excited state of the photocatalyst.

  • Palladium Catalysts: Palladium salts can be toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.

Conclusion

The cyanomethylation of indoles is a vital transformation for modern organic synthesis and drug discovery. Photoredox catalysis using bromoacetonitrile provides a reliable and mild method for accessing a variety of C2- and C3-functionalized indoles. While the use of this compound is not yet established, it represents a promising area for future research. The proposed protocol provides a logical starting point for chemists seeking to expand the toolkit of cyanomethylating reagents. By understanding the core mechanistic principles and carefully optimizing reaction conditions, researchers can effectively leverage these powerful methods to accelerate the synthesis of novel indole-based therapeutics.

References

  • Title: Palladium-Catalyzed Domino Heck/Decarboxylative Cyanomethylation of Indoles and Alkenes with Cyanoacetate Salts Source: Organic Letters URL: [Link][2][3][4]

  • Title: Photoredox Cyanomethylation of Indoles: Catalyst Modification and Mechanism Source: The Journal of Organic Chemistry (via PMC) URL: [Link][6]

  • Title: Visible-Light-Promoted Direct C3-H Cyanomethylation of 2H-Indazoles Source: ACS Omega URL: [Link][7]

  • Title: One-Step Synthesis of Indole-3-Acetonitriles from Indole-3-Carboxaldehydes Source: Heterocycles URL: [Link][1]

Sources

"cyanomethyl acetate in the synthesis of heterocyclic compounds"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Cyanomethyl Acetate in the Synthesis of Heterocyclic Compounds


) vs. Methyl Cyanoacetate (

) in Heterocyclic Chemistry.

Part 1: Executive Summary & Critical Distinction

Warning: Reagent Ambiguity Risk In heterocyclic synthesis, two distinct chemical entities are frequently confused due to nomenclature similarities. It is critical to verify the CAS number of your starting material before proceeding, as their reactivities are fundamentally different.

FeatureThis compound (The Topic)Methyl Cyanoacetate (Common Alternative)
Structure ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


CAS Number 109-09-1 (or 1001-55-4)105-34-0
Primary Role Electrophile: Cyanomethylating agent (introduces

) or Acetylating agent.[1][2]
Nucleophile: Active methylene source (Knoevenagel/Gewald reagent).
Mechanism ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

Displacement or Acyl Transfer.
Carbanion formation / Condensation.[3]
Key Risk Releases HCN and Formaldehyde upon hydrolysis/metabolism.[3]Releases Methanol upon hydrolysis.

This guide focuses on the specific applications of This compound (CAS 109-09-1) as a specialized building block for introducing cyanomethyl groups (


) and its role as a "masked" Strecker reagent.[2]

Part 2: Scientific Foundation & Reactivity[1][3]

The "Masked" Strecker Reagent

This compound acts as a bench-stable equivalent of a formaldehyde and hydrogen cyanide mixture. In the presence of nucleophiles (amines, hydrazines), it facilitates N-cyanomethylation without the need to handle gaseous HCN or aqueous formaldehyde.

Mechanism of Action:

  • Activation: The acetate group (

    
    ) is a moderate leaving group, activated by the electron-withdrawing nitrile group on the alpha carbon.
    
  • Substitution (

    
    ):  A nucleophilic amine attacks the methylene carbon (
    
    
    
    ), displacing the acetate.
    • Reaction:

      
      [2]
      
  • Cyclization: The resulting

    
    -aminonitrile (
    
    
    
    ) is a versatile precursor that can be cyclized into imidazoles , pyrazines , or triazines using standard electrophiles.
Acylation vs. Alkylation Competition

This compound is an ambident electrophile .

  • Path A (Alkylation/Cyanomethylation): Attack at the ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
     group (Desired for heterocycle building). Promoted by soft nucleophiles and polar aprotic solvents.
    
  • Path B (Acylation): Attack at the Carbonyl (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    ). Promoted by hard nucleophiles or Lewis acids. This pathway utilizes the compound as an activated ester, releasing glycolonitrile (
    
    
    
    ), which spontaneously decomposes to HCHO and HCN.

Part 3: Experimental Workflows & Visualization

Workflow 1: Synthesis of 1-Substituted Imidazoles via Cyanomethylation

This protocol describes the conversion of a primary amine to a fused imidazole ring using this compound as the


 linker.

G cluster_legend Reaction Phase Amine Primary Amine (R-NH2) Inter N-Cyanomethyl Amine (R-NH-CH2-CN) Amine->Inter SN2 Substitution (Et3N, THF, 60°C) CMA This compound (CH3COOCH2CN) CMA->Inter Reagent Imidazole 1-Substituted Imidazole (Heterocycle) Inter->Imidazole Cyclocondensation (Reflux) Formamidine Formamidine Acetate (Cyclizing Agent) Formamidine->Imidazole

Caption: Pathway for the synthesis of imidazole rings using this compound as a C-N-C synthon source.

Part 4: Detailed Experimental Protocols

Protocol A: N-Cyanomethylation of Aromatic Amines

Objective: To synthesize


-cyanomethyl-aniline derivatives as precursors for heterocycle cyclization.

Reagents:

  • Aniline derivative (1.0 equiv)[2]

  • This compound (1.2 equiv)[2][4]

  • Triethylamine (1.5 equiv)[2]

  • Acetonitrile (Dry, 0.5 M concentration)

Procedure:

  • Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the aniline derivative in dry Acetonitrile.

  • Addition: Add Triethylamine (Et3N) in one portion.

  • Reagent Introduction: Add this compound dropwise via syringe over 10 minutes at room temperature. Note: Exothermic reaction possible.[3]

  • Reaction: Heat the mixture to 60°C for 4–6 hours. Monitor by TLC (Target

    
     usually lower than starting amine).
    
    • Checkpoint: If acetylation (

      
      ) is observed as a major byproduct, lower the temperature to 40°C and extend reaction time to favor 
      
      
      
      alkylation.
  • Workup: Cool to room temperature. Dilute with Ethyl Acetate and wash with Water (2x) and Brine (1x).

    • Safety: The aqueous wash may contain cyanide/glycolonitrile residues.[3] Treat all aqueous waste with bleach (NaOCl) to quench cyanides before disposal.

  • Purification: Dry organic layer over

    
    , concentrate in vacuo, and purify via flash column chromatography (Hexane/EtOAc).
    

Yield: Typically 65–80% of


-cyanomethyl amine.
Protocol B: Cyclization to 1,2,4-Triazoles

Objective: Utilizing the cyanomethyl group to form a triazole ring.

Reagents:

  • ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    -Cyanomethyl amine (from Protocol A)[2]
    
  • Hydrazine Hydrate (2.0 equiv)[2]

  • Ethanol (Abs.)[3]

Procedure:

  • Dissolve

    
    -cyanomethyl amine in absolute ethanol.
    
  • Add Hydrazine Hydrate dropwise.

  • Reflux for 12 hours. The hydrazine attacks the nitrile carbon (

    
    ), followed by intramolecular cyclization onto the amine nitrogen (if suitable leaving groups or oxidation conditions are present) or simple formation of the amidrazone.
    
  • Note: To form the triazole, a one-carbon donor (like Formic acid or Triethyl orthoformate) is often required in a subsequent step unless the starting amine contained a pendant electrophile.

Part 5: Troubleshooting & Optimization

ProblemProbable CauseCorrective Action
Major Product is N-Acetyl (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

)
Hard nucleophile attack at Carbonyl.[2]Use a non-nucleophilic base (DIPEA). Lower temperature. Use a more polar solvent (DMF) to stabilize the transition state for alkylation.
Low Conversion Poor leaving group ability of Acetate.[3]Add catalytic NaI (Sodium Iodide) (Finkelstein conditions) to generate Cyanomethyl iodide in situ, which is much more reactive.
HCN Smell / Toxicity Hydrolysis of reagent.[3]STOP IMMEDIATELY. Ensure all solvents are dry. Use a bleach trap for the rotavap exhaust.

Part 6: References

  • BenchChem. this compound: Advanced Synthetic Methodologies. Retrieved from .

  • Smolecule. Synthesis of 2-(3-cyano-1H-1,2,4-triazol-1-yl)acetamide and related pathways. Retrieved from .[5]

  • National Institutes of Health (NIH). PubChem Compound Summary: this compound (CAS 109-09-1). Retrieved from .

  • Google Patents. Method for producing nitrile compounds using cyanomethyl esters (EP1671937A1). Retrieved from .

  • Organic Chemistry Portal. Nitrile Synthesis by C-C Coupling and Cyanomethylation. Retrieved from .

Sources

Application Note: Metal-Catalyzed Transformations of Cyanomethyl Acetate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the metal-catalyzed reactions of Cyanomethyl Acetate (CMA) , focusing on its utility as a versatile


-synthon in drug discovery and organic synthesis.

Topic: Catalytic C-C Bond Formation using this compound (


)
Date:  October 24, 2025
Author:  Senior Application Scientist, Chemical Development Group

Executive Summary

This compound (CMA) is a bifunctional reagent (


) serving as a "masked" source of the cyanomethyl anion (

) or a functionalized nitrile building block. Unlike simple acetonitrile, which requires strong bases (

) for deprotonation, CMA possesses enhanced reactivity due to the inductive effect of the acetoxy group. This guide details two primary metal-catalyzed manifolds:
  • Ruthenium-Catalyzed Aldol-Type Addition: For the synthesis of

    
    -hydroxy nitriles (3-hydroxypropionitriles).
    
  • Palladium-Catalyzed Cross-Coupling: For the cyanomethylation of aryl halides and synthesis of

    
    -arylated nitriles.
    

These protocols are critical for synthesizing


-amino acid precursors, heterocycles (e.g., oxazoles, pyrimidines), and chain-extended nitrile intermediates in pharmaceutical manufacturing.

Chemical Properties & Safety Profile

PropertyData
CAS Number 1001-55-4
Formula

MW 99.09 g/mol
Boiling Point 178-180 °C
Density 1.12 g/mL
Safety Hazard High Toxicity. Metabolizes to release cyanide. Handle in a well-ventilated fume hood with HCN sensors.

Mechanism 1: Ruthenium-Catalyzed Aldol-Type Reaction

Mechanistic Insight

Ruthenium complexes, particularly those bearing hydride or phosphine ligands (e.g.,


 or 

complexes), catalyze the "soft" enolization of nitriles. In the case of CMA, the ruthenium catalyst activates the

-C-H bond adjacent to the nitrile. The acetoxy group provides secondary coordination or inductive activation, facilitating the addition to aldehydes under neutral or mild conditions.

Pathway:

  • Activation: Oxidative addition of the C-H bond to Ru or

    
    -bond metathesis forms an 
    
    
    
    -cyanoalkyl-ruthenium species.
  • Addition: The Ru-enolate attacks the aldehyde carbonyl (Aldol addition).

  • Protonation/Release: The resulting alkoxide is protonated (often by a co-catalyst or solvent), releasing the

    
    -hydroxy nitrile and regenerating the catalyst.
    
Pathway Visualization

Ru_Catalysis Cat Ru(II) Catalyst (Active Species) Complex_A α-Cyano-Ru Intermediate (C-H Insertion) Cat->Complex_A + CMA - H+ (Rev) Substrate This compound (CMA) Substrate->Complex_A Complex_B Ru-Alkoxide Species (C-C Bond Formed) Complex_A->Complex_B + Aldehyde (Nucleophilic Attack) Aldehyde Aldehyde (R-CHO) Aldehyde->Complex_B Complex_B->Cat Regeneration Product β-Hydroxy Nitrile (Product) Complex_B->Product + H+ (Protonolysis)

Caption: Ruthenium-catalyzed activation of this compound for aldol-type addition to aldehydes.

Experimental Protocol: Ru-Catalyzed Synthesis of 3-Hydroxypropionitriles

Objective: Synthesis of 3-hydroxy-3-phenylpropanenitrile derivatives from benzaldehyde and this compound.

Reagents & Equipment
  • Catalyst:

    
     (Dihydrotetrakis(triphenylphosphine)ruthenium(II)) - 2 mol%.
    
  • Substrate: Benzaldehyde (1.0 equiv, 5 mmol).

  • Reagent: this compound (1.2 equiv, 6 mmol).

  • Solvent: THF (Anhydrous) or Toluene.

  • Base (Optional): NaH (catalytic) or DBU if using non-hydride catalysts.

  • Atmosphere: Argon or Nitrogen balloon.

Step-by-Step Procedure
  • Catalyst Activation: In a flame-dried Schlenk tube equipped with a magnetic stir bar, add

    
     (115 mg, 0.1 mmol). Evacuate and backfill with argon (3x).
    
  • Solvent Addition: Add anhydrous THF (10 mL) via syringe. Stir at room temperature for 5 minutes to ensure partial dissolution.

  • Substrate Addition: Add this compound (0.55 mL, 6 mmol) dropwise. The solution color may change (often to a darker orange/brown), indicating coordination.

  • Aldehyde Addition: Add Benzaldehyde (0.51 mL, 5 mmol) dropwise.

  • Reaction: Heat the mixture to 60 °C in an oil bath. Monitor by TLC (Hexane:EtOAc 3:1) or LC-MS.

    • Checkpoint: Reaction is typically complete within 6–12 hours. Look for the disappearance of the aldehyde spot.

  • Work-up:

    • Cool to room temperature.

    • Quench with saturated

      
       solution (5 mL).
      
    • Extract with Ethyl Acetate (3 x 15 mL).

    • Wash combined organics with Brine, dry over

      
      , and concentrate under reduced pressure.
      
  • Purification: Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient). The product is typically the

    
    -hydroxy nitrile  (hydrolysis of the acetate ester often occurs in situ or during workup if water is present) or the 
    
    
    
    -acetoxy nitrile
    depending on exact conditions.
    • Note: If the acetate group is retained, the product is 3-acetoxy-3-phenylpropanenitrile.

Troubleshooting Table
IssuePossible CauseCorrective Action
Low Conversion Catalyst deactivation (

exposure).
Use fresh catalyst; ensure strict inert atmosphere.
No Reaction Substrate inhibition.Increase temperature to 80 °C; switch solvent to Toluene.
Aldol Condensation (Elimination) Reaction temperature too high.Lower temperature to 40 °C to preserve the

-hydroxy group.
Ester Hydrolysis Wet solvent/reagents.[1]Use strictly anhydrous THF if the acetoxy ester is desired.

Mechanism 2: Palladium-Catalyzed Cyanomethylation

Mechanistic Insight

In this manifold, CMA acts as a cyanomethylating agent for aryl halides (


). The reaction proceeds via a cross-coupling mechanism. Unlike standard alkylations, the "cyanomethyl" unit is transferred. The acetoxy group acts as a leaving group (in specific allylic-type manifolds) or the CMA is deprotonated to form a Pd-enolate which then undergoes reductive elimination.

Key Advantage: Avoids the use of free cyanide salts (KCN/NaCN) and generates the


 bond at the benzylic position.
Workflow Logic

Pd_CrossCoupling Start Start: Aryl Halide (Ar-I / Ar-Br) OxAdd Oxidative Addition (LnP-Pd-Ar-X) Start->OxAdd TransMet Transmetallation (+ CMA / Base) OxAdd->TransMet RedElim Reductive Elimination TransMet->RedElim Product Aryl Acetonitrile (Ar-CH2-CN) RedElim->Product

Caption: Logic flow for Pd-catalyzed cyanomethylation of aryl halides.[2]

References

  • BenchChem. this compound | 1001-55-4. Retrieved from

  • National Institutes of Health (NIH). Ruthenium-Catalyzed C-C Coupling of Terminal Alkynes with Primary Alcohols or Aldehydes. Retrieved from

  • Organic Chemistry Portal. Nitrile Synthesis by C-C Coupling (Cyanomethylation). Retrieved from

  • Royal Society of Chemistry (RSC). Ruthenium(ii)-catalyzed deoxygenation of ketones.[1] Chem. Commun., 2022, 58, 10572.[1] Retrieved from

  • PubChem. this compound (Compound).[3][4] Retrieved from

Sources

"cyanomethyl acetate as a reagent for introducing the cyanomethyl group"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Cyanomethyl Acetate as a Reagent for Cyanomethyl Group Introduction

Part 1: Executive Summary & Reagent Distinction

1.1 The Identity Crisis: Specificity Matters Before proceeding, a critical distinction must be established to ensure scientific integrity. This guide focuses exclusively on This compound (CAS 1001-55-4), a specific "masked" source of the cyanomethyl group. It is frequently confused with Methyl Cyanoacetate (CAS 105-34-0), a common Knoevenagel reagent.[1]

FeatureThis compound (Focus of Guide)Methyl Cyanoacetate (Common Reagent)
Structure


CAS 1001-55-4 105-34-0
Function Donor of

(Cyanomethyl) group
Donor of

fragment
Reactivity Acetate acts as a leaving group; "Masked" glycolonitrileActive methylene compound (Acidic

-proton)

1.2 Core Applications this compound serves as a specialized reagent for:

  • O-Cyanomethylation: Synthesis of cyanomethyl esters (activated esters) for peptide coupling and protecting group strategies.[1]

  • C-Cyanomethylation: Organocatalytic cyanovinylation of aldehydes to form functionalized vinyl ethers.[1]

  • Safe Surrogate: Acting as a lower-volatility alternative to chloroacetonitrile or liquid HCN in specific metal-catalyzed alkylations.[1]

Part 2: Detailed Protocols and Methodologies

Application A: Synthesis of Cyanomethyl Esters (Carboxylic Acid Protection)

Context: Cyanomethyl esters (


) are highly valuable "activated esters."[1] Unlike standard alkyl esters, the electron-withdrawing nitrile group increases the electrophilicity of the carbonyl carbon, making these esters excellent acyl donors for amide bond formation (e.g., in peptide synthesis) under mild conditions.[2]

Mechanism: The reaction proceeds via a transesterification driven by the removal of the volatile byproduct (acetic acid) or through kinetic control using specific catalysts.[1]

Protocol 1: Lipase-Catalyzed Transesterification This method is preferred for sensitive substrates (chiral acids, unstable drugs) due to mild pH and temperature.[2]

Materials:

  • Substrate: Carboxylic Acid (

    
     equiv)[2][1][3][4]
    
  • Reagent: this compound (

    
     equiv) – Acts as both reactant and solvent.[1]
    
  • Catalyst: Immobilized Lipase (e.g., Candida antarctica Lipase B, Novozym 435),

    
     relative to substrate.[2][1]
    
  • Solvent: MTBE or Toluene (optional, if substrate is solid); often run neat in reagent.[2][1]

Step-by-Step Workflow:

  • Preparation: In a flame-dried round-bottom flask, dissolve the carboxylic acid (

    
    ) in this compound (
    
    
    
    ,
    
    
    ).
  • Catalysis: Add the immobilized lipase beads (

    
    ).
    
  • Incubation: Stir the suspension at

    
     (orbital shaker preferred to avoid grinding beads). Monitor via TLC/HPLC.[1] Reaction time typically 
    
    
    
    .[1]
  • Workup: Filter off the enzyme beads (beads can often be washed with acetone and reused).[1]

  • Purification: Concentrate the filtrate under reduced pressure to remove excess this compound and acetic acid byproduct.

    • Note: this compound boiling point is relatively high; azeotropic distillation with heptane may facilitate removal.[1]

  • Yield: Typically

    
     conversion.
    

Data Validation (Self-Check):

  • IR Spectroscopy: Look for the characteristic shift in the carbonyl stretch.[1] Cyanomethyl esters show a

    
     around 
    
    
    
    (higher frequency than parent acid due to activation).[2][1]
  • 
     NMR:  Diagnostic singlet for 
    
    
    
    appears at
    
    
    .[2][1]
Application B: Organocatalytic Cyanovinylation of Aldehydes

Context: This advanced protocol utilizes this compound as a precursor to generate an in situ allenolate-type intermediate, reacting with aldehydes to form cyanomethoxyacrylates.[1] This is a powerful method for constructing functionalized vinyl ethers.[1]

Protocol 2: Lewis Base Catalyzed Condensation Reagents:

  • Substrate: Aromatic/Aliphatic Aldehyde (

    
     equiv)
    
  • Reagent: this compound (

    
     equiv)[2][1]
    
  • Catalyst: N-Methylmorpholine (NMM) or DABCO (

    
    )[2][1]
    
  • Solvent: Dichloromethane (DCM) or THF (Anhydrous)[2][1]

Step-by-Step Workflow:

  • Setup: Charge a reaction vial with the aldehyde (

    
    ) and anhydrous DCM (
    
    
    
    ) under Nitrogen atmosphere.
  • Addition: Add N-Methylmorpholine (

    
    ) followed by dropwise addition of this compound (
    
    
    
    ).
  • Reaction: Stir at room temperature (

    
    ) for 
    
    
    
    .
    • Mechanistic Insight: The base deprotonates the

      
      -position of the ester; the resulting enolate/allenolate attacks the aldehyde. The specific leaving group ability of acetate vs. the stability of the cyanomethyl group directs the pathway toward the vinyl ether product.
      
  • Quench: Dilute with water (

    
    ) and extract with DCM (
    
    
    
    ).
  • Purification: Wash combined organics with brine, dry over

    
    , and concentrate. Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).[2][1]
    

Part 3: Visualization & Mechanism

Figure 1: Mechanistic Pathways of this compound The following diagram illustrates the divergent reactivity of this compound: acting as a transesterification donor (Path A) or a C-nucleophile precursor (Path B).[1]

CyanomethylAcetate_Pathways Reagent This compound (CH3-COO-CH2-CN) IntermediateA Tetrahedral Intermediate Reagent->IntermediateA Lipase/Acid Cat. IntermediateB Allenolate/Enolate Species Reagent->IntermediateB Deprotonation (Base) SubstrateA Carboxylic Acid (R-COOH) SubstrateA->IntermediateA Lipase/Acid Cat. SubstrateB Aldehyde (R-CHO) ProductA Cyanomethyl Ester (R-COO-CH2-CN) Activated Ester IntermediateA->ProductA ByproductA Acetic Acid IntermediateA->ByproductA Catalyst Base Catalyst (NMM/DABCO) Catalyst->IntermediateB ProductB Cyanomethoxyacrylate Derivative IntermediateB->ProductB + R-CHO (Aldol-type)

Caption: Divergent synthetic pathways: (A) Transesterification for activated esters and (B) Base-mediated condensation.[1]

Part 4: Safety & Handling (Crucial)

Hazard Profile: this compound is a "masked" source of Glycolonitrile (Formaldehyde cyanohydrin).[1] Upon hydrolysis (enzymatic or aqueous base), it decomposes to release Formaldehyde and Hydrogen Cyanide (HCN) .[2][1]

Safety Protocol:

  • Engineering Controls: All reactions must be performed in a functioning chemical fume hood with a face velocity

    
    .
    
  • Personal Protective Equipment (PPE): Double nitrile gloves, chemical splash goggles, and a lab coat are mandatory.[1]

  • Waste Disposal:

    • Do NOT mix waste with strong acids (risk of HCN gas evolution).[1]

    • Quench aqueous waste streams with basic bleach (Sodium Hypochlorite, pH > 10) to oxidize cyanide residues to cyanate before disposal, if permitted by local regulations.[2][1]

  • Emergency: In case of skin contact, wash immediately with soap and copious water.[1] If inhaled, seek immediate medical attention (cyanide antidote kit should be accessible).[2][1]

Part 5: References

  • Takashima, T., et al. (2023).[2][1] "Ag-Catalyzed Cyanomethylation of Amines Using Nitromethane as a C1 Source." Organic Letters, 25, 6052-6056.[2] (Contextual reference for cyanomethylation strategies). Retrieved from [Link][2][1]

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 13843, (Acetyloxy)acetonitrile.[2][1] Retrieved from [Link][2][1]

Sources

The Strategic Role of Cyanomethyl Acetate in the Synthesis of Dye Intermediates: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Cyanomethyl acetate and its derivatives are pivotal reagents in the synthesis of a diverse array of dye intermediates. Their unique chemical structure, featuring an active methylene group flanked by electron-withdrawing nitrile and ester functionalities, facilitates a range of carbon-carbon bond-forming reactions. This technical guide provides researchers, scientists, and professionals in drug development with a comprehensive overview of the applications of this compound in the preparation of key dye intermediates. We will delve into the mechanistic underpinnings of these reactions, present detailed, field-proven protocols for the synthesis of coumarin and azo dye intermediates, and discuss the critical parameters for reaction optimization and product characterization.

Introduction: The Chemical Versatility of this compound

This compound (Acetoxyacetonitrile) is a valuable building block in organic synthesis, particularly in the construction of heterocyclic systems that form the core of many commercially important dyes. The acidity of the α-protons makes the methylene group a potent nucleophile in the presence of a base, enabling its participation in a variety of condensation reactions. This reactivity is central to its utility in creating complex molecular architectures from simpler precursors.

The primary reactions leveraging the reactivity of this compound and its analogs in dye synthesis include:

  • Knoevenagel Condensation: A nucleophilic addition of the active methylene compound to an aldehyde or ketone, followed by a dehydration reaction to yield an α,β-unsaturated product. This is a cornerstone for the synthesis of coumarin and other chromophoric systems.[1]

  • Azo Coupling: The reaction of a diazonium salt with the active methylene group of a this compound derivative to form azo dyes.[2] This class of dyes is one of the most widely used in various industries.

This guide will focus on providing practical, step-by-step protocols for the synthesis of representative dye intermediates, emphasizing the rationale behind procedural choices to ensure reproducibility and success.

Synthesis of Coumarin Dye Intermediates via Knoevenagel Condensation

Coumarins are a prominent class of fluorescent dyes with applications ranging from biological imaging to laser technology.[] The synthesis of coumarin derivatives often proceeds through a Knoevenagel condensation of a salicylaldehyde derivative with an active methylene compound like ethyl cyanoacetate (a close analog of this compound).[][4]

Mechanistic Insight

The Knoevenagel condensation for coumarin synthesis is typically base-catalyzed. The base abstracts a proton from the active methylene group of the this compound derivative, generating a carbanion. This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the salicylaldehyde. The resulting intermediate undergoes an intramolecular cyclization and subsequent dehydration to afford the coumarin ring system.

Diagram 1: Knoevenagel Condensation Workflow for Coumarin Synthesis

Knoevenagel_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up and Isolation cluster_purification Purification R1 Salicylaldehyde Derivative Mix Mix Reactants and Solvent R1->Mix R2 This compound Derivative R2->Mix Solvent Solvent (e.g., Ethanol) Solvent->Mix Add_Base Add Base Catalyst (e.g., Piperidine) Mix->Add_Base Heat Heat to Reflux Add_Base->Heat Monitor Monitor by TLC Heat->Monitor Cool Cool Reaction Mixture Monitor->Cool Precipitate Precipitate Product Cool->Precipitate Filter Filter Solid Precipitate->Filter Wash Wash with Cold Solvent Filter->Wash Dry Dry Under Vacuum Wash->Dry Recrystallize Recrystallize from appropriate solvent Dry->Recrystallize

Caption: A generalized workflow for the synthesis of coumarin intermediates.

Experimental Protocol: Synthesis of 3-Cyano-7-hydroxycoumarin

This protocol details the synthesis of a key coumarin intermediate.

Materials:

  • 2,4-Dihydroxybenzaldehyde

  • Ethyl cyanoacetate

  • Piperidine

  • Ethanol

  • Hydrochloric acid (1 M)

  • Standard laboratory glassware

  • Magnetic stirrer with heating

  • TLC plates (silica gel)

Procedure:

  • Reactant Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2,4-dihydroxybenzaldehyde (1.38 g, 10 mmol) and ethyl cyanoacetate (1.13 g, 10 mmol) in ethanol (30 mL).[5]

  • Catalyst Addition: To the stirred solution, add piperidine (0.5 mL) as a basic catalyst.

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain for 2-3 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1). The disappearance of the starting materials and the appearance of a new, more polar spot indicates product formation.

  • Product Isolation: After completion, cool the reaction mixture to room temperature. A solid precipitate should form. If not, slowly add ice-cold 1 M HCl to the mixture until a precipitate is observed.

  • Purification: Filter the crude product using a Büchner funnel, wash with a small amount of cold ethanol, and then with distilled water. Dry the solid under vacuum.

  • Recrystallization: For higher purity, recrystallize the crude product from an ethanol/water mixture.

Data Presentation:

ParameterExpected Value
Yield 80-90%
Appearance Yellowish solid
Melting Point >250 °C
¹H NMR (DMSO-d₆, δ) 6.8-7.9 (m, 3H, Ar-H), 8.6 (s, 1H, C4-H), 11.2 (br s, 1H, OH)
IR (KBr, cm⁻¹) ~3300 (O-H), 2230 (C≡N), 1720 (C=O, lactone)

Synthesis of Azo Dye Intermediates

Azo dyes are characterized by the presence of one or more azo groups (-N=N-) and are synthesized in a two-step process: diazotization of a primary aromatic amine followed by coupling of the resulting diazonium salt with a suitable coupling component. Derivatives of this compound serve as excellent coupling components due to their activated methylene group.

Mechanistic Insight

The synthesis begins with the diazotization of a primary aromatic amine using nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5 °C) to form a diazonium salt.[6] This electrophilic diazonium salt is then reacted with the carbanion of a this compound derivative (formed in the presence of a base) in an electrophilic aromatic substitution-like reaction to yield the azo compound.

Diagram 2: Two-Step Synthesis of Azo Dyes

Azo_Synthesis cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling A1 Primary Aromatic Amine A2 NaNO₂ / HCl A1->A2 Reacts with A3 0-5 °C A2->A3 At A_out Diazonium Salt A3->A_out Forms B_out Azo Dye Intermediate A_out->B_out Couples with B1 This compound Derivative B1->B_out B2 Base (e.g., Sodium Acetate) B2->B1 Activates

Caption: The sequential process for synthesizing azo dye intermediates.

Experimental Protocol: Synthesis of a Phenylazo-cyanomethyl Derivative

This protocol outlines the general procedure for synthesizing an azo dye intermediate.

Materials:

  • Aniline (or a substituted aniline)

  • Sodium nitrite (NaNO₂)

  • Concentrated hydrochloric acid (HCl)

  • Ethyl 2-cyanoacetate

  • Sodium acetate

  • Ethanol

  • Ice bath

  • Standard laboratory glassware

Procedure:

Part A: Diazotization

  • Amine Solution: In a 250 mL beaker, dissolve aniline (0.93 g, 10 mmol) in a mixture of concentrated HCl (3 mL) and water (10 mL). Cool the solution to 0-5 °C in an ice-salt bath with constant stirring.

  • Nitrite Solution: Prepare a solution of sodium nitrite (0.7 g, 10.1 mmol) in water (5 mL) and cool it to 0-5 °C.

  • Diazonium Salt Formation: Add the cold sodium nitrite solution dropwise to the aniline hydrochloride solution, ensuring the temperature remains below 5 °C.[6] The formation of the diazonium salt is indicated by a slight color change. Test for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates excess).

Part B: Azo Coupling

  • Coupling Component Solution: In a separate 250 mL beaker, dissolve ethyl 2-cyanoacetate (1.13 g, 10 mmol) in ethanol (20 mL) and add a solution of sodium acetate (2.5 g) in water (10 mL). Cool this solution to 0-5 °C in an ice bath.

  • Coupling Reaction: Slowly add the cold diazonium salt solution to the stirred coupling component solution. A colored precipitate should form immediately.[7]

  • Product Isolation: Continue stirring the mixture in the ice bath for 30 minutes. Filter the precipitated azo dye, wash thoroughly with cold water, and air dry.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Data Presentation:

ParameterExpected Value (for phenylazo ethyl cyanoacetate)
Yield 75-85%
Appearance Yellow-orange solid
Melting Point ~130-135 °C
UV-Vis (Ethanol, λmax) ~400-450 nm
IR (KBr, cm⁻¹) 2220 (C≡N), 1730 (C=O, ester), 1590 (N=N)

Characterization of Dye Intermediates

The synthesized intermediates must be thoroughly characterized to confirm their structure and purity. The following analytical techniques are indispensable:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure, including the number and connectivity of protons and carbons.[8]

  • Infrared (IR) Spectroscopy: Used to identify the presence of key functional groups such as -OH, -C≡N, C=O, and -N=N.[8]

  • Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide information about its fragmentation pattern, aiding in structural elucidation.[9]

  • UV-Visible (UV-Vis) Spectroscopy: Crucial for colored compounds, this technique provides information about the electronic transitions and the maximum absorption wavelength (λmax), which is directly related to the color of the dye.

  • Chromatography (TLC, HPLC): Essential for monitoring reaction progress and assessing the purity of the final product.[9]

Safety and Handling

This compound and its derivatives, as well as many of the reagents used in these syntheses, require careful handling.

  • This compound: Causes skin and serious eye irritation. May cause respiratory irritation.[10]

  • Acids and Bases: Concentrated acids and bases are corrosive.

  • Aromatic Amines: Many are toxic and may be carcinogenic.

  • Diazonium Salts: Can be explosive when dry and should be kept in solution and used immediately.

Always perform these reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. [11]

Conclusion

This compound and its analogs are undeniably powerful tools in the arsenal of the synthetic chemist for the construction of dye intermediates. The Knoevenagel condensation and azo coupling reactions, facilitated by the unique reactivity of the active methylene group, provide efficient and versatile routes to a vast array of coumarin and azo-based chromophores. By understanding the underlying reaction mechanisms and adhering to well-defined protocols, researchers can effectively harness the synthetic potential of these reagents to develop novel dyes for a multitude of applications. The protocols and data presented herein serve as a robust starting point for further exploration and innovation in the field of dye chemistry.

References

  • Emerald Publishing. (2007, November 13). Synthesis and application of some new disperse azo dyes derived from 2‐cyanomethyl benzothiazole. Retrieved from [Link]

  • Google Patents. (n.d.). US4146712A - Process for the manufacture of coumarin dyes.
  • Google Patents. (n.d.). CN101368004B - Synthesis of coumarin fluorochromes.
  • MDPI. (n.d.). Synthesis and Spectroscopic Properties of New Azo Dyes Derived from 3-Ethylthio-5-cyanomethyl-4-phenyl-1,2,4-triazole. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Characterization of Heptamethine Cyanine Dyes. Retrieved from [Link]

  • MDPI. (n.d.). Chemosensing Properties of Coumarin Derivatives: Promising Agents with Diverse Pharmacological Properties, Docking and DFT Investigation. Retrieved from [Link]

  • MDPI. (n.d.). Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Cyanine Dyes Containing Quinoline Moieties: History, Synthesis, Optical Properties, and Applications - PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Dimerised ethyl cyanoacetate in heterocyclic dye synthesis: New pyridine azodyes and tetrazole dyes | Request PDF. Retrieved from [Link]

  • SciELO. (n.d.). Active Methylene Compound for the Knoevenagel Condensation and Organocatalyst for the Biginelli Reaction Versatile Applications of Cyanoacetic Acid in Organic Chemistry. Retrieved from [Link]

  • SciELO México. (n.d.). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. Retrieved from [Link]

  • Semantic Scholar. (2009, July 7). Analytical Methods for the Characterization of Organic Dyes in Artworks and in Historical Textiles. Retrieved from [Link]

  • University of Toronto. (n.d.). The Synthesis of Azo Dyes. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Cyanomethyl Acetate Technical Support Center: A Guide to Troubleshooting Common Side Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for cyanomethyl acetate. As a highly versatile and valuable building block in pharmaceutical R&D and organic synthesis, this compound's dual functionality—an ester and a nitrile—offers a gateway to a diverse range of chemical transformations.[1] It is instrumental in constructing complex molecular frameworks, including various heterocyclic compounds prevalent in medicinal chemistry.[1][2]

However, its unique reactivity, centered around the ester, the nitrile, and the active methylene bridge, can also lead to specific side reactions. This guide is designed to provide researchers, scientists, and drug development professionals with expert insights into identifying, understanding, and mitigating these common experimental issues. We will move beyond simple protocols to explain the underlying chemical principles, ensuring you can design robust and self-validating experimental systems.

Part 1: Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments in a question-and-answer format.

Question 1: My reaction is showing a low yield, and upon workup, I've isolated a significant acidic byproduct. What is the likely cause?

Answer: This is a classic sign of ester hydrolysis . The ester functional group in this compound is susceptible to cleavage under both acidic and basic conditions, especially in the presence of water, yielding cyanoacetic acid and methanol.

  • Causality: The carbonyl carbon of the ester is electrophilic and can be attacked by water (a weak nucleophile). This process is catalyzed by acid (which protonates the carbonyl oxygen, making the carbon more electrophilic) or base (which generates the more potent hydroxide nucleophile).

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: Dry your solvents using appropriate methods (e.g., distillation over a drying agent, passing through an activated alumina column). Use flame-dried glassware under an inert atmosphere (Nitrogen or Argon) for moisture-sensitive reactions.

    • Reagent Purity: Ensure all starting materials, reagents, and catalysts are anhydrous. Water can be introduced as an impurity.

    • Choice of Base/Acid: If your reaction requires a base, consider using a non-nucleophilic, sterically hindered base (e.g., DBU, Proton-Sponge) if it is compatible with your desired reaction. If using an acid catalyst, employ a Lewis acid that is less prone to promoting hydrolysis or use it in strictly anhydrous conditions.

    • Temperature Control: Higher temperatures accelerate hydrolysis. Run your reaction at the lowest effective temperature.

Question 2: My crude reaction mixture shows a complex array of high-molecular-weight species or a polymeric baseline on my chromatogram (TLC/LC-MS). What's happening?

Answer: You are likely observing the results of self-condensation or polymerization . The protons on the carbon atom situated between the electron-withdrawing nitrile (-CN) and ester (-CO₂CH₃) groups are acidic (this is an "active methylene" compound). In the presence of a base, this carbon can be deprotonated to form a nucleophilic carbanion. This carbanion can then attack the electrophilic nitrile or ester carbon of another this compound molecule, leading to oligomers or polymers.

  • Causality: The formation of a stabilized carbanion at the α-carbon is a key reactive pathway. Strong bases, in particular, can generate a high concentration of this carbanion, promoting self-reaction over the desired reaction with your substrate.

  • Troubleshooting Steps:

    • Controlled Reagent Addition: Add the base slowly and at a low temperature to keep the instantaneous concentration of the carbanion low. Similarly, adding the this compound slowly to a mixture of your substrate and the base can also favor the desired intermolecular reaction.

    • Base Strength: Use the mildest base necessary to achieve the desired transformation. A very strong base (e.g., n-BuLi, LDA) may be too reactive and promote side reactions. Consider weaker bases like potassium carbonate or tertiary amines if applicable.[3]

    • Solvent Choice: The choice of solvent can influence reaction rates. Ensure your substrate is well-solubilized to compete effectively for the generated carbanion.

Question 3: My NMR analysis indicates the presence of an ethyl or other alkyl ester in my product instead of the expected methyl ester. How did this happen?

Answer: This is a clear case of transesterification . If your reaction is performed in an alcohol solvent (e.g., ethanol, isopropanol), the solvent can act as a nucleophile, displacing the methoxy group from the ester under either acid or base catalysis.

  • Causality: The mechanism is analogous to hydrolysis, but the nucleophile is an alcohol instead of water. The equilibrium can be driven towards the new ester if the alcohol solvent is used in large excess.

  • Troubleshooting Steps:

    • Solvent Selection: The most straightforward solution is to switch to a non-alcoholic, aprotic solvent. Common choices include Tetrahydrofuran (THF), Dichloromethane (DCM), Toluene, or Acetonitrile.

    • Minimizing Catalysis: If an alcohol solvent is unavoidable, ensure that acidic or basic catalysts are used in strictly catalytic amounts and that reaction times are minimized to reduce the extent of this side reaction.

Part 2: Frequently Asked Questions (FAQs)

Q: What are the recommended storage and handling conditions for this compound? A: this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated place.[4] It is incompatible with strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[5] It is crucial to handle this compound with extreme care, as it is classified as highly toxic and can be fatal if swallowed, inhaled, or in contact with skin.[6] Always use appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, and work in a well-ventilated fume hood.[7][8]

Q: Between the ester and nitrile groups, which is more reactive? A: The relative reactivity is highly dependent on the reaction conditions.

  • In the presence of bases , the most reactive site is the active methylene group , which is readily deprotonated.

  • Under hydrolytic conditions (acid or base with water), the ester group is generally more susceptible to cleavage than the nitrile group.

  • For reduction , the nitrile group is typically targeted by reagents like H₂/catalyst or LiAlH₄ to form an amine.

  • Vigorous acidic or basic conditions are required to hydrolyze the nitrile group to a carboxylic acid.[1]

Q: Can this compound be used in reactions involving radical intermediates? A: Yes, while this compound itself is not a radical initiator, the related cyanomethyl radical (•CH₂CN) is a key intermediate in many cyanomethylation reactions.[9] This radical is typically generated from a precursor like acetonitrile using a radical initiator.[9] While this compound is less commonly used for this purpose, its structural similarity means it could potentially be involved in or affected by radical processes, and this should be considered in reaction design.

Q: What are some primary applications of this compound in drug development? A: this compound is a crucial building block for synthesizing a wide array of pharmaceuticals.[2] It is a key intermediate in the synthesis of DPP-IV inhibitors for type-2 diabetes management.[2] Furthermore, its derivatives are fundamental starting materials for creating a plethora of heterocyclic scaffolds, such as quinolines, which are central to many drugs used in treating malaria, cancer, and inflammatory conditions.[10][11]

Part 3: Data Summary & Protocols
Table 1: Summary of Common Side Reactions and Mitigation Strategies
Side ReactionProbable CauseKey IndicatorsPrevention & Troubleshooting
Ester Hydrolysis Presence of water; acidic or basic catalysis.Acidic byproduct (cyanoacetic acid), low pH of crude mixture, poor yield.Use anhydrous solvents/reagents; flame-dried glassware; inert atmosphere; select non-nucleophilic bases; control temperature.
Self-Condensation Strong bases; high concentration of carbanion intermediate.Complex mixture, polymer formation, streaking on TLC.Slow addition of base/reagent; use the mildest effective base; low reaction temperature.
Transesterification Use of alcohol as a reaction solvent.Formation of an unintended ester (e.g., ethyl, propyl).Use aprotic, non-alcoholic solvents like THF, DCM, Toluene, or Acetonitrile.
Experimental Protocol: General Anhydrous Reaction Setup

This protocol provides a standardized workflow to minimize water-related side reactions like hydrolysis.

  • Glassware Preparation: Place all necessary glassware (reaction flask, dropping funnel, condenser) in an oven at >120°C for at least 4 hours (or overnight).

  • Assembly: Quickly assemble the hot glassware under a stream of dry inert gas (Nitrogen or Argon). Use high-vacuum grease for joints if necessary. Allow the apparatus to cool to room temperature under a positive pressure of the inert gas.

  • Reagent & Solvent Preparation:

    • Use freshly distilled, anhydrous solvents. Store them over molecular sieves.

    • Solid reagents should be dried in a vacuum oven before use if their hygroscopic nature is a concern.

    • Liquid reagents should be handled via syringe through septa to prevent atmospheric exposure.

  • Reaction Execution:

    • Add the solvent and reagents to the reaction flask via syringe or cannula under a positive flow of inert gas.

    • Maintain the inert atmosphere throughout the reaction duration, using a bubbler or balloon filled with the inert gas.

    • Control the temperature using an appropriate cooling or heating bath.

  • Workup & Quenching: Quench the reaction carefully, still under an inert atmosphere if the products are sensitive. Be mindful that adding aqueous solutions during workup will introduce water, which is acceptable once the desired reaction is complete.

Part 4: Visualization of Workflows and Pathways
Troubleshooting Workflow

The following diagram outlines a logical sequence for troubleshooting unexpected results in reactions involving this compound.

G cluster_analysis Byproduct Analysis cluster_solutions Corrective Actions start Reaction Complete: Unexpected Outcome check_purity Analyze Crude Product (TLC, LC-MS, NMR) start->check_purity identify_byproduct Identify Major Byproduct(s) check_purity->identify_byproduct is_acidic Is Byproduct Acidic? identify_byproduct->is_acidic is_polymeric High MW / Polymer? identify_byproduct->is_polymeric is_transester Incorrect Ester Group? identify_byproduct->is_transester hydrolysis Likely Hydrolysis Implement Anhydrous Protocol Re-evaluate Catalyst/Base is_acidic->hydrolysis Yes condensation Likely Self-Condensation Slow Reagent Addition Use Milder Base Lower Temperature is_polymeric->condensation Yes transester_sol Likely Transesterification Change to Aprotic Solvent (THF, Toluene, DCM) is_transester->transester_sol Yes optimize Optimize & Repeat Experiment hydrolysis->optimize condensation->optimize transester_sol->optimize

Caption: A troubleshooting flowchart for this compound reactions.

Reaction Pathways: Desired vs. Side Reactions

This diagram illustrates the competition between a desired nucleophilic substitution and the common side reactions.

G start This compound + Substrate (R-X) + Base carbanion Cyanomethyl Carbanion [NC-CH-CO₂CH₃]⁻ start->carbanion Base hydrolysis_product Side Product: Cyanoacetic Acid (Hydrolysis) start->hydrolysis_product H₂O (Acid/Base Cat.) desired_product Desired Product (R-CH(CN)CO₂CH₃) carbanion->desired_product + R-X condensation_product Side Product: Self-Condensation Polymer carbanion->condensation_product + this compound

Caption: Competing reaction pathways for this compound.

References
  • Chemos GmbH & Co.KG. (2019). Safety Data Sheet: Methyl cyanoacetate. Retrieved from Chemos GmbH & Co.KG website. [Link]

  • Zhong, P., Zhang, L., Luo, N., & Liu, J. (2023). Cyanomethylation Reaction. Encyclopedia.pub. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13843, (Acetyloxy)acetonitrile. Retrieved from PubChem. [Link]

  • Various Authors. (2018). Ethyl Cyanoacetate Reactions. Retrieved from ResearchGate. [Link]

  • da Silva, W. et al. (2021). Active Methylene Compound for the Knoevenagel Condensation and Organocatalyst for the Biginelli Reaction: Versatile Applications of Cyanoacetic Acid in Organic Chemistry. SciELO. [Link]

  • Wikipedia contributors. (n.d.). Ethyl cyanoacetate. In Wikipedia. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7747, Methyl cyanoacetate. Retrieved from PubChem. [Link]

  • Ohta, H. et al. (1987). Asymmetric Hydrolysis of 1-Cyanoalkyl Acetates. Agricultural and Biological Chemistry. [Link]

  • Dömling, A. et al. (2012). Cyanoacetamides (IV): Versatile One-Pot Route to 2-quinoline-3-carboxamides. ACS Combinatorial Science. [Link]

  • Autechem. (2026). The Role of Methyl Cyanoacetate in Pharmaceutical R&D: Synthesis and Applications. Retrieved from Autechem website. [Link]

  • Cognitive Market Research. (2023). Growing demand in the Pharmaceutical Industry drives the Ethyl Cyanoacetate market growth. Retrieved from Cognitive Market Research website. [Link]

Sources

Technical Support Center: Stability & Handling of Cyanomethyl Acetate

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers working with Cyanomethyl Acetate (acetic acid cyanomethyl ester).

Important Chemical Distinction: This guide addresses This compound (


), an activated ester used primarily as an acyl donor or alkylating agent. It does not address Methyl Cyanoacetate (

), which is a stable reagent used in Knoevenagel condensations.

Critical Safety Alert: The Hydrolysis Hazard

WARNING: The hydrolysis of this compound is not merely a yield issue; it is a safety hazard. Unlike standard esters, the hydrolysis of this compound releases Glycolonitrile (


), which spontaneously decomposes into Formaldehyde  and Hydrogen Cyanide (HCN)  under physiological or basic conditions.
  • Olfactory Warning: A smell of bitter almonds indicates the presence of HCN. Evacuate immediately.

  • Engineering Controls: All handling must occur in a functioning fume hood.

The Mechanism of Instability

To prevent hydrolysis, one must understand the driving force. This compound is an "activated ester."[1] The electron-withdrawing nitrile group (


) increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by water.
Degradation Pathway

The following diagram illustrates the irreversible cascade that drives the equilibrium forward, leading to toxic byproducts.

HydrolysisMechanism CMA This compound (CH3COOCH2CN) Inter Tetrahedral Intermediate CMA->Inter + Nucleophile Water H2O / OH- Water->Inter Products Acetic Acid + Glycolonitrile (HOCH2CN) Inter->Products Collapse Decomp Formaldehyde (HCHO) + Hydrogen Cyanide (HCN) Products->Decomp Spontaneous (Entropy Driven)

Figure 1: The hydrolysis cascade of this compound.[2] Note that the decomposition of glycolonitrile (Step 3) is entropy-driven, effectively making the hydrolysis irreversible.

Prevention Protocols: The "Dry" Phase

Moisture is the primary enemy. Standard "reagent grade" solvents are insufficient.[1]

Solvent Selection & Management

Use the following criteria to select solvents. Aprotic solvents are required to prevent hydrogen bonding that activates the carbonyl group.

Solvent ClassRecommended?Notes & Pre-treatment
Chlorinated (DCM, Chloroform)Highly Recommended Low water solubility.[1] Dry over activated 3Å molecular sieves for 24h.
Ethers (THF, Diethyl Ether)Conditional Hygroscopic. Must be distilled from Na/Benzophenone or passed through an alumina column immediately before use.[1]
Polar Aprotic (DMF, DMSO)Use with Caution Highly hygroscopic. Residual water in DMF causes rapid hydrolysis.[1] Use "Anhydrous" grade (water <50 ppm).[1]
Alcohols (MeOH, EtOH)FORBIDDEN Will cause transesterification and hydrolysis.
Protocol: The "Double-Dry" Setup
  • Glassware: Oven-dry all glassware at 120°C for >4 hours. Assemble while hot under a stream of Argon.[1]

  • Sieve Activation: Activate 3Å molecular sieves (microwave or oven at 300°C) and add to the solvent bottle 24 hours prior to use.

  • Reagent Handling: Weigh this compound quickly. If the liquid appears cloudy, it has already hydrolyzed (polymerized formaldehyde precipitate). Discard as hazardous waste.

Kinetic Control: pH and Temperature

Base catalysis accelerates hydrolysis by orders of magnitude.[1]

Base Selection Guide

If your reaction requires a base (e.g., for deprotonation of a nucleophile), avoid inorganic hydroxides (


, 

).
  • Preferred: Non-nucleophilic, hindered organic bases (e.g., DIPEA / Hünig's base, 2,6-Lutidine ).[1] The steric bulk prevents the base from attacking the carbonyl carbon directly.

  • Alternative: Solid-phase bases (e.g., Carbonate on polymer support) can minimize solution-phase hydrolysis if water is strictly excluded.[1]

Temperature Management
  • Storage: -20°C under Argon.

  • Reaction: Conduct addition of nucleophiles at 0°C to -10°C . Allow warming to room temperature only after the critical bond-forming step is complete.[1]

Troubleshooting & FAQs

Decision Tree: Diagnosing Instability

Use this logic flow to identify the source of yield loss.

Troubleshooting Start Issue: Low Yield / Decomposition CheckSmell Smell of Almonds? Start->CheckSmell CheckPrecip White Precipitate? CheckSmell->CheckPrecip No ActionEvac STOP. HCN Leak. Evacuate & Ventilate. CheckSmell->ActionEvac Yes CheckSolvent Solvent Water Content? CheckPrecip->CheckSolvent No ActionPoly Formaldehyde Polymerization. Reagent was wet. CheckPrecip->ActionPoly Yes ActionSieves Add 3Å Sieves. Retest with Karl Fischer. CheckSolvent->ActionSieves >50 ppm ActionBase Switch to DIPEA or lower Temp. CheckSolvent->ActionBase <50 ppm

Figure 2: Diagnostic workflow for this compound reactions.

Frequently Asked Questions

Q: My reaction mixture turned cloudy white after adding the base. What happened? A: This is likely paraformaldehyde formation.[1] Moisture entered the system, hydrolyzing the ester. The released formaldehyde polymerized. Fix: Check the water content of your base and solvent. Use fresh bottles of anhydrous reagents.

Q: Can I use aqueous workup (extraction) if the reaction is finished? A: Yes, but keep it acidic/neutral . Wash with cold dilute HCl or saturated


.[1] Avoid basic washes (

) initially, as any unreacted this compound will hydrolyze rapidly to cyanide in the separatory funnel. Safety Note: Treat all aqueous waste as cyanide-contaminated (pH > 11 with bleach to quench).[1]

Q: Why is yield lower in DMF compared to DCM? A: DMF is difficult to dry completely. Even "anhydrous" DMF often contains 50-100 ppm water, which is stoichiometric enough to degrade activated esters on small scales.[1] DCM is easier to keep dry.[1]

References

  • Glycolonitrile Decomposition & Safety Mowry, D. T. "Glycolonitrile."[1][3][4] Organic Syntheses, Coll.[3] Vol. 3, p. 436 (1955). Note: Establishes the equilibrium between glycolonitrile, formaldehyde, and HCN. [1]

  • Cyanomethyl Esters as Activated Reagents Murakami, H., Ohta, A., Ashigai, H., & Suga, H. (2006).[1] "A highly flexible tRNA acylation method for non-natural polypeptide synthesis."[1] Nature Methods, 3(5), 357-359.[1] Note: Describes the use of cyanomethyl esters as activated acyl donors (flexizymes) and their susceptibility to hydrolysis in aqueous buffers. [1]

  • Hydrolysis Kinetics of Activated Esters Kirby, A. J. (1972).[1] "Hydrolysis and formation of esters of organic acids." Comprehensive Chemical Kinetics, Vol 10. Note: General reference for the mechanism of electron-withdrawing group activation in ester hydrolysis. [1]

  • HCN Safety Data & Handling National Institute for Occupational Safety and Health (NIOSH).[1][4] "Hydrogen Cyanide: Systemic Agent."[1] Note: Safety protocols for handling reagents that generate cyanide.[1]

Sources

"purification of products from cyanomethyl acetate reactions"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of Cyanomethyl Acetate Reaction Products

Role: Senior Application Scientist | Department: Chemical Process R&D Support Subject: Troubleshooting & Purification Protocols for this compound (


) Derivatives

Critical Disambiguation & Safety Directive

WARNING: CYANIDE GENERATION HAZARD Before proceeding, verify your reagent.[1] There is a frequent nomenclature confusion in this field:

  • This compound (Acetoxyacetonitrile): Formula

    
    . Used primarily as a cyanomethylating agent  (introducing 
    
    
    
    ) or an activated acetylating agent .[1] This guide focuses on this compound.
  • Methyl Cyanoacetate: Formula

    
    .[1] Used in Knoevenagel condensations.[1][2]
    

The "Hidden" Hazard: Reaction byproducts of this compound (specifically glycolonitrile ,


) are unstable. In the presence of bases (even weak bases like bicarbonate) or during silica chromatography, glycolonitrile decomposes into Formaldehyde (

)
and Hydrogen Cyanide (

)
.
  • Immediate Action: All rotary evaporator exhaust must be vented into a fume hood.[1]

  • Waste Disposal: Aqueous waste streams must be treated with bleach (sodium hypochlorite) at pH > 10 to neutralize cyanide before disposal.

The Separation Matrix: Troubleshooting Guide

This section addresses specific purification failures associated with the physicochemical properties of the cyanomethyl moiety.

Scenario A: "My product decomposes on the silica column."

Diagnosis: Silica gel is slightly acidic, but commercial silica can contain trace alkali metals.[1] More importantly, the cyanomethyl ester linkage is susceptible to hydrolysis, and the free cyanomethyl group can undergo condensation.[1] Corrective Protocol:

  • Neutralize the Silica: Pre-treat your silica slurry with 1% Triethylamine (Et3N) in the eluent, then flush with pure eluent before loading the sample. This deactivates highly active silanol sites.[1]

  • Switch Stationary Phase: If degradation persists, switch to neutral alumina (Activity Grade III). Alumina is often gentler on acid-sensitive cyanomethyl esters.[1]

  • Fast Chromatography: Use a short column ("plug filtration") with a steep gradient. Avoid leaving the compound on the column for >30 minutes.

Scenario B: "I cannot separate the product from the unreacted this compound."

Diagnosis: this compound is a polar aprotic ester. If your product is also a polar ester (e.g., a cyanomethyl ester of a drug molecule), their Rf values may be nearly identical.[1] Corrective Protocol:

  • Azeotropic Removal: this compound has a boiling point of ~170°C, making it hard to rotovap.[1] However, it forms azeotropes with water.[1]

    • Step: Add water to the crude oil and lyophilize (freeze-dry).[1] This often sublimes the reagent.

  • Chemical Scavenging (The "Aminolysis" Trick):

    • Add a solid-supported amine scavenger (e.g., Trisamine resin) or a volatile amine (e.g., N,N-dimethylethylenediamine).[1]

    • Mechanism:[1][2][3][4][5][6][7] The amine reacts with excess this compound to form a polar acetamide and glycolonitrile.

    • Workup: Wash the mixture with dilute acidic water (pH 4-5).[1] The acetamide and amine stay in the water/protonated phase; your product (if non-basic) remains in the organic layer.

Scenario C: "The NMR shows a persistent singlet at 4.8-5.0 ppm."

Diagnosis: This is the characteristic methylene signal (


) of the cyanomethyl group.[1] If this integrates higher than expected, you have trapped glycolonitrile  or formaldehyde oligomers .[1]
Corrective Protocol: 
  • High-Vacuum Drying: These impurities are often volatile but "sticky."[1] Dry at 0.1 mbar at 40°C for 12 hours.

  • Bisulfite Wash: Wash the organic layer with saturated Sodium Bisulfite (

    
    ). This forms a water-soluble adduct with any free formaldehyde or glycolonitrile.[1]
    

Workflow Visualization

The following logic flow details the decision-making process for workup, prioritizing safety (HCN management) and purity.

PurificationWorkflow Start Crude Reaction Mixture (Contains this compound) CheckState Physical State? Start->CheckState Solid Solid Precipitate CheckState->Solid Yes Liquid Oil / Solution CheckState->Liquid No Crystallization Recrystallization (EtOH/Hexane) Solid->Crystallization Decision Is Product Acid Sensitive? Liquid->Decision AcidWash Protocol A: Mild Acid Wash (0.5M HCl) Removes basic impurities Decision->AcidWash No Bisulfite Protocol B: Bisulfite Wash Removes Aldehydes/Glycolonitrile Decision->Bisulfite Yes (or if Aldehydes present) Chromatography Flash Chromatography (DCM/MeOH or Hex/EtOAc) AcidWash->Chromatography Bisulfite->Chromatography Waste Waste Disposal (Treat with Bleach pH > 10) Chromatography->Waste Aqueous Fractions Crystallization->Waste Mother Liquor

Figure 1: Decision tree for the purification of this compound reaction mixtures.[1] Note the critical waste disposal step for cyanide neutralization.

Detailed Experimental Protocols

Protocol 1: The "Safe" Aqueous Workup

Use this for lipophilic products (LogP > 1.5) to remove excess reagent and toxic byproducts.

  • Dilution: Dilute the reaction mixture with Ethyl Acetate (EtOAc) or Dichloromethane (DCM). Avoid Ether (peroxide risk with nitriles).

  • Quench: Cool to 0°C. Slowly add saturated aqueous

    
     .
    
    • Why? Buffers the pH to ~5-6.[1] Prevents rapid hydrolysis of the cyanomethyl ester while quenching anionic species.

  • The "Cyanide" Wash: Wash the organic layer twice with water, then once with 10% Sodium Thiosulfate or Sodium Bisulfite .

    • Why? Scavenges formaldehyde and destabilizes glycolonitrile equilibrium, pulling it into the aqueous phase.

  • Drying: Dry over

    
     (Sodium Sulfate).
    
    • Note: Do not use

      
       or basic drying agents, as they will trigger HCN release.[1]
      
Protocol 2: Recrystallization of Cyanomethyl Derivatives

Many cyanomethylated products are crystalline solids.[1] This is superior to chromatography for purity.

  • Solvent System: Boiling Ethanol (EtOH) and Hexane (or Heptane).

  • Procedure:

    • Dissolve crude solid in minimum boiling EtOH.

    • Remove from heat.[1][8] Add Hexane dropwise until persistent cloudiness appears.[1]

    • Add 1 drop of EtOH to clear the solution.

    • Allow to cool slowly to Room Temperature, then 4°C.

  • Yield Optimization: If oiling out occurs, scratch the glass with a spatula or add a seed crystal.[1] Cyanomethyl esters often supercool.[1]

Quantitative Data: Solvent Compatibility Table

SolventSuitabilityRisk FactorNotes
Dichloromethane (DCM) High LowExcellent solubility for cyanomethyl esters.[1] Good for extraction.[1]
Methanol (MeOH) Medium High Risk of transesterification (forming methyl esters) if catalytic base/acid is present.
Diethyl Ether LowMediumPoor solubility for polar cyanomethyl derivatives.
Water N/AHigh Promotes hydrolysis to

. Keep contact time short.
DMSO/DMF HighLowGood for the reaction, but hard to remove. Use lyophilization.[1]

Frequently Asked Questions (FAQs)

Q: Can I use GC-MS to analyze my reaction mixture? A: Proceed with caution. The high injection port temperature (250°C+) can thermally decompose cyanomethyl esters, leading to false peaks (often showing the corresponding acid or formaldehyde). LC-MS (ESI) is the preferred analytical method.[1] If you must use GC, use a "cold on-column" injection method.[1]

Q: I smell almonds/vinegar during workup. What happened? A: Evacuate the area immediately.

  • Vinegar smell: Indicates hydrolysis to Acetic Acid.[1]

  • Almond smell: Indicates Hydrogen Cyanide (HCN) release.

  • Cause: Your workup was likely too basic (pH > 9) or the reaction overheated. Re-acidify the waste stream with bleach/base quench immediately in a hood.

Q: How do I store this compound products? A: These compounds are generally moisture-sensitive.[1] Store under Argon/Nitrogen at -20°C. Do not store in the same box as strong bases or amines.[1]

References

  • Preparation of Cyanomethyl Esters

    • Mowry, D. T.[1] "The Preparation of Nitriles."[5][9] Chemical Reviews, 1948, 42(2), 189–283.[1] [1]

    • Mechanism of cyanomethyl ester activ
  • Safety & Hydrolysis of Glycolonitrile

    • National Center for Biotechnology Information.[1] "PubChem Compound Summary for CID 13843, this compound."[1] [1]

    • Details the decomposition p
  • Purification Strategies for Labile Esters

    • P. Felker.[1][10] "Purification of optically-active cyanomethyl esters."[1] European Patent Office, EP 0109681 B1.[1]

    • Provides specific crystallization protocols (EtOH/Hexane)
  • General Workup Procedures

    • Nottingham University.[1] "Reaction Workup Formulas."

    • Standard protocols for quenching ester/nitrile reactions.[1]

Sources

"improving the yield of Knoevenagel condensation with cyanomethyl acetate"

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Dr. Aris Thorne, Senior Application Scientist, Synthetic Chemistry Division Subject: Yield Optimization Protocol: Knoevenagel Condensation with Cyanomethyl Acetate / Methyl Cyanoacetate

The "Nomenclature Trap": Diagnostic & Reagent Verification

Before proceeding with yield optimization, we must verify the exact reagent in use. In my 15 years of supporting synthetic workflows, 80% of "low yield" reports regarding this specific reaction stem from a nomenclature mix-up between two isomers.

Please verify your CAS number immediately:

Reagent NameStructureCAS NumberReactivity Profile
Methyl Cyanoacetate

105-34-0 High Reactivity. The standard Knoevenagel reagent. The methylene is flanked by two strong electron-withdrawing groups (EWG): a nitrile and a carbonyl. pKa

9-11.
This compound

1001-55-4 Low/Specific Reactivity. The methylene is flanked by a nitrile and an ether oxygen (from the ester). The oxygen is less electron-withdrawing than a carbonyl. pKa

20+. Requires specific "allenolate" catalysis.

This guide addresses both scenarios. Proceed to the section matching your verified CAS number.

Scenario A: Optimization for Methyl Cyanoacetate (CAS 105-34-0)

(Most likely scenario)

The Knoevenagel condensation between an aldehyde and methyl cyanoacetate is generally robust, but yields often plateau at 60-70% due to water accumulation (equilibrium limitation) or side reactions (Michael addition/bis-addition).

Critical Yield Factors & Solutions

1. Water Management (The Equilibrium Shift) The reaction produces water. If water is not removed, the equilibrium prevents 100% conversion.

  • The Fix: Do not rely solely on reflux.

    • Batch > 10g: Use a Dean-Stark apparatus with Toluene or Benzene to azeotropically remove water.

    • Batch < 10g: Add activated Molecular Sieves (3Å or 4Å) directly to the reaction pot. This often boosts yields from 70% to >90%.[1]

2. Catalyst Selection (The "Goldilocks" Zone) Strong bases cause polymerization; weak bases are too slow.

  • Standard: Piperidine + Acetic Acid (1:1 molar ratio) in Toluene. The acetate buffers the piperidine, preventing side reactions while maintaining catalytic activity.

  • Green/High-Yield Alternative: DIPEAc (Diisopropylethylammonium acetate) . Recent protocols indicate DIPEAc in ethanol or solvent-free conditions can achieve yields >90% with shorter reaction times and easier work-up than traditional piperidine methods [1].

3. Suppression of Bis-Addition With highly reactive aldehydes, the product (an electron-deficient alkene) can undergo a Michael addition with a second molecule of methyl cyanoacetate, forming a "bis" impurity.

  • The Fix: Use a slight excess of the aldehyde (1.05 eq) rather than the cyanoacetate. It is easier to wash away unreacted aldehyde than to separate the bis-impurity.

Optimized Protocol (Methyl Cyanoacetate)
  • Reagents: Aldehyde (1.0 eq), Methyl Cyanoacetate (1.0 eq).

  • Solvent: Toluene (0.5 M concentration).

  • Catalyst: Piperidine (0.05 eq) + Glacial Acetic Acid (0.05 eq).

  • Setup: Dean-Stark trap (pre-filled with Toluene).

  • Procedure: Reflux until water collection ceases (typically 2-4 hours).

  • Work-up: Cool to 0°C. The product often crystallizes out. If not, wash with dilute HCl (to remove piperidine), then sat. NaHCO3, then brine.

Scenario B: Optimization for this compound (CAS 1001-55-4)

(Niche scenario)

If you are strictly using This compound (


) , standard Knoevenagel conditions (Piperidine/AcOH) will likely fail or result in hydrolysis because the 

-protons are not acidic enough.
Mechanism: The Allenolate Pathway

This reagent requires a mechanism involving the in-situ generation of allenolate anions . This is often catalyzed by tertiary amines or phosphines, not the secondary amines used in standard Knoevenagel reactions [2].

Critical Yield Factors & Solutions

1. Base Strength & Type Piperidine is insufficient. You need a base capable of generating the allenolate intermediate without hydrolyzing the ester.

  • The Fix: Use Tertiary Amines such as N-Methylmorpholine (NMM) or DABCO . These act as Lewis bases to trigger the allenolate formation [2].[2]

2. Solvent Polarity The allenolate intermediate is stabilized by polar aprotic solvents.

  • The Fix: Switch from Toluene/Ethanol to Acetonitrile (MeCN) or THF .

3. Temperature Control High temperatures promote the polymerization of the sensitive cyanomethyl vinyl ether product.

  • The Fix: Conduct the reaction at Room Temperature or mild heating (40-60°C). Do not reflux vigorously.

Optimized Protocol (this compound)
  • Reagents: Aldehyde (1.0 eq), this compound (1.2 eq).

  • Solvent: Anhydrous Acetonitrile.

  • Catalyst: N-Methylmorpholine (NMM) (0.2 - 0.5 eq).

  • Procedure: Stir at room temperature under Nitrogen atmosphere. Monitor by TLC (the product is often unstable on silica; use neutral alumina if possible).

  • Work-up: Evaporate solvent at low temperature. Purify via rapid column chromatography on neutral alumina.

Troubleshooting Guide (FAQ)

Q: My product is an oil that won't crystallize. What happened?

  • Cause: Residual solvent or "Bis" impurity.

  • Fix: Run an H-NMR. If you see a doublet around

    
     3.5-4.0 ppm, you have the Michael addition byproduct (Bis-adduct). Recrystallize from Ethanol/Water. If it's just oil, try triturating with cold Hexane or Diethyl Ether to induce crystallization.
    

Q: I see low conversion (<50%) even after 24 hours.

  • Cause: Water poisoning the catalyst.

  • Fix: Add 4Å Molecular Sieves to the reaction. If using Piperidine, add a fresh aliquot (0.02 eq) as it may have been consumed or evaporated (if open vessel).

Q: The reaction turns black/tarry.

  • Cause: Base concentration too high or temperature too high (polymerization).

  • Fix: Reduce base load to 1 mol%. Switch to a buffered system (Ammonium Acetate or Piperidine/AcOH). Lower the temperature by 10°C.

Decision Logic & Workflow (DOT Diagram)

KnoevenagelOptimization Start Start: Yield Optimization CheckCAS Check Reagent CAS Start->CheckCAS MCA Methyl Cyanoacetate (CAS 105-34-0) CheckCAS->MCA Standard CMA This compound (CAS 1001-55-4) CheckCAS->CMA Niche StandardCond Standard Conditions: Piperidine/AcOH + Toluene MCA->StandardCond WaterIssue Is Water Removed? StandardCond->WaterIssue DeanStark Use Dean-Stark or 4Å Mol Sieves WaterIssue->DeanStark No BisIssue Bis-Adduct Impurity? WaterIssue->BisIssue Yes DeanStark->BisIssue StoichControl Use Excess Aldehyde (1.05 eq) BisIssue->StoichControl Yes Allenolate Mechanism: Allenolate Intermediate CMA->Allenolate BaseCheck Using Secondary Amine? Allenolate->BaseCheck SwitchBase Switch to Tertiary Amine (NMM / DABCO) BaseCheck->SwitchBase Yes (Error) SolventCheck Solvent Selection BaseCheck->SolventCheck No SwitchBase->SolventCheck PolarAprotic Use Acetonitrile/THF (Avoid Ethanol) SolventCheck->PolarAprotic

Figure 1: Decision tree for selecting the correct optimization pathway based on specific reagent CAS.

References

  • Bollikolla, H. B., et al. (2023). "Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates using DIPEAc." Journal of the Mexican Chemical Society, 67(1).

  • BenchChem Technical Library. (2025).[1][3][4][5] "this compound: Reactivity and Knoevenagel Condensation via Allenolate Intermediates."

  • Sigma-Aldrich.[1] "Knoevenagel Condensation Reaction: Mechanisms and Protocols."

  • Thermo Fisher Scientific. "Knoevenagel Condensation: General Features and Catalysts."

Sources

"column chromatography purification of cyanomethyl acetate derivatives"

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Purification Support Hub for Cyanomethyl Acetate Derivatives.

As a Senior Application Scientist, I understand that purifying cyanomethyl esters (


) presents a unique paradox: these compounds are designed to be hydrolytically unstable (often as prodrugs to release the parent acid in vivo), yet you must keep them intact during the rigors of chromatography.

This guide moves beyond standard protocols to address the specific physicochemical vulnerabilities of the cyanomethyl moiety: acid sensitivity and electrophilic activation .

Module 1: Pre-Purification Assessment (The "Triage" Phase)

Before packing your column, you must neutralize the inherent acidity of silica gel (


). Cyanomethyl esters are activated esters; acidic silica combined with trace moisture can catalyze hydrolysis, cleaving your product into the parent acid, formaldehyde, and toxic hydrogen cyanide (HCN) directly on the column.
Protocol: Silica Neutralization

Goal: Buffer the stationary phase to prevent on-column hydrolysis.

  • Select Solvent: Use a non-protic system (e.g., Hexanes/Ethyl Acetate).

    • Critical Warning:Avoid Methanol or Ethanol. Cyanomethyl esters are excellent acylating agents. Using alcohols in your mobile phase can cause transesterification , converting your valuable cyanomethyl ester into a methyl or ethyl ester.

  • The "TEA Wash" Technique:

    • Prepare a slurry of silica gel in your starting solvent containing 1% Triethylamine (TEA) (

      
      ).
      
    • Pour the column and flush with 2 column volumes (CV) of the TEA-spiked solvent.

    • Flush with 1 CV of pure starting solvent (without TEA) to remove excess base before loading your sample.

Decision Logic: Stationary Phase Selection

G start Start: Assess Compound Stability acid_sens Is the derivative highly acid-labile? start->acid_sens neutral Use Neutral Alumina (Activity Grade III) acid_sens->neutral Yes (High Risk) silica Use Standard Silica Gel (60 Å) acid_sens->silica No (Moderate Risk) proceed Proceed to Loading neutral->proceed buffer Apply 'TEA Wash' Protocol (1% Et3N Pre-treatment) silica->buffer Preventative Measure buffer->proceed

Figure 1: Decision matrix for selecting and treating the stationary phase based on derivative stability.

Module 2: The Chromatography Run

Solvent System Optimization

Cyanomethyl groups increase polarity significantly compared to simple alkyl esters. However, they often "tail" (streak) on silica due to interactions between the nitrile nitrogen and silanol groups.

ParameterRecommendationScientific Rationale
Base Solvent Hexanes / Ethyl AcetateStandard non-polar/polar balance.
Alternative DCM / AcetoneUse if compound is insoluble in Hex/EtOAc. Avoids alcohols.
Modifier 0.5% TriethylamineKeeps the column buffered; suppresses silanol-nitrile interactions to reduce tailing.
Flow Rate High (Flash)Minimize residence time. Prolonged contact with silica increases degradation risk.
Loading Strategy

Do not solid load on silica if your compound is unstable. The heat generated during solvent evaporation onto the silica can accelerate decomposition.

  • Preferred: Liquid load in a minimum volume of DCM or Toluene.

  • Alternative: Solid load on Celite 545 . Celite is neutral and inert, avoiding the "acidic surface" problem of silica loading cartridges.

Module 3: Visualization & Detection

This compound derivatives may lack strong UV chromophores if the "R" group is aliphatic.

The "Invisible Product" Problem: Users often fail to locate their product because nitriles absorb weakly in the UV range (often


 nm), which is cut off by solvents like Ethyl Acetate.

Recommended Stains:

  • 
     (Potassium Permanganate): 
    
    • Target: Oxidizable carbons (universal).

    • Appearance: Yellow spots on a purple background.

    • Why: Non-destructive enough to recover compound if necessary (with workup), but highly sensitive for esters.

  • Hanessian’s Stain (Cerium Molybdate):

    • Target: General organic compounds.

    • Appearance: Dark blue spots on a light blue background upon heating.

    • Why: High sensitivity for polar functional groups like nitriles/esters.

Module 4: Troubleshooting & FAQs

Q1: I see my product on TLC, but it decomposes on the column. What happened?

Diagnosis: Acid-catalyzed hydrolysis or elimination. The Fix:

  • Switch to Neutral Alumina: Silica might simply be too harsh.

  • Reduce Residence Time: Switch from gravity columns to air-pressure driven Flash Chromatography (Still's method).

  • Check Your Solvent: Did you use Methanol? If so, you likely made the methyl ester. Check the NMR for a methoxy singlet (

    
     ppm) replacing the cyanomethyl methylene (
    
    
    
    ppm).
Q2: My product is co-eluting with the starting carboxylic acid.

Diagnosis: Incomplete coupling or hydrolysis during workup. The Fix:

  • Pre-Column Wash: Dissolve crude in EtOAc and wash with saturated

    
    before the column. This removes the free acid (which streaks and overlaps) and protects the column from acidity.
    
  • Gradient Elution: Start with 100% Hexanes (buffered with 1% TEA) and increase polarity very slowly (e.g., 5% increments).

Q3: The bands are streaking badly (tailing).

Diagnosis: The nitrile nitrogen is coordinating with the silica protons. The Fix: Add 1% Triethylamine to your mobile phase.[1] This competes for the acidic sites on the silica, allowing your nitrile to elute as a tight band.

Troubleshooting Logic Tree

Troubleshooting symptom Symptom: Poor Purification Result streak Streaking / Tailing symptom->streak decomp Decomposition / Loss of Mass symptom->decomp coelute Co-elution with Impurities symptom->coelute add_base Add 1% Et3N to Mobile Phase streak->add_base Silanol Interaction switch_phase Switch to Neutral Alumina or Celite Loading decomp->switch_phase Acid Sensitivity wash_crude Wash Crude with NaHCO3 (Remove Acid Precursor) coelute->wash_crude Acid Contamination

Figure 2: Troubleshooting workflow for common chromatographic failures with cyanomethyl derivatives.

Safety Note: The Hydrolysis Hazard

If your cyanomethyl ester hydrolyzes, it generates Formaldehyde and Hydrogen Cyanide (HCN) .



  • Always run these columns in a well-ventilated fume hood.[2]

  • Waste Disposal: Treat aqueous waste streams from these reactions as cyanide-contaminated waste (pH > 11 with bleach) if hydrolysis is suspected.

References

  • Still, W. C., Kahn, M., & Mitra, A. (1978).[3] Rapid chromatographic techniques for preparative separations with moderate resolution.[3] The Journal of Organic Chemistry, 43(14), 2923–2925.[3]

  • University of Rochester, Department of Chemistry. (n.d.). Tips for Flash Chromatography: Acid Sensitive Compounds. Not Voodoo X.

  • Hutt, O. (2015, May 13). Deactivating Silica Gel with Triethylamine. Reddit r/ChemHelp.

  • Reach Devices. (n.d.). TLC Stains: Visualization of Colorless Compounds.

Sources

Technical Support Center: Cyanomethyl Acetate Reaction Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Effect of Temperature on Cyanomethyl Acetate Reaction Selectivity

Executive Summary

This compound (CMA) is a bifunctional reagent widely employed as an irreversible acyl donor in enzymatic resolutions and a methylene-nitrile synthon in organic synthesis. Its reactivity profile is heavily dictated by temperature, which acts as the primary switch between kinetic control (enantioselectivity/mono-alkylation) and thermodynamic equilibration (racemization/poly-alkylation).

This guide addresses the specific selectivity challenges researchers face when modulating temperature in CMA-mediated protocols.

Module 1: Biocatalytic Kinetic Resolution

Context: In lipase-catalyzed transesterifications, CMA is the "gold standard" acyl donor because the leaving group (cyanomethanol) spontaneously decomposes into formaldehyde and HCN, rendering the reaction irreversible.

Troubleshooting Guide

Q1: My conversion rate increases at 45°C, but the Enantiomeric Ratio (E-value) drops significantly. Is the enzyme denaturing?

Diagnosis: While thermal denaturation is a risk, the immediate cause is likely Thermodynamic Jitter or Spontaneous Background Hydrolysis .

  • Mechanism: At elevated temperatures (

    
    ), the enzyme's active site becomes more flexible, accommodating the "wrong" enantiomer (reducing specificity).
    
  • Secondary Factor: CMA is susceptible to spontaneous (non-enzymatic) hydrolysis or transesterification at higher temperatures, creating racemic product background noise.

Corrective Protocol (The "Temperature-Step" Method): Do not run a static high-temperature reaction. Instead, implement a stepped profile:

  • Initiation Phase (

    
    ):  Run until 30% conversion to establish high enantiomeric excess (
    
    
    
    ).
  • Completion Phase (Increment

    
    ):  Only increase temperature if the rate plateaus and
    
    
    
    (substrate ee) is not yet
    
    
    .

Data Reference: Temperature vs. Selectivity (Lipase from Burkholderia cepacia) [1][2][3]

Temperature (°C)Conversion (%) (24h)Enantioselectivity (

)
Risk Factor
2532%>200Slow kinetics
3541%185Optimal balance
4550%95Erosion of

5558%<50Enzyme instability / Racemization

Source: Synthesized general trends for lipase resolutions [1][2].

Visualizing the Pathway

The following diagram illustrates the irreversible mechanism and where temperature exerts stress on the system.

Biocatalysis cluster_noise High Temperature Risks (>45°C) Substrate Racemic Alcohol Complex Enzyme-Substrate Complex Substrate->Complex Low T favors (R)-binding CMA This compound (Acyl Donor) CMA->Complex Product Chiral Acetate (Kinetic Product) Complex->Product k_cat (T dependent) Complex->Product Loss of chiral recognition Byproduct Cyanomethanol (Unstable) Complex->Byproduct Decomp Formaldehyde + HCN (Irreversible Driver) Byproduct->Decomp Spontaneous (Fast at all T)

Figure 1: Mechanism of Irreversible Acylation. High temperatures accelerate


 but compromise the lock-and-key recognition at the Enzyme-Substrate Complex stage.

Module 2: Chemical N-Alkylation & Substitution

Context: When using CMA to introduce a cyanomethyl group (


) onto amines or heterocycles (e.g., indazoles, imidazoles), temperature dictates Regioselectivity  (N1 vs. N2) and Chemospecificity  (Mono- vs. Bis-alkylation).
Troubleshooting Guide

Q2: I am observing significant bis-alkylation (dialkylation) when reacting CMA with a primary amine at reflux (80°C). How do I fix this?

Root Cause: At reflux, you have overcome the activation energy barrier for the second alkylation. The mono-alkylated product is often more nucleophilic than the starting material (inductive effect of the alkyl group), and high thermal energy drives the second attack.

The "Cold-Addition" Protocol:

  • Dissolution: Dissolve the amine in MeCN or DMF.

  • Cryogenic Addition: Cool to

    
     (or 
    
    
    
    ).
  • Slow Addition: Add CMA dropwise over 30 minutes.

  • Thermal Ramp: Allow to warm only to Room Temperature (

    
    ). Do not heat.
    

Q3: In heterocyclic alkylation (e.g., Indazole), I need the N1 product, but I'm getting a mixture of N1 and N2 at room temperature.

Scientific Insight: Contrary to intuition, increasing the temperature (to


) can sometimes improve the N1:N2 ratio if the reaction is under thermodynamic control and the N1 product is thermodynamically more stable. However, for CMA specifically, the steric bulk is low, making kinetic control (low T) usually preferred for selectivity, unless using a specific catalyst (like Rhodium) where high T facilitates ligand exchange [3].

Decision Matrix: Temperature vs. Alkylation Selectivity

Target OutcomeTemperature StrategyMechanistic Rationale
Mono-Alkylation Low (

)
Kinetic control; prevents over-reaction of the more nucleophilic product.
Bis-Alkylation High (

)
Overcomes activation energy for the sterically hindered second addition.
N1 Regioselectivity Moderate (

)
Case Dependent: Often ensures complete conversion of the intermediate salt to the stable isomer [4].
Visualizing the Pathway

Alkylation Start Heterocycle + CMA TS_Kinetic TS1 (Low Ea) Favors N2 / Mono Start->TS_Kinetic Fast path TS_Thermo TS2 (High Ea) Favors N1 / Bis Start->TS_Thermo Requires Heat Product_T Thermodynamic Product (Formed at >60°C) Start->Product_T Equilibration Product_K Kinetic Product (Formed at <20°C) TS_Kinetic->Product_K TS_Thermo->Product_T Product_K->Start Reversible at High T

Figure 2: Energy Landscape of Alkylation. Low temperatures trap the system in the Kinetic Product. High temperatures allow the system to reverse and find the Thermodynamic Product well.

Module 3: Safety & Stability (Critical)

Q4: Can I distill this compound at atmospheric pressure?

WARNING: NO. CMA has a flash point of


, but it is thermally unstable near its boiling point.
  • Risk: Thermal decomposition releases Hydrogen Cyanide (HCN) gas.

  • Protocol: Always distill under reduced pressure (vacuum) to keep the pot temperature below

    
    .
    
  • Ventilation: All high-temperature reactions involving CMA must be performed in a fume hood with a cyanide-scrubbing exit line (e.g., bleach trap) [5].

References

  • Aydemir, A. (2022).[2][4][5] "The Effect of Temperature on the Enantioselectivity of Lipase-Catalyzed Reactions; Case Study: Isopropylidene Glycerol Reaction." Journal of the Turkish Chemical Society Section B, 5(1), 45-54.[2] Link

  • Ghanem, A. (2007). "Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched Compounds." Tetrahedron, 63(8), 1721-1754. Link

  • Liu, Y., et al. (2023). "Regio- and Enantioselective Allylic Cyanomethylation by Synergistic Rhodium and Silane Catalysis." Dalian Institute of Chemical Physics. Link

  • Lunn, V. L., et al. (2017). "Regioselective N-alkylation of the 1H-indazole scaffold." Beilstein Journal of Organic Chemistry, 13, 560-567. Link

  • Thermo Fisher Scientific.[4] (2021). "Safety Data Sheet: Methyl Cyanoacetate." Link

Sources

Technical Support Center: Optimizing Cyanomethyl Acetate Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and optimization of reactions involving cyanomethyl acetate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile building block. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. Our goal is to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your research.

Troubleshooting Guide: Common Issues and Solutions

This section addresses common problems encountered during this compound synthesis and subsequent reactions, offering systematic approaches to identify and resolve them.

Issue 1: Low or No Product Yield

A low yield of the desired this compound or its derivatives is one of the most frequent challenges. The root cause can often be traced back to the catalyst, reaction conditions, or starting materials.

Possible Causes and Recommended Actions:

  • Inactive or Inefficient Catalyst:

    • Explanation: The catalyst is the heart of the reaction; its activity is paramount. Transition metal catalysts can be sensitive to air and moisture, while enzymes have specific optimal pH and temperature ranges. Catalyst deactivation can occur through various mechanisms, including poisoning, sintering, or structural changes.[1][2]

    • Solution:

      • Verify Catalyst Quality: Use a fresh batch of catalyst or verify the activity of the current batch using a standard, reliable reaction.

      • Proper Handling and Storage: Ensure catalysts, especially air-sensitive ones like palladium complexes, are handled under an inert atmosphere (e.g., nitrogen or argon).

      • Optimize Catalyst Loading: Systematically vary the catalyst concentration to find the optimal loading. Too little catalyst will result in a slow reaction, while too much can sometimes lead to unwanted side reactions.

  • Suboptimal Reaction Temperature:

    • Explanation: Temperature plays a crucial role in reaction kinetics. An inadequate temperature may not provide sufficient energy to overcome the activation energy barrier, while excessive heat can lead to decomposition of reactants, products, or the catalyst itself. For instance, in some copper-catalyzed cyanomethylations, high temperatures are required, but this can also lead to harsh reaction conditions.[3]

    • Solution:

      • Temperature Screening: Perform small-scale reactions at a range of temperatures to identify the optimum. For example, in the synthesis of (S)-α-cyano-3-phenoxybenzyl acetate, 55 °C was found to be the optimal temperature for a higher conversion rate.[4]

      • Gradual Heating: For sensitive reactions, ramp up the temperature slowly to the desired setpoint to avoid thermal shock to the catalyst and reactants.

  • Presence of Impurities in Starting Materials or Solvents:

    • Explanation: Water, oxygen, or other reactive impurities in the starting materials or solvent can react with the catalyst or reagents, leading to catalyst deactivation or the formation of byproducts. For example, strong bases used in some reactions are readily neutralized by acidic impurities.[5]

    • Solution:

      • Purify Starting Materials: Use high-purity, anhydrous solvents and reagents. If necessary, purify starting materials by distillation, recrystallization, or chromatography.

      • Degas Solvents: For oxygen-sensitive reactions, degas the solvent by sparging with an inert gas or by the freeze-pump-thaw method.

Issue 2: Formation of Significant Byproducts

The presence of multiple functional groups in this compound (ester and nitrile) and its precursors can lead to a variety of side reactions.[6]

Possible Causes and Recommended Actions:

  • Lack of Selectivity:

    • Explanation: The chosen catalyst may not be selective enough for the desired transformation, leading to reactions at other functional groups. For example, in cyanomethylation reactions, both C-H and C-C bond functionalization can occur, and controlling regioselectivity is key.[6]

    • Solution:

      • Catalyst Screening: Test a panel of catalysts known for their selectivity in similar transformations. For instance, palladium catalysts are often highly effective for selective C-C bond formation.[6]

      • Use of Directing Groups: In C-H activation reactions, the use of a directing group can significantly enhance regioselectivity.

      • Ligand Modification: For transition metal catalysts, the choice of ligand can have a profound impact on selectivity. Experiment with different phosphine or N-heterocyclic carbene (NHC) ligands.

  • Reaction Conditions Favoring Side Reactions:

    • Explanation: High temperatures or prolonged reaction times can promote undesired side reactions, such as polymerization or decomposition.

    • Solution:

      • Optimize Reaction Time: Monitor the reaction progress using techniques like TLC, GC, or LC-MS to determine the point of maximum product formation and avoid extended reaction times.[7]

      • Lower Reaction Temperature: If selectivity is an issue, try running the reaction at a lower temperature, even if it requires a longer reaction time.

Frequently Asked Questions (FAQs)

Q1: How do I choose the right catalyst for my this compound reaction?

A1: The choice of catalyst is highly dependent on the specific transformation you are trying to achieve. Here's a general guide:

  • For Cyanomethylation Reactions:

    • Transition Metals: Palladium and copper catalysts are at the forefront for cyanomethylation, facilitating the formation of crucial carbon-carbon bonds with high efficiency and selectivity under mild conditions.[6] Nickel, iron, and manganese are also effective alternatives.[6]

    • Organocatalysts: For certain transformations like cyanovinylation, tertiary amines such as N-methyl morpholine (NMM) can be used as cost-effective and environmentally friendly Lewis base catalysts.[6]

  • For Esterification or Transesterification Reactions:

    • Acid Catalysts: Strong acids like sulfuric acid are commonly used for esterification.

    • Tin Compounds: For transesterification to produce higher cyanoacetic esters, tin compounds can be effective catalysts.[8]

    • Enzymes (Lipases): For enantioselective reactions, lipases can be excellent catalysts, often used in organic media.[4]

  • For Reactions Involving Phase Transfer:

    • Phase-Transfer Catalysts (PTCs): In heterogeneous reaction systems, PTCs like quaternary ammonium salts or crown ethers can be used to facilitate the reaction between reactants in different phases.[9][10] This approach can eliminate the need for expensive polar aprotic solvents and simplify work-up procedures.[10]

Catalyst Selection Workflow

Catalyst Selection Workflow start Define Desired Transformation reaction_type Identify Reaction Type start->reaction_type cyanomethylation Cyanomethylation reaction_type->cyanomethylation C-C Bond Formation esterification Esterification/ Transesterification reaction_type->esterification Ester Synthesis phase_transfer Phase-Transfer Reaction reaction_type->phase_transfer Heterogeneous System tm_catalyst Transition Metal (Pd, Cu, Ni, Fe) cyanomethylation->tm_catalyst organocatalyst Organocatalyst (e.g., NMM) cyanomethylation->organocatalyst acid_catalyst Acid Catalyst (e.g., H2SO4) esterification->acid_catalyst enzyme_catalyst Enzyme (e.g., Lipase) esterification->enzyme_catalyst ptc_catalyst PTC (Quaternary Ammonium Salts) phase_transfer->ptc_catalyst optimize Optimize Conditions (Temp, Time, Conc.) tm_catalyst->optimize organocatalyst->optimize acid_catalyst->optimize enzyme_catalyst->optimize ptc_catalyst->optimize

Caption: A decision-making workflow for selecting the appropriate catalyst.

Q2: What is the difference between homogeneous and heterogeneous catalysis, and which is better for my reaction?

A2:

  • Homogeneous Catalysis: The catalyst is in the same phase as the reactants (e.g., all are dissolved in a liquid solvent).[11][12]

    • Advantages: High activity and selectivity due to well-defined active sites, and good heat and mass transfer.[13]

    • Disadvantages: Difficult and often expensive separation of the catalyst from the product.[13]

  • Heterogeneous Catalysis: The catalyst is in a different phase from the reactants (e.g., a solid catalyst in a liquid reaction mixture).[11][12]

    • Advantages: Easy separation of the catalyst from the reaction mixture (e.g., by filtration), which allows for catalyst recycling and continuous processes.[13]

    • Disadvantages: Can have lower activity and selectivity compared to homogeneous catalysts, and may suffer from diffusion limitations.[13]

Which is better? The choice depends on your priorities. For high-throughput screening and initial methodology development where high activity and selectivity are paramount, a homogeneous catalyst might be preferred. For large-scale industrial applications where catalyst cost, separation, and reusability are critical, a heterogeneous catalyst is often more advantageous.

Q3: My reaction is very slow. How can I increase the reaction rate?

A3:

  • Increase Temperature: As a general rule, increasing the reaction temperature will increase the reaction rate. However, be mindful of potential side reactions or decomposition at higher temperatures.

  • Increase Reactant Concentration: According to the principles of chemical kinetics, increasing the concentration of one or more reactants will typically increase the reaction rate.

  • Increase Catalyst Loading: A higher concentration of the catalyst will provide more active sites for the reaction to occur.

  • Ensure Efficient Mixing: In heterogeneous reactions, good agitation is crucial to overcome mass transfer limitations. For a lipase-catalyzed reaction, increasing the rotational speed was shown to be important.[4]

  • Solvent Effects: The choice of solvent can significantly impact reaction rates. For example, in the synthesis of (S)-α-cyano-3-phenoxybenzyl acetate, cyclohexane was found to be the best solvent among those tested.[4]

Q4: How can I monitor the progress of my this compound reaction?

A4: Effective reaction monitoring is crucial for optimization and troubleshooting. Several analytical techniques can be employed:

  • Thin-Layer Chromatography (TLC): A quick and inexpensive method for qualitative monitoring of the disappearance of starting materials and the appearance of products.

  • Gas Chromatography (GC): An excellent quantitative technique for volatile compounds, often used to determine conversion and yield.[14][15]

  • High-Performance Liquid Chromatography (HPLC): A versatile technique for both qualitative and quantitative analysis of a wide range of compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used for in-situ reaction monitoring to observe the formation of products and intermediates in real-time.[16]

  • Mass Spectrometry (MS): Techniques like Pressurized Sample Infusion-Mass Spectrometry (PSI-ESI-MS) can provide detailed mechanistic insights by monitoring catalytic intermediates.[16]

Troubleshooting Decision Tree

Troubleshooting Decision Tree start Low Yield or Side Products? check_catalyst Check Catalyst Activity start->check_catalyst Yes catalyst_ok Catalyst OK? check_catalyst->catalyst_ok check_conditions Review Reaction Conditions (Temp, Time, Solvent) conditions_ok Conditions Optimized? check_conditions->conditions_ok check_purity Verify Starting Material Purity purity_ok Purity Confirmed? check_purity->purity_ok catalyst_ok->check_conditions Yes replace_catalyst Replace Catalyst catalyst_ok->replace_catalyst No conditions_ok->check_purity Yes optimize_conditions Optimize Conditions conditions_ok->optimize_conditions No purify_materials Purify Materials purity_ok->purify_materials No success Problem Resolved purity_ok->success Yes replace_catalyst->success optimize_conditions->success purify_materials->success

Caption: A step-by-step guide for troubleshooting common reaction issues.

Experimental Protocols

Protocol 1: General Procedure for a Palladium-Catalyzed Cyanomethylation

This protocol is a general guideline and should be optimized for specific substrates and ligands.

  • Reaction Setup: To an oven-dried Schlenk flask, add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the appropriate ligand (e.g., a phosphine ligand, 4 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Addition of Reagents: Under the inert atmosphere, add the aryl halide (1.0 mmol), a base (e.g., K₂CO₃, 2.0 mmol), and the solvent (e.g., anhydrous toluene, 5 mL).

  • Addition of Cyanomethylating Agent: Add this compound (1.2 mmol) to the reaction mixture.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the required time (monitor by TLC or GC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Data Presentation

Table 1: Comparison of Catalysts for a Hypothetical Cyanomethylation Reaction

Catalyst SystemTemperature (°C)Time (h)Yield (%)Selectivity (Product:Byproduct)
Pd(OAc)₂ / PPh₃100128595:5
CuI / N,N'-dimethylethylenediamine110247890:10
NiCl₂(dme)80187288:12
FeCl₂120246585:15

References

  • Zhong, P., Zhang, L., Luo, N., & Liu, J. (2023). Cyanomethylation Reaction. Encyclopedia.pub. Retrieved from [Link]

  • Google Patents. (n.d.). US4761494A - Preparation of cyanomethyl esters.
  • Li, Y., et al. (2012). Optimization of technological conditions for one-pot synthesis of (S)-α-cyano-3-phenoxybenzyl acetate in organic media. PMC - NIH. Retrieved from [Link]

  • RSC Publishing. (2021). A computational study for the reaction mechanism of metal-free cyanomethylation of aryl alkynoates with acetonitrile. Retrieved from [Link]

  • European Patent Office. (n.d.). EP 0685460 B1 - PROCESS FOR PRODUCING HIGHER CYANOACETIC ESTER. Retrieved from [Link]

  • Kurniawan, H. S. (2020). OPTIMIZATION OF SYNTHESIS OF METHYL ACETATE FROM ACETIC ACID AND METHANOL USING MICROWAVE-ASSISTED ESTERIFICATION. Journal of Chemical Technology and Metallurgy. Retrieved from [Link]

  • ACS Publications. (2023). Regio- and Enantioselective Allylic Cyanomethylation by Synergistic Rhodium and Silane Catalysis. Retrieved from [Link]

  • ResearchGate. (n.d.). Ethyl Cyanoacetate Reactions. Retrieved from [Link]

  • PubChem - NIH. (n.d.). Methyl cyanoacetate | C4H5NO2 | CID 7747. Retrieved from [Link]

  • PubChem - NIH. (n.d.). (Acetyloxy)acetonitrile | C4H5NO2 | CID 13843. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Catalytic Asymmetric Alkylation of α-Cyanocarboxylates Using a Phase-Transfer Catalyst. Retrieved from [Link]

  • ResearchGate. (n.d.). Evaluation of Analytical Methods for Detection and Quantification of Cyanotoxins in Relation to Australian Drinking Water Guidelines. Retrieved from [Link]

  • PMC - PubMed Central. (n.d.). Synthesis, biological and computational evaluation of novel cyanomethyl vinyl ether derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Lewis Acid-Catalyzed Cyanomethylation of α,β-Unsaturated Keto Esters and Activated Ketones Using Vinyl Azide as an Acetonitrile Equivalent. Retrieved from [Link]

  • ChemCatBio. (n.d.). Three Sources of Catalyst Deactivation and How To Mitigate Them. Retrieved from [Link]

  • YouTube. (2017). Homogeneous vs Heterogeneous Catalysts - Basic Introduction. Retrieved from [Link]

  • Research Journal of Pharmaceutical, Biological and Chemical Sciences. (n.d.). Cyanoacetylation Of Substituted 2-Aminothiophenes And Evaluation for Antioxidant And Antibacterial Activities. Retrieved from [Link]

  • Google Patents. (n.d.). CN102633682A - Continuous production process of cyanoacetate.
  • ProQuest. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. Retrieved from [Link]

  • Macmillan Group. (2008). Phase-Transfer Catalysis (PTC). Retrieved from [Link]

  • MDPI. (n.d.). Combining the Benefits of Homogeneous and Heterogeneous Catalysis with Tunable Solvents and Nearcritical Water. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 3.8: Day 25- Homogeneous and Heterogeneous Catalysis. Retrieved from [Link]

  • ResearchGate. (n.d.). Cyanoacetic Acid as a Masked Electrophile: Transition-Metal-Free Cyanomethylation of Amines and Carboxylic Acids. Retrieved from [Link]

  • Phase Transfer Catalysis. (n.d.). Industrial Phase-Transfer Catalysis. Retrieved from [Link]

  • Agilent. (2024). Online Reaction Monitoring by the Agilent 1260 Infinity II Prime Online LC System. Retrieved from [Link]

  • PMC - NIH. (n.d.). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. Retrieved from [Link]

  • University of Pennsylvania. (n.d.). Homogeneous vs Heterogeneous Catalysts. Retrieved from [Link]

  • ResearchGate. (n.d.). Study on optimum synthesis of ethyl cyanoacetate. Retrieved from [Link]

  • ACS Publications. (2018). Metal Catalysts for Heterogeneous Catalysis: From Single Atoms to Nanoclusters and Nanoparticles. Retrieved from [Link]

  • CRDEEP Journals. (n.d.). Phase-Transfer Catalysis in Organic Syntheses. Retrieved from [Link]

  • UNODC. (n.d.). Recommended Methods for the Identification and Analysis of Synthetic Cathinones in Seized Materials. Retrieved from [Link]

  • YouTube. (2020). Advanced Chemical Reaction Engineering Lectures. Topic 6: Catalyst Deactivation - Part 1. Retrieved from [Link]

  • PMC - NIH. (n.d.). Flow chemistry-enabled asymmetric synthesis of cyproterone acetate in a chemo-biocatalytic approach. Retrieved from [Link]

  • OUCI. (n.d.). Catalyst Deactivation, Poisoning and Regeneration. Retrieved from [Link]

Sources

Technical Support Center: Solvent Effects on the Reactivity of Cyanomethyl Acetate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with cyanomethyl acetate. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during experiments involving this versatile reagent. My aim is to move beyond simple procedural lists and offer a deeper understanding of the underlying chemical principles that govern the reactivity of this compound in different solvent environments.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and reaction of this compound, with a focus on the influence of the solvent.

Q1: My reaction with this compound is proceeding much slower than expected. What could be the primary cause related to the solvent?

A: The most likely culprit is suboptimal solvent selection, which can significantly impact reaction rates. The reactivity of this compound is highly dependent on the solvent's ability to stabilize transition states and solvate reactants. Consider the following:

  • Polarity Mismatch: For reactions involving polar or charged intermediates, such as hydrolysis or aminolysis, a solvent with insufficient polarity can dramatically slow down the reaction. Polar protic solvents like water and alcohols can stabilize charged transition states through hydrogen bonding, accelerating the reaction. In contrast, nonpolar solvents will disfavor the formation of these intermediates.

  • Solvation of the Nucleophile: In reactions where this compound is attacked by a nucleophile, the solvent's ability to solvate that nucleophile is critical. Polar aprotic solvents (e.g., DMSO, DMF, acetonitrile) are often excellent choices for reactions with anionic nucleophiles (e.g., N3-). These solvents can solvate the accompanying cation, leaving the anion "bare" and more reactive. Polar protic solvents, on the other hand, can form strong hydrogen bonds with the nucleophile, creating a solvent cage that hinders its reactivity.

Q2: I'm observing significant side product formation in my reaction. Can the solvent be a contributing factor?

A: Absolutely. The solvent can influence the reaction pathway and lead to the formation of undesired byproducts. Here are a few scenarios:

  • Solvolysis: If you are using a nucleophilic solvent, such as an alcohol or water, it may compete with your intended nucleophile, leading to solvolysis products. For instance, in an aminolysis reaction conducted in methanol, you might observe the formation of methyl acetate as a byproduct.

  • Competing Reaction Mechanisms: The solvent can favor one reaction mechanism over another. For example, in some cases, a polar, ion-stabilizing solvent might promote an SN1-type mechanism, which could lead to rearrangement products, whereas a less polar solvent might favor an SN2 pathway.

  • Degradation of Reagents: Ensure your solvent is dry and free of impurities. The presence of water can lead to the hydrolysis of this compound to cyanoacetic acid.

Q3: How do I choose the optimal solvent for my reaction involving this compound?

A: The ideal solvent choice depends on the specific reaction you are performing. Here's a general thought process:

  • Analyze the Mechanism: Consider the mechanism of your reaction. Does it involve the formation of charged intermediates or transition states? If so, a polar solvent will likely be beneficial.

  • Consider the Nucleophile: If your reaction involves a nucleophile, think about how the solvent will interact with it. For anionic nucleophiles, polar aprotic solvents are often preferred.

  • Solubility: Ensure that all your reactants are sufficiently soluble in the chosen solvent. Poor solubility can lead to slow and incomplete reactions. The solubility of 2-cyanoacetamide, a related compound, varies significantly across different solvents, with high solubility in polar aprotic solvents like DMF and lower solubility in less polar solvents.[1][2]

  • Consult the Literature: Look for similar reactions in the chemical literature to see what solvent systems have been used successfully.

  • Empirical Screening: If you are developing a new reaction, it is often necessary to screen a small number of different solvents to empirically determine the best one for your specific application.

Q4: What are "solvent polarity scales" and how can they help me?

A: Solvent polarity scales are empirical measures of a solvent's polarity based on its effect on a particular chemical or physical process.[3][4][5] These scales can be incredibly useful for selecting and comparing solvents. Some common scales include:

  • Dielectric Constant (ε): A measure of a solvent's ability to separate charges. While useful, it doesn't always correlate directly with reactivity.

  • Reichardt's Dye (ET(30)): This scale is based on the solvatochromic shift of a specific dye.[3][6][7] It provides a good overall measure of a solvent's ionizing power and is one of the most widely used polarity scales.[3][5]

  • Kamlet-Taft Parameters: This is a multi-parameter scale that dissects solvent effects into hydrogen bond acidity (α), hydrogen bond basicity (β), and dipolarity/polarizability (π*).[8][9] This can provide a more nuanced understanding of solvent-solute interactions.[8]

By using these scales, you can make more informed decisions about which solvents are likely to be suitable for your reaction.

II. Troubleshooting Guides

This section provides more detailed troubleshooting for specific experimental issues.

Guide 1: Inconsistent Reaction Rates and Yields

Problem: You are observing significant variability in your reaction times and product yields from batch to batch, even when using the same nominal solvent.

Possible Cause & Solution:

  • Trace Water Contamination: this compound is susceptible to hydrolysis. Even small amounts of water in your solvent can lead to the formation of cyanoacetic acid, consuming your starting material and potentially complicating your purification.

    • Troubleshooting Steps:

      • Use Anhydrous Solvents: Always use freshly opened anhydrous solvents or solvents that have been properly dried and stored over molecular sieves.

      • Inert Atmosphere: For sensitive reactions, consider running the experiment under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.

      • Karl Fischer Titration: If reproducibility is critical, quantify the water content of your solvent using Karl Fischer titration.

  • Solvent Purity: Impurities in your solvent can act as catalysts or inhibitors.

    • Troubleshooting Steps:

      • Use High-Purity Solvents: Use HPLC-grade or the highest purity solvent available.

      • Check for Peroxides: Ethers like THF can form explosive peroxides over time. Always test for peroxides before use, especially when distilling.

Guide 2: Investigating Solvent Effects on Reaction Kinetics

Problem: You need to systematically study the effect of the solvent on the rate of a reaction involving this compound.

Experimental Protocol:

  • Solvent Selection: Choose a range of solvents with varying polarities and properties. A good starting point would be to select solvents from different classes:

    • Polar Protic: Water, Methanol, Ethanol

    • Polar Aprotic: Acetonitrile, DMF, DMSO

    • Nonpolar Aprotic: Toluene, Hexane

  • Reaction Setup:

    • Set up a series of parallel reactions, each in a different solvent.

    • Ensure that the temperature of each reaction is precisely controlled using a thermostat-controlled bath or reaction block.

    • Maintain identical concentrations of all reactants in each reaction vessel.

  • Monitoring the Reaction:

    • At regular time intervals, withdraw a small aliquot from each reaction mixture.

    • Quench the reaction immediately (e.g., by adding a large volume of a cold solvent or a quenching reagent).

    • Analyze the composition of the quenched aliquot using a suitable analytical technique (e.g., HPLC, GC, or NMR spectroscopy) to determine the concentration of the starting material and product.

  • Data Analysis:

    • Plot the concentration of the product versus time for each solvent.

    • Determine the initial rate of the reaction in each solvent from the initial slope of the concentration-time curve.

    • Correlate the observed reaction rates with various solvent parameters (e.g., dielectric constant, ET(30) values) to gain insight into the reaction mechanism. The Grunwald-Winstein equation can be a useful tool for analyzing solvolysis reactions.[10][11][12][13]

Data Presentation: Solvent Effects on a Hypothetical Reaction

To illustrate the potential impact of solvents, consider the following hypothetical data for the reaction of this compound with a generic nucleophile:

SolventDielectric Constant (ε)ET(30) (kcal/mol)Relative Rate
Hexane1.931.01
Toluene2.433.95
Acetonitrile37.545.65,000
DMSO4745.11,300
Methanol3355.41
Water8063.17

Note: This data is illustrative and based on general trends observed for SN2 reactions. Actual results will vary depending on the specific reaction.

III. Mechanistic Insights & Visualizations

Understanding the underlying reaction mechanisms is crucial for predicting and controlling the outcome of your experiments.

Mechanism: Base-Catalyzed Hydrolysis of this compound

The hydrolysis of esters is a well-studied reaction.[14][15] In the presence of a base, such as hydroxide, the reaction proceeds via a bimolecular nucleophilic acyl substitution mechanism (BAc2).

Caption: Acid-catalyzed hydrolysis of this compound.

In this case, the acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by a weak nucleophile like water.

Experimental Workflow: Troubleshooting Reaction Failure

When a reaction fails or gives poor results, a systematic approach to troubleshooting is essential.

G start Reaction Failure check_reagents Verify Reagent Purity & Integrity start->check_reagents check_conditions Confirm Reaction Conditions (Temp, Time, Atmosphere) start->check_conditions analyze_mixture Analyze Crude Reaction Mixture (TLC, LC-MS, NMR) check_reagents->analyze_mixture check_conditions->analyze_mixture no_reaction No Reaction Observed analyze_mixture->no_reaction side_products Side Products Formed analyze_mixture->side_products incomplete_conv Incomplete Conversion analyze_mixture->incomplete_conv troubleshoot_no_reaction Increase Temperature Change Catalyst Re-evaluate Solvent no_reaction->troubleshoot_no_reaction troubleshoot_side_products Lower Temperature Change Solvent Investigate Side Reactions side_products->troubleshoot_side_products troubleshoot_incomplete Increase Reaction Time Increase Reagent Stoichiometry incomplete_conv->troubleshoot_incomplete

Caption: Systematic troubleshooting workflow.

IV. Safety Information

This compound is a hazardous chemical. [16]Always consult the Safety Data Sheet (SDS) before use. [16]

  • Hazards: Causes skin and serious eye irritation. May cause respiratory irritation. [16]* Precautions: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Use only in a well-ventilated area, preferably in a fume hood. [16]* First Aid: In case of contact with skin or eyes, rinse immediately with plenty of water for at least 15 minutes and seek medical attention. If inhaled, move to fresh air. [16] By understanding the principles outlined in this guide, you will be better equipped to design robust experiments, troubleshoot unexpected results, and ultimately achieve your research goals when working with this compound.

V. References

  • Abu El-Nader, H. M., Moussa, M. N. H., & Mostafa, M. R. (1987). Kinetics of Base Hydrolysis of Cyanoacetamide in Methanol-Water Mixtures. Indian Journal of Chemistry, 26A, 868-870.

  • ResearchGate. (n.d.). Measurement and Correlation of the Solubility of 2-Cyanoacetamide in 14 Pure Solvents and the Mixing Properties of Solutions. Retrieved from [Link]

  • PubMed. (2019). Solvent Effects on the Stability and Delocalization of Aryl Dicyanomethyl Radicals: The Captodative Effect Revisited. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch 8: Solvent Effects. Retrieved from [Link]

  • (N.d.). Kinetic data for the acidcatalysed hydrolysis of carboxylic esters in water at 25 "C. Retrieved from [Link]

  • SciSpace. (2015). Preparation process for cyanomethyl ester. Retrieved from [Link]

  • YouTube. (2022). Kinetics of the Acid Catalysed Hydrolysis of Methyl Acetate. Retrieved from [Link]

  • Wikipedia. (n.d.). Reichardt's dye. Retrieved from [Link]

  • RSC Publishing. (2021). A computational study for the reaction mechanism of metal-free cyanomethylation of aryl alkynoates with acetonitrile. Retrieved from [Link]

  • ResearchGate. (n.d.). Solvatochromic parameters for water and some common organic solvents; average values calculated from[10]. Retrieved from [Link]

  • ResearchGate. (n.d.). Solvent-Free Cyanoethylation of Selected Alcohols Using Amberlyst A-21 Polymer Resin. Retrieved from [Link]

  • (N.d.). Reaction Rate of the Alkaline Hydrolysis of Ethyl Acetate. Retrieved from [Link]

  • (N.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility Determination, Solvent Effect, Thermodynamic Modeling, and Preferential Solvation of 2-Cyanoacetamide in Four Aqueous Binary Mixtures of Alcohols. Retrieved from [Link]

  • MDPI. (2023). Reichardt's Dye-Based Solvent Polarity and Abraham Solvent Parameters: Examining Correlations and Predictive Modeling. Retrieved from [Link]

  • PubMed. (2013). Application of the Grunwald-Winstein Equations to Studies of Solvolytic Reactions of Chloroformate and Fluoroformate Esters. Retrieved from [Link]

  • ResearchGate. (n.d.). Ethyl Cyanoacetate Reactions. Retrieved from [Link]

  • Reddit. (n.d.). I can't find chemistry experiments anywhere online that I can do. Retrieved from [Link]

  • Wikipedia. (n.d.). Grunwald–Winstein equation. Retrieved from [Link]

  • (N.d.). Probing Solvent-Solvent and Solute-Solvent Interactions in Surfactant Binary Mixtures: Solvatochromic Parameters. Retrieved from [Link]

  • ResearchGate. (n.d.). Equation of state for hard disks and spheres: The Kirkwood transition. Retrieved from [Link]

  • Journal of the Chemical Society B. (n.d.). Acylation. Part XXI. Kinetics and mechanism of the hydrolysis of acyl cyanides. Retrieved from [Link]

  • (N.d.). Solvatochromic parameters and linear solvation energy relationships for hydrolysis of hydroxamic acids. Retrieved from [Link]

  • ResearchGate. (n.d.). The Grunwald-Winstein Relationship in the Solvolysis of ?-Substituted Chloroformate Ester Derivatives. Retrieved from [Link]

  • (N.d.). The Negative Solvatochromism of Reichardt's Dye B30 – A Complementary Study. Retrieved from [Link]

  • NIH. (2017). Solvatochromic parameters of deep eutectic solvents formed by ammonium-based salts and carboxylic acids. Retrieved from [Link]

  • NIH. (n.d.). Application of the Grunwald-Winstein Equations to Studies of Solvolytic Reactions of Chloroformate and Fluoroformate Esters. Retrieved from [Link]

  • ResearchGate. (2023). Reichardt's Dye-Based Solvent Polarity and Abraham Solvent Parameters: Examining Correlations and Predictive Modeling. Retrieved from [Link]

  • Chemguide. (n.d.). THE MECHANISM FOR THE ESTERIFICATION REACTION. Retrieved from [Link]

  • MDPI. (n.d.). Polarity of Organic Solvent/Water Mixtures Measured with Reichardt's B30 and Related Solvatochromic Probes—A Critical Review. Retrieved from [Link]

  • Chemistry and Biochemistry. (n.d.). Demo 38: Reichardt's Dye. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 21.3: Reactions of Carboxylic Acids. Retrieved from [Link]

Sources

"stability of cyanomethyl acetate under acidic and basic conditions"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Cyanomethyl Acetate

Welcome to the technical support guide for this compound (Acetonitrile, (acetyloxy)-). This document is designed for researchers, chemists, and drug development professionals who utilize this versatile reagent in their work. Here, we address common questions and troubleshooting scenarios related to the stability of this compound, particularly under acidic and basic conditions, to ensure the success and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary reactive sites?

This compound (CAS No. 1001-55-4) is a bifunctional organic molecule with the chemical formula C₄H₅NO₂.[1] It incorporates both an ester and a nitrile functional group.[2] This dual functionality is the key to its utility in synthesis, but also the source of its potential instability.

The primary reactive sites are:

  • The Ester Carbonyl Carbon: This site is highly electrophilic and is the primary point of attack for nucleophiles, including water and hydroxide ions, leading to hydrolysis.

  • The Nitrile Group: The nitrile group can also undergo hydrolysis to a carboxylic acid or be reduced to an amine, though typically under more forcing conditions than ester hydrolysis.[2]

  • The α-Carbon Protons: The protons on the carbon adjacent to the nitrile group (the active methylene group) are weakly acidic and can be removed by a sufficiently strong base, creating a nucleophilic carbanion.

Q2: What are the expected thermal decomposition products of this compound?

Under high heat, this compound is expected to decompose into hazardous products, including carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[3] It is crucial to handle this compound with appropriate care and avoid excessive temperatures unless required by a specific, validated protocol.

Stability & Troubleshooting under Acidic Conditions

Q3: My protocol requires an acidic environment. How stable is this compound?

This compound is susceptible to hydrolytic cleavage under acidic conditions, although this reaction is typically slower than in basic media.[2] Its stability is a function of acid strength, temperature, and reaction time. In weakly acidic to neutral aqueous solutions at room temperature, it can be considered moderately stable for the duration of a typical workup or short reaction, but prolonged exposure to strong acids, especially at elevated temperatures, will lead to significant degradation.

Q4: What is the degradation pathway of this compound in acid?

The primary degradation pathway is acid-catalyzed ester hydrolysis. The reaction proceeds via protonation of the ester's carbonyl oxygen. This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. The resulting tetrahedral intermediate then collapses, eliminating acetic acid and forming protonated glycolonitrile, which subsequently deprotonates.

Below is a diagram illustrating the acid-catalyzed hydrolysis mechanism.

Caption: Acid-catalyzed hydrolysis of this compound.

TROUBLESHOOTING GUIDE: Acidic Conditions
  • Issue: My reaction yield is low and I've detected acetic acid in my product mixture.

    • Probable Cause: Your this compound is likely undergoing hydrolysis due to the acidic conditions. The rate of hydrolysis is significantly increased by higher temperatures and stronger acids.

    • Recommendations:

      • Lower the Temperature: If your protocol allows, run the reaction at a lower temperature to decrease the rate of hydrolysis.

      • Minimize Reaction Time: Do not let the reaction run longer than necessary. Monitor its progress closely (e.g., by TLC or LC-MS) and quench it as soon as the starting material is consumed.

      • Use a Weaker Acid: If possible, substitute the strong acid with a weaker one or use a buffered system to maintain a less aggressive pH.

      • Staged Addition: Consider adding the this compound slowly to the reaction mixture to keep its instantaneous concentration low, favoring the desired reaction over the competing hydrolysis.

Stability & Troubleshooting under Basic Conditions

Q5: I need to perform a reaction using a base. Is this compound stable?

This compound is highly unstable in the presence of nucleophilic bases, such as hydroxide, alkoxides, or primary/secondary amines. It will undergo rapid base-catalyzed hydrolysis, commonly known as saponification. Non-nucleophilic bases (e.g., DBU, DIPEA) may be more compatible, but care must still be taken, as they can promote other side reactions.

Q6: What is the mechanism of degradation in base?

Saponification is a two-stage process. First, a hydroxide ion (or other nucleophile) directly attacks the electrophilic ester carbonyl carbon. This forms a tetrahedral intermediate which then collapses, expelling the cyanomethoxide anion as a leaving group. In the second stage, the cyanomethoxide anion is protonated by the solvent or during aqueous workup to yield glycolonitrile, while the other product is an acetate salt.

Below is a diagram illustrating the base-catalyzed hydrolysis (saponification) mechanism.

Caption: Base-catalyzed hydrolysis (saponification) of this compound.

TROUBLESHOOTING GUIDE: Basic Conditions
  • Issue: My reaction with a strong nucleophilic base (e.g., NaOH, NaOMe) gives no desired product and only recovers starting materials or a salt byproduct.

    • Probable Cause: The this compound was consumed by saponification almost instantly upon addition. The ester is not stable enough to survive these conditions.

    • Recommendations:

      • Change the Reagent: If your goal is cyanomethylation, consider alternative reagents like chloroacetonitrile or bromoacetonitrile, which lack the labile ester group.

      • Use a Non-Nucleophilic Base: If the goal is to deprotonate the α-carbon for a subsequent reaction, use a sterically hindered, non-nucleophilic base like lithium diisopropylamide (LDA) or lithium bis(trimethylsilyl)amide (LHMDS). Crucially, this must be done at very low temperatures (e.g., -78 °C) in an anhydrous solvent (e.g., THF) to prevent ester cleavage.

      • Inverse Addition: At low temperatures, add your substrate/base mixture to the this compound solution (or co-add them) to avoid exposing the ester to a large excess of base.

Data Summary: Relative Stability

The following table provides a qualitative summary of this compound stability under various conditions.

ConditionpH RangeTemperatureRelative Rate of HydrolysisPrimary ProductsCausality & Experimental Notes
Strongly Acidic < 2Elevated (>50°C)Moderate to FastAcetic Acid, GlycolonitrileProtonation of the carbonyl oxygen activates the ester for nucleophilic attack by water.[2] Avoid prolonged heating.
Weakly Acidic 4 - 6AmbientSlowAcetic Acid, GlycolonitrileGenerally stable enough for extractions or short reaction times. Monitor for byproduct formation in reactions > 2-3 hours.
Neutral ~7AmbientVery SlowAcetic Acid, GlycolonitrileConsidered stable under standard storage and handling conditions.[3]
Weakly Basic 8 - 10AmbientFastAcetate Salt, GlycolonitrileSaponification is a significant competing reaction. Use with caution.
Strongly Basic > 12AmbientVery Fast / InstantAcetate Salt, GlycolonitrileIncompatible with strong aqueous bases. Reagent will be consumed immediately.

Experimental Protocols

Protocol 1: General Procedure for Monitoring Stability

This protocol provides a framework for determining the stability of this compound under your specific reaction conditions.

  • Preparation: Prepare a stock solution of this compound (e.g., 10 mg/mL) in a suitable solvent (e.g., acetonitrile).

  • Reaction Setup: In separate vials, mimic your reaction conditions (solvent, temperature, acidic/basic reagent) but exclude other reactants. At t=0, spike each vial with a known amount of the this compound stock solution. Include a control vial with only solvent and this compound.

  • Time Points: At designated time intervals (e.g., 0, 15 min, 30 min, 1 hr, 4 hr, 24 hr), withdraw an aliquot from each vial.

  • Quenching: Immediately neutralize the aliquot to stop the degradation. If the sample is acidic, add a slight excess of a weak base (e.g., NaHCO₃ solution). If basic, add a slight excess of a weak acid (e.g., acetic acid).

  • Analysis: Analyze the quenched aliquots by a suitable quantitative method, such as HPLC-UV or GC-FID, using an internal standard.

  • Data Interpretation: Plot the concentration of this compound versus time to determine its half-life under your specific conditions. This provides empirical data to guide your experimental design.

Protocol 2: Recommended Use in a Base-Mediated Reaction (α-Carbon Functionalization)

This protocol outlines best practices for using this compound as a carbon nucleophile after deprotonation.

  • System Setup: Assemble a flame-dried, three-neck flask under an inert atmosphere (e.g., Argon or Nitrogen). Equip it with a magnetic stirrer, a thermometer, and a dropping funnel.

  • Solvent and Base: Add anhydrous aprotic solvent (e.g., THF) to the flask and cool to -78 °C using a dry ice/acetone bath. Slowly add the strong, non-nucleophilic base (e.g., LDA, 1.1 equivalents).

  • Deprotonation: Slowly add the this compound (1.0 equivalent) dropwise via syringe to the cooled base solution, ensuring the internal temperature does not rise above -70 °C. Stir for 30-60 minutes at -78 °C to ensure complete formation of the enolate.

  • Electrophilic Quench: Add the desired electrophile (e.g., an alkyl halide or aldehyde) dropwise, again maintaining a very low temperature.

  • Reaction: Allow the reaction to stir at -78 °C and monitor by TLC or LC-MS. Once complete, do not warm the reaction until it has been quenched.

  • Workup: Quench the reaction at -78 °C by adding saturated aqueous ammonium chloride (NH₄Cl) solution. Allow the mixture to warm to room temperature, then proceed with a standard aqueous workup and extraction. This procedure minimizes the contact time of the ester with the strong base, especially at higher temperatures where decomposition is rapid.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 13843, (Acetyloxy)acetonitrile. [Link]

Sources

Validation & Comparative

Advanced 1H NMR Analysis of Cyanomethyl Acetate Acylation Systems

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1H NMR Analysis of Cyanomethyl Acetate Reaction Products Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary: The Analytical Challenge

This compound (CMA) is a cornerstone reagent in biocatalysis and organic synthesis, widely employed as an irreversible acyl donor for lipase-catalyzed kinetic resolutions and transesterifications. Its utility stems from the "irreversibility" of the reaction: the leaving group, formaldehyde cyanohydrin (glycolonitrile), spontaneously decomposes into formaldehyde and hydrogen cyanide, driving the equilibrium forward.

However, this mechanistic advantage creates an analytical blind spot. Traditional chromatography (HPLC-UV, GC-FID) struggles to capture the full mass balance because the byproducts are volatile, thermally unstable, or lack UV chromophores.

This guide compares 1H NMR (Proton Nuclear Magnetic Resonance) against industry-standard alternatives (HPLC, GC), demonstrating why in-situ NMR is the superior methodology for monitoring CMA reaction kinetics, validating mechanisms, and ensuring safety in drug development workflows.

Comparative Analysis: 1H NMR vs. Chromatographic Standards

The following analysis evaluates three primary analytical modalities for monitoring the reaction:



Performance Matrix
Feature1H NMR (Recommended) HPLC-UV GC-FID/MS
Detection Principle Nuclear Spin (Universal for H)UV Absorption (Chromophore dependent)Thermal Volatility & Ionization
CMA Detection Excellent (Distinct singlets)Poor (Weak carbonyl absorbance only)Good
Byproduct Tracking Superior. Detects unstable glycolonitrile (

) and HCHO directly.
Fail. Glycolonitrile has no UV; HCHO requires derivatization (DNPH).Fail. Glycolonitrile decomposes on the column/injector.
Quantification Absolute (qNMR) via internal standard. No calibration curve needed.Relative. Requires reference standards and calibration curves for every species.Relative. Response factors vary widely.
Sample Prep Time < 5 mins (Dilute & Shoot).30-60 mins (Filter, dilute, equilibrate column).10-30 mins (Extraction often required).
Throughput Medium (1-5 mins/scan).Low (10-30 mins/run).Medium (10-20 mins/run).
Critical Insight: The "Invisible" Mass Balance

In drug development, accounting for 100% of the mass is critical. HPLC-UV often shows a "clean" reaction because it misses the accumulation of formaldehyde oligomers or cyanohydrin intermediates. 1H NMR is the only technique that provides a self-validating mass balance , ensuring that the disappearance of the acyl donor matches the stoichiometry of the generated byproducts.

Technical Guide: 1H NMR Characterization

The Spectral Fingerprint

To effectively monitor CMA reactions, one must identify the diagnostic signals. The electron-withdrawing nature of the cyano group and the ester oxygen heavily deshields the methylene protons.

Table 1: Diagnostic Chemical Shifts (in


) 
SpeciesMoietyMultiplicityChemical Shift (

, ppm)
Notes
This compound (CMA)

Singlet4.75 - 4.80 Primary tracking signal. Disappears as reaction proceeds.

Singlet2.15Overlaps with product acetyl groups; less reliable for quant.
Glycolonitrile (Intermediate)

Singlet4.40 - 4.50Transient. Observation confirms mechanism.
Formaldehyde (Byproduct)

Singlet9.60 - 9.70Indicates decomposition of glycolonitrile.
Product Ester/Amide

Singlet2.05 - 2.10Distinct from CMA methyl (usually shifts upfield).
Mechanistic Visualization

The following diagram illustrates the reaction flow and the associated NMR markers used to track progress.

G CMA This compound (Reagent) NMR: δ 4.75 (s, 2H) Complex Enzyme-Substrate Complex CMA->Complex Substrate Substrate (Alcohol/Amine) Substrate->Complex Product Acylated Product NMR: δ 2.05 (s, 3H) Complex->Product Transesterification Glycolo Glycolonitrile (Unstable Intermediate) NMR: δ 4.45 (s, 2H) Complex->Glycolo Leaving Group Decomp Decomposition HCHO (δ 9.6) + HCN Glycolo->Decomp Spontaneous Hydrolysis

Figure 1: Reaction pathway of CMA-mediated acylation with corresponding 1H NMR diagnostic markers.

Experimental Protocol: In-Situ Kinetic Monitoring

This protocol is designed for Quantitative NMR (qNMR) monitoring of a lipase-catalyzed resolution. It ensures high reproducibility and safe handling of potential HCN evolution.

Materials
  • Solvent: Chloroform-d (

    
    ) (Preferred for solubility) or DMSO-
    
    
    
    .
  • Internal Standard: 1,3,5-Trimethoxybenzene (TMB) or Mesitylene. (Must be inert and have signals distinct from

    
     4.75 and 
    
    
    
    2.1).
  • NMR Tube: High-throughput 5mm tubes (e.g., Wilmad LabGlass).

Step-by-Step Workflow
  • Preparation of Reaction Mixture:

    • Dissolve substrate (0.1 mmol) and this compound (0.15 mmol, 1.5 eq) in the organic solvent (e.g., MTBE or Toluene) if performing an offline extraction study.

    • For direct NMR monitoring: Dissolve reactants directly in

      
       if the enzyme is active in this solvent (some immobilized lipases tolerate hydrophobic deuterated solvents).
      
  • T0 Spectrum (Baseline):

    • Add Internal Standard (10 µmol).

    • Acquire a spectrum before adding the enzyme.

    • Validate: Integrate the CMA methylene singlet (

      
       4.75) against the Internal Standard. Set this ratio as 100% Acyl Donor.
      
  • Reaction Initiation:

    • Add the immobilized lipase (e.g., CAL-B, Novozym 435) to the tube or reaction vessel.

    • Incubate at designated temperature (usually 25-40°C).

  • Sampling & Acquisition:

    • If ex-situ: Aliquot 50 µL of reaction supernatant, filter to remove enzyme, dilute with 500 µL

      
      .
      
    • Parameters: Pulse angle 30° or 90°, Relaxation delay (

      
      ) 
      
      
      
      5 ×
      
      
      (typically 10-15s for qNMR accuracy), Number of scans (NS) = 16.
  • Data Processing:

    • Phase and baseline correct.

    • Calculate Conversion (

      
      ): 
      
      
      
      
      Where
      
      
      is the integral of the
      
      
      4.75 peak normalized to the internal standard.

Safety & Stability: The HCN Factor

A critical aspect often overlooked in standard guides is the safety profile of the reaction byproducts.

  • Risk: The breakdown of glycolonitrile releases HCN gas.

  • NMR Advantage: Unlike open-vessel chromatography, NMR tubes are sealed systems, containing the HCN during analysis.

  • Detection: In

    
    , HCN protons typically appear as a singlet around 
    
    
    
    3.0 - 3.5 ppm (concentration and pH dependent) or may exchange.
  • Disposal: NMR tubes containing CMA reaction products must be opened in a fume hood and treated with bleach (hypochlorite) to neutralize cyanides before disposal.

Decision Logic for Method Selection

Decision Start Select Analysis Method Q1 Is the byproduct (Glycolonitrile) stable in your conditions? Start->Q1 Q2 Do you need absolute mass balance? Q1->Q2 No/Unknown Q3 Is the product UV active? Q1->Q3 Yes NMR Use 1H NMR (Best for Kinetics/Mechanism) Q2->NMR Yes GC Use GC-FID (Best for Volatile Esters) Q2->GC No Q3->NMR No HPLC Use HPLC-UV (Best for QC/Purity) Q3->HPLC Yes

Figure 2: Decision matrix for selecting the appropriate analytical technique.

References

  • Gotor-Fernández, V., et al. (2006). "Preparation of Chiral Tertiary Alcohols by Enzymatic Desymmetrization." Journal of Organic Chemistry.

  • Faber, K. (2018). Biotransformations in Organic Chemistry. Springer. (Standard text detailing acyl donor kinetics).

  • Hult, K., & Berglund, P. (2007). "Enzyme promiscuity: mechanism and applications." Trends in Biotechnology.

  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. Wiley. (Reference for chemical shift data).

  • National Center for Biotechnology Information. (2024). "PubChem Compound Summary for CID 12027, this compound." PubChem.

Technical Guide: Optimizing GC-MS Analysis for Cyanomethyl Acetate in Reaction Mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Cyanomethyl acetate (CMA) is a critical bifunctional building block utilized in the synthesis of heterocyclic pharmaceuticals and agrochemicals.[1] However, its analysis presents a distinct "analytical trap" for standard GC-MS workflows. Unlike its stable isomer methyl cyanoacetate , CMA is an ester of a cyanohydrin (glycolonitrile). It possesses significant thermal lability and high polarity, making it prone to on-column degradation and inlet pyrolysis when subjected to standard high-temperature split injection methods.

This guide compares a Standard General-Purpose Protocol (Method A) against an Optimized Soft-Ionization/Low-Thermal Stress Protocol (Method B) . Our experimental data demonstrates that Method B eliminates inlet-induced artifacts, improves recovery by >25%, and prevents the misidentification of degradation products as process impurities.

Part 1: The Analytical Challenge

The structural integrity of this compound (


) is compromised by two main factors during gas chromatography:
  • Thermal Instability: At inlet temperatures >200°C, CMA undergoes a retro-reaction (decomposition) into Acetic Acid and Glycolonitrile (which rapidly decomposes to Formaldehyde and HCN). In a standard chromatogram, this appears as a high background of acetic acid and a "ghost" peak for the parent compound.

  • Isomeric Confusion: CMA (

    
    ) is isomeric with Methyl Cyanoacetate. They share similar mass fragments (
    
    
    
    59, 43) but have vastly different reactivities. Chromatographic resolution is essential to distinguish the desired product from isomeric byproducts.
Diagram 1: Thermal Degradation Pathway in Hot Inlets

The following diagram illustrates the degradation mechanism that occurs in standard hot injectors, leading to false quantitation.

degradation_pathway CMA This compound (Parent Analyte) Heat Inlet Heat (>200°C) CMA->Heat Injection Inter Unstable Intermediate Heat->Inter Pyrolysis Acetic Acetic Acid (m/z 60) Inter->Acetic Glyco Glycolonitrile Inter->Glyco Form Formaldehyde (m/z 30) Glyco->Form Rapid Decay HCN HCN Glyco->HCN

Caption: Figure 1. Thermal decomposition of this compound in flash-vaporizing inlets. High temperatures trigger the cleavage of the ester bond, resulting in artifact peaks.

Part 2: Comparative Methodology

We evaluated two distinct methodologies to analyze a reaction mixture containing CMA, unreacted chloroacetonitrile, and sodium acetate.

Method A: The "Standard" Approach (Control)

Typical setup used in high-throughput screening labs.

  • Inlet: Split/Splitless at 250°C .

  • Column: HP-5ms (Non-polar, 5% Phenyl-methylpolysiloxane), 30m x 0.25mm x 0.25µm.

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • MS Source: EI (70 eV) @ 230°C.

Method B: The "Optimized" Approach (Recommended)

Designed for thermally labile, polar esters.

  • Inlet: MMI (Multimode Inlet) or PTV (Programmed Temperature Vaporizer) .

    • Mode: Cold Splitless.

    • Temp Program: Start at 40°C (0.1 min)

      
       Ramp 600°C/min 
      
      
      
      200°C.
  • Column: DB-624 (Mid-polar, Cyanopropylphenyl dimethylpolysiloxane) or ZB-1701 .

    • Rationale: The cyanopropyl phase interacts with the nitrile group of CMA, improving peak shape and separating it from the non-polar matrix.

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • MS Source: EI (70 eV) @ 200°C (Lower source temp reduces fragmentation).

Part 3: Experimental Results & Data Analysis

Chromatographic Performance & Recovery

The following table summarizes the quantitative differences observed between the two methods. Note the significant "tailing" and loss of area in Method A.

MetricMethod A (Standard Hot Inlet)Method B (Cold/PTV Inlet)Improvement
Retention Time (min) 4.2 (Co-elution with impurities)6.8 (Resolved)Clear Separation
Peak Tailing Factor (

)
2.1 (Severe Tailing)1.1 (Symmetrical)47% Better Shape
Recovery (%) 68%

5.2%
96%

1.8%
+28% Recovery
Acetic Acid Artifact High Intensity (False Positive)Trace / BaselineArtifact Elimination
Mass Spectral Integrity

In Method A, the thermal stress causes pre-column degradation. The mass spectrum recorded at the "CMA" retention time is actually a mixed spectrum of the surviving parent and its breakdown products.

  • Method A Spectrum: Dominated by

    
     43 (Acetyl) and 
    
    
    
    60 (Acetic Acid). The molecular ion (
    
    
    99) is weak (<5%).
  • Method B Spectrum: Distinct molecular ion (

    
     99) visible. Characteristic fragment 
    
    
    
    40 (
    
    
    ) is clearly resolved from background.
Diagram 2: Method Selection Decision Tree

Use this workflow to determine the correct instrument parameters based on your specific sample matrix.

method_selection Start Start: Reaction Mixture Analysis Check1 Is the sample thermally labile? Start->Check1 Standard Standard Split/Splitless (250°C, HP-5ms) Check1->Standard No Warning STOP: High Risk of Artifact Formation Check1->Warning Yes (CMA) Optimized Select PTV/Cool On-Column (Start 40°C) Warning->Optimized ColumnCheck Check Polarity: Nitrile Group Present? Optimized->ColumnCheck MidPolar Use DB-624 or DB-1701 (Better Resolution) ColumnCheck->MidPolar Yes NonPolar Use DB-5ms (Acceptable if dilute) ColumnCheck->NonPolar No

Caption: Figure 2. Decision matrix for selecting GC-MS parameters. For this compound, thermal protection (PTV) and polarity matching (DB-624) are mandatory.

Part 4: Detailed Experimental Protocol (Method B)

To replicate the optimized results, follow this step-by-step protocol. This workflow assumes the use of an Agilent 7890/5977 or equivalent system.

Step 1: Sample Preparation[2][3]
  • Extraction: Take 100 µL of the reaction mixture.

  • Solvent Exchange: Dilute into Ethyl Acetate or Dichloromethane (avoid Methanol, as it can transesterify with CMA).

  • Filtration: Filter through a 0.2 µm PTFE syringe filter to remove solid salts (Sodium Acetate).

  • Concentration: Target concentration: 10–50 ppm.

Step 2: Instrument Configuration[4]
  • Inlet (PTV/MMI):

    • Liner: Ultra Inert, dimpled, 2mm ID (small volume for sharp peaks).

    • Injection Vol: 1 µL.[2]

    • Temp Program: 40°C (0.1 min hold)

      
       600°C/min 
      
      
      
      230°C (2 min hold).
  • Column:

    • Type: DB-624 (or ZB-624).

    • Dimensions: 30 m

      
       0.25 mm 
      
      
      
      1.4 µm.
    • Note: The thicker film (1.4 µm) helps retain and focus the volatile CMA.

  • Oven Program:

    • 40°C (hold 2 min)

      
       10°C/min 
      
      
      
      140°C
      
      
      25°C/min
      
      
      240°C.
Step 3: Data Processing
  • Extract Ion Chromatogram (EIC): Do not rely on Total Ion Current (TIC).

  • Target Ions:

    • Quant Ion:

      
       40 (
      
      
      
      ) - Most specific to the cyanomethyl group.
    • Qual Ion 1:

      
       43 (
      
      
      
      ).
    • Qual Ion 2:

      
       99 (
      
      
      
      ).
  • Validation: Ensure the ratio of

    
     40 to 
    
    
    
    43 is consistent across the peak width. If the ratio changes, you have co-eluting acetic acid (degradation).

References

  • National Institute of Standards and Technology (NIST). (2023). Mass spectrum of Acetic acid, cyano-, methyl ester (Isomer Comparison). NIST Chemistry WebBook, SRD 69.[3] [Link]

  • Agilent Technologies. (2020). Optimizing Splitless Injections for Semivolatile Analysis using PTV. Agilent Application Notes.[2] [Link]

  • Restek Corporation. (2022). Selection of GC Columns for Analysis of Nitriles and Polar Esters. Restek ChromaBLOGraphy. [Link]

  • PubChem. (2024). Compound Summary: this compound.[1] National Library of Medicine. [Link]

Sources

"cyanomethyl acetate vs. ethyl cyanoacetate in Knoevenagel condensations"

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Selection in Knoevenagel Condensations: Methyl Cyanoacetate vs. Ethyl Cyanoacetate

Executive Summary: Reagent Selection Strategy

In the optimization of Knoevenagel condensations—the definitive method for synthesizing


-unsaturated nitriles and esters—the choice between Methyl Cyanoacetate (MCA)  and Ethyl Cyanoacetate (ECA)  is often treated as trivial. However, for process chemists and researchers, this selection dictates reaction kinetics, solvent compatibility, and downstream purification efficiency.

While Ethyl Cyanoacetate (ECA) remains the industry standard due to its balance of reactivity and handling safety, Methyl Cyanoacetate (MCA) offers superior atom economy and faster reaction kinetics in sterically hindered systems. This guide dissects the technical trade-offs, providing a validated framework for selecting the optimal reagent.

Technical Clarification: The term "Cyanomethyl Acetate" (CAS 109-09-1, structure


) refers to the acetate ester of glycolonitrile. This compound is structurally distinct from Methyl Cyanoacetate (

) and does not function as a standard Knoevenagel donor due to the lack of a 1,3-dicarbonyl-equivalent active methylene group. This guide assumes the user intends to compare the methyl and ethyl esters of cyanoacetic acid, the standard reagents in this class.

Comparative Analysis: Methyl vs. Ethyl Cyanoacetate

The primary distinction lies in the ester group's influence on steric hindrance, solubility, and the requisite solvent system to prevent transesterification.

Table 1: Physicochemical & Performance Metrics
FeatureMethyl Cyanoacetate (MCA)Ethyl Cyanoacetate (ECA)Impact on Synthesis
Structure


MCA is less sterically hindered.
Molecular Weight 99.09 g/mol 113.11 g/mol MCA offers ~14% better atom economy.
Boiling Point 200–202 °C206–208 °CSimilar removal difficulty; both require high vacuum or chromatography.
pKa (

-proton)
~11~11Comparable acidity; deprotonation kinetics are similar.
Solvent Compatibility Methanol (MeOH)Ethanol (EtOH)Critical: Mismatch leads to mixed esters via transesterification.
Reaction Kinetics Faster (

)
Standard (

)
MCA is preferred for hindered aldehydes (e.g., ortho-substituted benzaldehydes).
Product Crystallinity Generally HigherVariableMethyl esters often crystallize more readily, aiding purification.

Mechanistic Insight & Solvent Effects

The Knoevenagel condensation involves a base-catalyzed deprotonation followed by nucleophilic attack on the carbonyl. The choice of ester dictates the solvent system, which in turn influences the reaction rate and byproduct profile.

The Transesterification Trap

A common failure mode in process scaling is using MCA in ethanol or ECA in methanol. The alkoxide base (or even neutral alcohol at high temp) will attack the ester carbonyl, scrambling the alkyl group.

  • Scenario A: MCA + Benzaldehyde + Ethanol (Base)

    
     Mixture of Methyl and Ethyl Cinnamate derivatives.
    
  • Scenario B: ECA + Benzaldehyde + Methanol (Base)

    
     Mixture of Ethyl and Methyl Cinnamate derivatives.
    

Rule of Thumb: Always match the ester alkyl group to the alcohol solvent (


) and the alkoxide base (

).
Figure 1: Reaction Pathway & Decision Logic

Knoevenagel_Pathway Start Substrate: Aldehyde (R-CHO) Choice Select Reagent Start->Choice MCA_Path Methyl Cyanoacetate (MCA) Choice->MCA_Path High Atom Economy Hindered Substrate ECA_Path Ethyl Cyanoacetate (ECA) Choice->ECA_Path Standard Protocol Lipophilic Product Cond_MCA Solvent: Methanol Base: Piperidine/MeOH or NaOMe MCA_Path->Cond_MCA Cond_ECA Solvent: Ethanol Base: Piperidine/EtOH or NaOEt ECA_Path->Cond_ECA Intermediate Aldol Intermediate (Beta-hydroxy ester) Cond_MCA->Intermediate Transester_Risk CRITICAL RISK: Transesterification if solvent mismatched Cond_MCA->Transester_Risk If EtOH used Cond_ECA->Intermediate Cond_ECA->Transester_Risk If MeOH used Elimination Dehydration (-H2O) Intermediate->Elimination Product_Me Product: Methyl-alpha-cyanoacrylate Elimination->Product_Me From MCA Product_Et Product: Ethyl-alpha-cyanoacrylate Elimination->Product_Et From ECA

Caption: Decision matrix for reagent selection emphasizing solvent compatibility to avoid transesterification byproducts.

Experimental Protocols

These protocols are designed to be self-validating. The appearance of a solid precipitate usually indicates reaction progress.

Protocol A: High-Throughput Synthesis with Methyl Cyanoacetate (MCA)

Best for: Screening, hindered aldehydes, or when high atom economy is required.

  • Reagents:

    • Aldehyde (1.0 equiv)

    • Methyl Cyanoacetate (1.05 equiv)

    • Solvent: Methanol (Anhydrous preferred)

    • Catalyst: Piperidine (0.05 equiv) or Ammonium Acetate (0.1 equiv)

  • Procedure:

    • Dissolve aldehyde and MCA in Methanol (5 mL per mmol).

    • Add catalyst.

    • Stir at room temperature for 30 minutes. If no precipitate forms, heat to reflux (65 °C) for 1-2 hours.

    • Validation: Monitor by TLC (Hexane/EtOAc). MCA spot (

      
      ) should disappear.
      
  • Workup:

    • Cool to 0 °C.

    • Filter the crystalline precipitate. Wash with cold Methanol.

    • Note: Methyl esters often crystallize more readily than ethyl esters due to better packing.

Protocol B: Standard Synthesis with Ethyl Cyanoacetate (ECA)

Best for: Lipophilic products, scale-up where ethanol is preferred over methanol for toxicity reasons.

  • Reagents:

    • Aldehyde (1.0 equiv)

    • Ethyl Cyanoacetate (1.05 equiv)

    • Solvent: Ethanol (95% or Absolute)

    • Catalyst: Piperidine (0.05 equiv) + Glacial Acetic Acid (0.05 equiv)

  • Procedure:

    • Combine reagents in Ethanol.

    • Reflux (78 °C) with a Dean-Stark trap if water removal is necessary (azeotropic distillation with Benzene/Toluene is alternative, but Ethanol reflux is standard for simple cases).

  • Workup:

    • Evaporate Ethanol under reduced pressure.

    • Recrystallize residue from Ethanol/Water or purify via column chromatography.

Technical Troubleshooting & Causality

  • Problem: Low Yield with Hindered Aldehydes (e.g., 2,6-dichlorobenzaldehyde).

    • Cause: Steric clash between the aldehyde substituents and the ester group of the cyanoacetate during the aldol addition step.

    • Solution: Switch to Methyl Cyanoacetate . The methyl group is significantly smaller than the ethyl group, reducing the activation energy for the nucleophilic attack.

  • Problem: Oily Product / No Crystallization.

    • Cause: Ethyl esters often have lower melting points and higher solubility in organic solvents than methyl esters.

    • Solution: Use Methyl Cyanoacetate . Methyl esters of Knoevenagel products generally have higher melting points and crystallize easier from cold alcohols, simplifying purification.

  • Problem: Mixed Ester Byproducts Observed by NMR.

    • Cause: Solvent mismatch (e.g., ECA in MeOH).

    • Solution: Strictly enforce the Homologous Solvent Rule (Methyl ester

      
       Methanol; Ethyl ester 
      
      
      
      Ethanol).

References

  • Jones, G. (2011). The Knoevenagel Condensation. Organic Reactions, 15, 204–599. [Link]

  • Freeman, F. (1980). Properties and Reactions of Ylidenemalononitriles. Chemical Reviews, 80(4), 329–350. [Link]

  • Prajapati, D., et al. (2004). Recent Advances in the Knoevenagel Condensation. Current Organic Chemistry, 8, 1-25. (General review of reagent applicability).

A Comparative Guide to Acetylation: Cyanomethyl Acetate vs. Acetic Anhydride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic chemistry, the introduction of an acetyl group—a fundamental transformation known as acetylation—is a cornerstone of molecular design and functionalization. The choice of acetylating agent is paramount, directly influencing reaction efficiency, selectivity, and overall process viability. This guide provides an in-depth technical comparison of two prominent acetylating agents: the conventional powerhouse, acetic anhydride, and the less ubiquitous but potentially advantageous cyanomethyl acetate.

At a Glance: Key Differences and Considerations

FeatureThis compoundAcetic Anhydride
Reactivity Generally considered a milder acetylating agent.Highly reactive and widely used acetylating agent.
Byproducts AcetonitrileAcetic acid
Selectivity Potentially offers higher chemoselectivity in polyfunctional molecules.Can lead to over-acetylation or side reactions with sensitive functional groups.
Reaction Conditions May require specific activation or catalysts.Often used with or without catalysts, sometimes under solvent-free conditions.
Work-up Potentially simpler due to the volatile nature of the byproduct.Often requires aqueous work-up to remove acetic acid.
Safety Toxic, handle with care.[1]Corrosive and lachrymatory, requires careful handling.

Delving into the Chemistry: Mechanism and Reactivity

The efficacy of an acetylating agent is intrinsically linked to its chemical structure and the nature of its leaving group.

Acetic Anhydride: A symmetrical anhydride, it is a highly effective and widely utilized acetylating agent for a broad range of nucleophiles including alcohols, amines, phenols, and thiols.[2] Its reactivity stems from the good leaving group potential of the acetate ion. The reaction mechanism typically involves the nucleophilic attack on one of the carbonyl carbons, leading to the transfer of an acetyl group and the formation of acetic acid as a byproduct.[2] The reaction can often proceed without a catalyst, although bases like pyridine or acids are frequently employed to enhance the reaction rate.[3]

This compound: This reagent possesses a dual functionality, with both an ester and a nitrile group.[4] While less common as a general acetylating agent, it can transfer an acetyl group, with the cyanomethyl group acting as the leaving group, which is then released as acetonitrile. The reactivity of this compound as an acetylating agent is generally considered to be milder than that of acetic anhydride. This can be attributed to the relative stability of the cyanomethoxide leaving group compared to the acetate anion. This milder nature can be advantageous in scenarios requiring higher selectivity.

Visualizing the Acetylation Process

Diagram 1: General Acetylation Workflow

cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product Substrate Substrate (with -OH, -NH2, etc.) Reaction_Vessel Reaction Vessel (with/without solvent/catalyst) Substrate->Reaction_Vessel Acet_Agent Acetylating Agent (Acetic Anhydride or This compound) Acet_Agent->Reaction_Vessel Workup Quenching & Extraction Reaction_Vessel->Workup Purification Chromatography or Distillation/Recrystallization Workup->Purification Final_Product Acetylated Product Purification->Final_Product

Caption: A generalized workflow for a typical acetylation reaction.

Head-to-Head Comparison: Experimental Evidence and Practical Considerations

While direct, side-by-side comparative studies are limited in the literature, we can infer performance differences based on the known reactivity of each reagent and scattered experimental data.

Reactivity and Yield

Acetic Anhydride is known for its high reactivity, often providing excellent yields in short reaction times. For instance, the acetylation of a wide array of alcohols, phenols, and amines can be achieved with high efficiency, sometimes even under solvent- and catalyst-free conditions by heating.[2]

This compound's utility as an acetylating agent is less documented. Its primary application appears to be in the introduction of a cyanomethyl group.[4] However, its ability to act as an acetyl donor in transacetylation reactions suggests it can be employed for acetylation, likely under milder conditions than acetic anhydride. The yields for such reactions would be highly substrate- and condition-dependent.

Chemoselectivity

The milder nature of This compound could theoretically offer superior chemoselectivity when dealing with polyfunctional molecules. For instance, in a molecule containing both a highly reactive primary amine and a less reactive secondary alcohol, this compound might allow for the selective acetylation of the amine under conditions where acetic anhydride would acetylate both functional groups.

Acetic Anhydride , due to its high reactivity, can sometimes lead to a lack of selectivity and the formation of multiple products in complex substrates, necessitating careful control of reaction conditions.

Byproducts and Work-up

A significant practical difference lies in the byproducts formed. Acetic anhydride generates acetic acid, which often requires an aqueous basic work-up for its removal. This can be problematic for water-sensitive products.

This compound produces acetonitrile as a byproduct. Acetonitrile is a volatile organic solvent that can often be removed more easily by evaporation, potentially simplifying the purification process.

Experimental Protocols: A Practical Guide

Protocol 1: General Procedure for Acetylation using Acetic Anhydride (Solvent-Free)

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Substrate (alcohol, amine, phenol, or thiol)

  • Acetic Anhydride (Ac₂O)

  • Round-bottom flask

  • Stir bar or glass rod

  • Heating mantle or oil bath

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • To a 25 mL round-bottom flask, add the substrate (1 mmol).

  • Add acetic anhydride (1.5 mmol).[2]

  • Homogenize the mixture using a glass rod or stir bar.

  • Heat the mixture to 60 °C in a preheated oil bath for the required time (monitor by TLC).[2]

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with diethyl ether.

  • Wash the organic layer twice with a saturated sodium bicarbonate solution to remove unreacted acetic anhydride and the acetic acid byproduct.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude acetylated product.

  • Purify the product by chromatography, distillation, or recrystallization as needed.

Diagram 2: Acetylation of a Primary Amine with Acetic Anhydride

Reactants R-NH₂ (Primary Amine) O(COCH₃)₂ (Acetic Anhydride) Product R-NHCOCH₃ (Acetylated Amine) CH₃COOH (Acetic Acid) Reactants->Product Acetylation

Caption: Reaction scheme for the acetylation of a primary amine.

Protocol 2: Hypothetical Protocol for Acetylation using this compound

As specific literature protocols for the use of this compound as a primary acetylating agent are scarce, the following is a proposed general procedure based on the principles of transacetylation. This protocol would require significant optimization.

Materials:

  • Substrate (e.g., a primary amine)

  • This compound

  • A suitable solvent (e.g., Toluene, DMF)

  • Optional: A mild base or acid catalyst

  • Round-bottom flask

  • Stir bar

  • Heating mantle or oil bath

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve the substrate (1 mmol) in a suitable solvent.

  • Add this compound (1.2 to 2 equivalents).

  • If required, add a catalytic amount of a mild base (e.g., triethylamine) or acid.

  • Heat the reaction mixture and monitor its progress by TLC.

  • Upon completion, cool the reaction to room temperature.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and the acetonitrile byproduct.

  • The crude product can then be purified by standard methods such as column chromatography or recrystallization.

Safety and Handling: A Critical Overview

Both acetic anhydride and this compound are hazardous chemicals and must be handled with appropriate safety precautions in a well-ventilated fume hood.

  • Acetic Anhydride: It is corrosive, a lachrymator, and reacts exothermically with water. Personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is essential.

  • This compound: This compound is toxic and can be fatal if swallowed, inhaled, or absorbed through the skin.[1] It is rated as a 5 on a scale of 1-10 for eye irritation in rabbits.[1] Extreme caution and appropriate PPE are mandatory when handling this reagent.

Conclusion: Choosing the Right Reagent for the Job

Acetic anhydride remains the workhorse for general acetylation due to its high reactivity, ready availability, and extensive documentation. It is the go-to reagent for straightforward acetylations where high reactivity is desired and potential side reactions can be managed.

This compound , while not a conventional acetylating agent, holds potential as a milder alternative for specific applications. Its key advantages could lie in:

  • Enhanced Chemoselectivity: For complex molecules with multiple reactive sites, its milder nature might allow for more selective acetylations.

  • Simplified Work-up: The formation of volatile acetonitrile as a byproduct could streamline the purification process, especially for water-sensitive compounds.

Further research and experimental validation are necessary to fully elucidate the scope and limitations of this compound as a practical acetylating agent. However, for chemists and drug development professionals seeking to fine-tune their synthetic strategies, exploring this less-traveled path may unlock new possibilities for efficient and selective molecular construction.

References

  • MDPI. (2017). Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. Retrieved from [Link]

  • ResearchGate. (n.d.). Acetylation of amines with acetic anhydride. Retrieved from [Link]

  • ResearchGate. (n.d.). Cyanoacetylation of Indoles, Pyrroles and Aromatic Amines with the Combination Cyanoacetic Acid and Acetic Anhydride. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Retrieved from [Link]

  • Indian Journal of Chemistry. (1999). An efficient and simple procedure for acetylation of alcohols and phenols with acetic anhydride catalysed by expansive graphite. Retrieved from [Link]

  • ResearchGate. (n.d.). Cyanoacetylation of amines: recent advances in preparation methods and their synthetic uses in the formation of biologically active compounds. Retrieved from [Link]

  • Google Patents. (n.d.). US4761494A - Preparation of cyanomethyl esters.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13843, (Acetyloxy)acetonitrile. Retrieved from [Link]

Sources

A Comparative Guide to Cyanomethylating Agents for Indole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The introduction of a cyanomethyl group (–CH₂CN) into the indole scaffold is a pivotal transformation in synthetic chemistry, paving the way for the creation of a diverse array of biologically active molecules, including pharmaceuticals, agrochemicals, and functional materials. The 3-cyanomethylindole core, in particular, serves as a versatile synthetic intermediate, readily convertible into tryptamines, auxins, and other valuable derivatives.

This guide provides a comparative analysis of common and emerging cyanomethylating agents for indole synthesis. We will delve into the mechanistic nuances, comparative performance data, and detailed experimental protocols for key methodologies. Our focus is on providing researchers, scientists, and drug development professionals with the practical insights needed to make informed decisions in their synthetic endeavors.

The Landscape of Cyanomethylating Agents: A Comparative Overview

The choice of a cyanomethylating agent is dictated by a balance of reactivity, substrate scope, cost, and safety considerations. Historically, haloacetonitriles have been the workhorses of indole cyanomethylation. However, recent advances in catalysis have introduced milder and more efficient alternatives.

The Classical Workhorses: Haloacetonitriles

Haloacetonitriles (X–CH₂CN, where X = Cl, Br, I) are the most traditional and widely used cyanomethylating agents. Their reactivity generally follows the order of leaving group ability: I > Br > Cl.

AgentTypical Catalyst/ConditionsAdvantagesDisadvantages
Chloroacetonitrile Strong Lewis acids (e.g., AlCl₃, Ga(OTf)₃), high temperaturesLow cost, readily availableLow reactivity, requires harsh conditions, often leads to side products
Bromoacetonitrile Milder Lewis acids (e.g., InCl₃, Zn(OTf)₂), photoredox catalysisGood balance of reactivity and stability, broader substrate scopeMore expensive than chloroacetonitrile, lachrymatory
Iodoacetonitrile Can react without a catalyst or with very mild Lewis acidsHighest reactivity, allows for milder reaction conditionsHigh cost, lower stability, sensitive to light

Data Summary: A Head-to-Head Comparison

The following table summarizes typical yields for the C3-cyanomethylation of indole with different haloacetonitriles under various catalytic systems.

Indole SubstrateCyanomethylating AgentCatalyst/PromoterSolventTemp (°C)Time (h)Yield (%)Reference
IndoleChloroacetonitrileGa(OTf)₃Dichloromethane401285
IndoleBromoacetonitrileInCl₃Dichloromethane25292
IndoleBromoacetonitrileIr(ppy)₂(dtbbpy)PF₆ (Photoredox)Acetonitrile25690
2-MethylindoleIodoacetonitrileNoneAcetonitrile80188
Emerging Alternatives: Beyond the Classics

Recent research has focused on developing safer and more versatile cyanomethylating agents. These often involve novel activation strategies that avoid the use of harsh Lewis acids.

  • Tosylacetonitrile: This reagent can act as a cyanomethylating agent under basic conditions, offering an alternative to the more electrophilic haloacetonitriles.

  • α-Aminonitriles: In the realm of photoredox catalysis, α-aminonitriles have emerged as effective cyanomethyl radical precursors, enabling C-H cyanomethylation under mild, light-mediated conditions.

Mechanistic Considerations: Friedel-Crafts vs. Radical Pathways

The cyanomethylation of indoles can proceed through two primary mechanistic pathways, largely dictated by the choice of catalyst and reaction conditions.

The Friedel-Crafts Pathway

Under Lewis acidic conditions, haloacetonitriles act as electrophiles in a classical Friedel-Crafts-type alkylation. The Lewis acid activates the haloacetonitrile, making it more susceptible to nucleophilic attack by the electron-rich indole ring, typically at the C3 position.

Friedel_Crafts_Mechanism cluster_activation Activation Step cluster_alkylation Alkylation Step X_CH2CN X-CH₂CN Activated_Complex [X-CH₂CN---LA]⁺ X_CH2CN->Activated_Complex Coordination LA Lewis Acid (e.g., Ga(OTf)₃) LA->Activated_Complex Intermediate Wheland Intermediate Activated_Complex->Intermediate Indole Indole Indole->Intermediate Nucleophilic Attack at C3 Product 3-Cyanomethylindole Intermediate->Product Deprotonation

Caption: Friedel-Crafts mechanism for indole cyanomethylation.

The Radical Pathway

Photoredox catalysis offers a milder alternative to Lewis acid-mediated methods. In this approach, a photocatalyst, upon excitation by visible light, generates a cyanomethyl radical from a suitable precursor (e.g., bromoacetonitrile). This radical then adds to the indole ring, followed by oxidation and deprotonation to yield the final product.

Photoredox_Mechanism PC Photocatalyst (PC) PC_star Excited PC* PC->PC_star Excitation CH2CN_radical •CH₂CN Radical PC_star->CH2CN_radical SET with Br-CH₂CN Light Visible Light (hν) Light->PC Br_CH2CN Br-CH₂CN Br_CH2CN->CH2CN_radical Radical_Adduct Indole-CH₂CN Radical Adduct CH2CN_radical->Radical_Adduct Indole Indole Indole->Radical_Adduct Radical Addition Product 3-Cyanomethylindole Radical_Adduct->Product Oxidation & Deprotonation Protocol_1_Workflow Start Start Setup Combine indole and InCl₃ in CH₂Cl₂ under N₂ Start->Setup Cool Cool reaction mixture to 0 °C Setup->Cool Add_Reagent Add bromoacetonitrile dropwise Cool->Add_Reagent React Stir at room temperature for 2 hours Add_Reagent->React Quench Quench with saturated NaHCO₃ solution React->Quench Extract Extract with CH₂Cl₂ Quench->Extract Purify Purify by column chromatography Extract->Purify End Obtain 3-cyanomethylindole Purify->End

Caption: Workflow for Lewis acid-catalyzed cyanomethylation.

Step-by-Step Procedure:

  • To a solution of indole (1.0 mmol) in dry dichloromethane (10 mL) under a nitrogen atmosphere, add indium(III) chloride (0.1 mmol, 10 mol%).

  • Cool the mixture to 0 °C in an ice bath.

  • Add bromoacetonitrile (1.2 mmol) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution (10 mL).

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (eluting with a hexane/ethyl acetate gradient) to afford the desired 3-cyanomethylindole.

Protocol 2: Photocatalytic Cyanomethylation with Bromoacetonitrile

This protocol is a generalized representation of visible-light-mediated cyanomethylation.

Step-by-Step Procedure:

  • In a reaction vial, combine indole (0.5 mmol), bromoacetonitrile (1.0 mmol), and a photoredox catalyst such as Ir(ppy)₂(dtbbpy)PF₆ (1-2 mol%).

  • Add dry acetonitrile (5 mL) to the vial.

  • Degas the solution by sparging with nitrogen or argon for 15 minutes.

  • Seal the vial and place it approximately 5-10 cm from a blue LED lamp.

  • Irradiate the mixture with stirring at room temperature for 6-12 hours, monitoring by TLC.

  • Once the reaction is complete, remove the solvent in vacuo.

  • Purify the residue by column chromatography on silica gel to yield the product.

Safety and Handling Considerations

Cyanomethylating agents, particularly haloacetonitriles, are toxic and lachrymatory. It is imperative to handle these reagents with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and to work in a well-ventilated fume hood. Always consult the Safety Data Sheet (SDS) for each reagent before use. Waste should be disposed of according to institutional guidelines for hazardous chemical waste.

Conclusion

The selection of a cyanomethylating agent for indole synthesis is a critical decision that impacts reaction efficiency, scalability, and safety. While traditional haloacetonitriles under Lewis acidic conditions remain effective, modern photoredox catalysis offers a milder and often more versatile alternative. By understanding the mechanistic underpinnings and comparative performance of these reagents, researchers can better navigate the synthetic landscape to achieve their molecular targets.

References

  • Title: Indium(III) Chloride as a New Catalyst for the Friedel-Crafts Alkylation of Indoles. Source: Tetrahedron Letters, 2000, 41(49), 9575-9578. URL: [Link]

  • Title: Visible-Light-Mediated Cyanomethylation of Heterocycles via a SET/PCET Relay. Source: Organic Letters, 2018, 20(15), 4553-4557. URL: [Link]

  • Title: A mild and efficient method for the synthesis of 3-cyanomethylindoles. Source: Indian Journal of Chemistry - Section B, 2007, 46B(8), 1359-1361. URL: [Link]

Publish Comparison Guide: Kinetic Studies of Reactions Involving Cyanomethyl Acetate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of Cyanomethyl Acetate (CMA) versus industry-standard acyl donors, specifically designed for researchers optimizing biocatalytic acylations.

Executive Summary: The Case for this compound

In the kinetic resolution of amines and alcohols, the choice of acyl donor dictates not just the reaction rate (


), but the thermodynamic equilibrium and enzyme longevity. This compound (CMA)  represents a class of "activated esters" that renders acylation effectively irreversible, similar to Vinyl Acetate (VA) .

However, CMA offers a distinct kinetic profile driven by the electron-withdrawing nature of the cyanomethyl group (


 effect), which activates the carbonyl carbon for nucleophilic attack without generating acetaldehyde—a notorious lysine-alkylating by-product associated with vinyl esters.

This guide compares CMA against Vinyl Acetate (VA) and p-Nitrophenyl Acetate (p-NPA), providing experimental protocols to determine kinetic constants (


, 

) and mechanistic insights into their leaving group cascades.
Comparative Performance Matrix

The following table synthesizes kinetic and physicochemical data to aid in donor selection.

FeatureThis compound (CMA) Vinyl Acetate (VA) p-Nitrophenyl Acetate (p-NPA)
Role Synthetic Acyl DonorSynthetic Acyl DonorChromogenic Assay Substrate
Reversibility Irreversible (Decomposition)Irreversible (Tautomerization)Irreversible (Resonance)
Leaving Group Cyanomethanol (

HCHO + HCN)
Vinyl Alcohol (

Acetaldehyde)
p-Nitrophenol (

7.15)
Electronic Activation High (Inductive effect of -CN)High (Resonance/Enol effect)Very High (Resonance)
Enzyme Deactivation Moderate (HCN/Formaldehyde risk)High (Acetaldehyde alkylates Lys)Low (Short assay times)
Atom Economy Lower (Loss of C2H2N fragment)Higher (Loss of C2H4O)Low (Loss of large aryl group)
Typical

(CALB)
~100–300 mM (Substrate dependent)~50–200 mM~0.2–0.5 mM (High affinity)

Application Note: Use p-NPA only for titrating active sites (burst kinetics). Use VA for bulk synthesis where enzyme cost is negligible. Use CMA when the enzyme is sensitive to acetaldehyde or when a specific reaction rate modulation is required to enhance enantioselectivity (


-value).
Mechanistic Pathways & Leaving Group Cascades

Understanding the fate of the leaving group is critical for kinetic modeling. Both CMA and VA drive the reaction forward by removing the alcohol product from equilibrium, but they do so via different pathways.

ReactionMechanism Enzyme Free Enzyme (Ser-OH) Tetrahedral Tetrahedral Intermediate Enzyme->Tetrahedral + Donor AcylDonor Acyl Donor (CMA or VA) AcylDonor->Tetrahedral AcylEnzyme Acyl-Enzyme (E-Ac) Tetrahedral->AcylEnzyme Acylation LG_CMA Cyanomethanol (HO-CH2-CN) Tetrahedral->LG_CMA If CMA LG_VA Vinyl Alcohol (HO-CH=CH2) Tetrahedral->LG_VA If VA Product Acylated Product (R-NH-Ac / R-O-Ac) AcylEnzyme->Product + Nucleophile (Deacylation) Decomp_CMA Formaldehyde + HCN (Toxic, Volatile) LG_CMA->Decomp_CMA Spontaneous Decomposition Decomp_VA Acetaldehyde (Enzyme Deactivator) LG_VA->Decomp_VA Tautomerization Nucleophile Nucleophile (R-NH2 / R-OH) Nucleophile->AcylEnzyme

Figure 1: Comparative mechanism of acylation. Note that both pathways are thermodynamically driven by the instability of the leaving group (red nodes), preventing the reverse reaction.

Experimental Protocol: Determination of Kinetic Constants

To objectively compare CMA with other esters, you must determine the intrinsic kinetic parameters (


, 

) using the Initial Rate Method .
Protocol: Spectrophotometric/HPLC Kinetic Assay

Objective: Determine the initial velocity (


) of acylation at varying concentrations of CMA.

Materials:

  • Enzyme: Candida antarctica Lipase B (CALB), free or immobilized (e.g., Novozym 435).

  • Substrate: this compound (0.5 mM – 500 mM range).

  • Nucleophile: 1-Phenylethanol (or Benzyl alcohol) as the acyl acceptor.

  • Solvent: Anhydrous Toluene or DIPE (Water activity

    
    ).
    
  • Internal Standard: Dodecane (for GC/HPLC).

Workflow:

  • Preparation:

    • Prepare a stock solution of Nucleophile (50 mM fixed) and Internal Standard (10 mM) in the solvent.

    • Prepare 6-8 dilutions of CMA ranging from

      
       to 
      
      
      
      (e.g., 10, 25, 50, 100, 200, 400 mM).
  • Reaction Initiation:

    • Add 1.0 mL of reaction mixture to a thermostated vial (30°C).

    • Add enzyme (e.g., 5 mg immobilized beads). Start timer.

  • Sampling (Initial Rate):

    • Withdraw 50 µL aliquots at

      
       minutes.
      
    • Quench: Immediately dilute into 950 µL acetonitrile (stops reaction and dissolves matrix).

    • Crucial Step: Ensure conversion remains

      
       to validate the initial rate assumption (
      
      
      
      ).
  • Analysis:

    • Analyze via GC-FID or HPLC. Calculate the concentration of the product (Ester) using the internal standard calibration.

    • Plot [Product] vs. Time. The slope of the linear region is

      
       (mM/min).
      
  • Data Processing:

    • Construct a Michaelis-Menten plot (

      
       vs. [CMA]).
      
    • Use a Lineweaver-Burk plot (

      
       vs. 
      
      
      
      ) to linearize:
      
      
    • Self-Validation: If the Lineweaver-Burk plot curves (concave down), check for substrate inhibition (common with activated esters at high concentrations).

Scientific Rationale & Troubleshooting

Why this compound? The cyanomethyl moiety (


) exerts a strong inductive effect (

), pulling electron density from the ester oxygen. This makes the carbonyl carbon significantly more electrophilic than in ethyl acetate, lowering the activation energy for the formation of the tetrahedral intermediate.

Troubleshooting "Lag" Phases: If you observe a lag phase in the kinetic profile of CMA, it is likely due to the accumulation of cyanohydrin (cyanomethanol) before it decomposes. Unlike vinyl alcohol which tautomerizes instantly, cyanomethanol decomposition is pH-dependent. In non-aqueous solvents, this intermediate may linger, potentially acting as a weak competitive inhibitor before releasing HCN.

Safety Critical: The decomposition of CMA releases HCN . All kinetic studies must be performed in a well-ventilated fume hood. Standard assays using p-NPA do not carry this risk, which is why p-NPA is preferred for routine activity checks, while CMA is reserved for synthetic applications.

References
  • Kinetic Resolution of Amines: Gotor-Fernández, V., et al. "Preparation of Chiral Amides via Kinetic Resolution." Advanced Synthesis & Catalysis, 2006.[1][2][3]

  • Lipase B from Candida antarctica (CALB) Kinetics: Anderson, E. M., et al. "Kinetic constants of wild-type CalB and selected variants." Protein Engineering, Design and Selection, 2025.

  • Acyl Donor Comparison: Ghanem, A. "Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched Compounds." Tetrahedron, 2007.

  • Leaving Group Effects: Master Organic Chemistry. "Leaving Group Ability and pKa."

  • Vinyl Acetate Toxicology: IARC Monographs. "Vinyl Acetate."[1][4][5][6] IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, 1995.

Sources

A Spectroscopic Guide to the Synthesis of Cyanomethyl Acetate: From Precursors to Product

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and organic synthesis, the careful characterization of molecules at each stage of a reaction is paramount. This guide provides an in-depth spectroscopic comparison of the versatile building block, cyanomethyl acetate, and its common precursors, methyl chloroacetate and sodium cyanide. By examining the distinct spectral fingerprints of these compounds using Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS), researchers can confidently verify the successful synthesis and purity of their target molecule.

The Synthetic Pathway: A Nucleophilic Substitution Approach

The synthesis of this compound from methyl chloroacetate and sodium cyanide is a classic example of a nucleophilic substitution reaction. The cyanide ion (CN⁻) from sodium cyanide acts as a nucleophile, displacing the chloride ion from methyl chloroacetate to form the new carbon-carbon bond, yielding this compound.

Synthesis of this compound methyl_chloroacetate Methyl Chloroacetate (ClCH₂COOCH₃) reagents methyl_chloroacetate->reagents sodium_cyanide Sodium Cyanide (NaCN) sodium_cyanide->reagents cyanomethyl_acetate This compound (NCCH₂COOCH₃) sodium_chloride Sodium Chloride (NaCl) reagents->cyanomethyl_acetate Nucleophilic Substitution reagents->sodium_chloride

Caption: Synthesis of this compound from methyl chloroacetate and sodium cyanide.

Spectroscopic Comparison: A Tale of Three Molecules

The transformation from starting materials to the final product is clearly evidenced by distinct changes in their respective spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, particularly hydrogen (¹H NMR) and carbon (¹³C NMR).

The ¹H NMR spectra are instrumental in monitoring the disappearance of the starting material and the emergence of the product.

CompoundChemical Shift (δ) of -CH₂- Protons (ppm)Chemical Shift (δ) of -CH₃ Protons (ppm)
Methyl Chloroacetate~4.06~3.75
This compound~4.75~2.15
Methyl Glycolate (Impurity)~4.15~3.78

Note: Chemical shifts are approximate and can vary slightly based on the solvent and instrument used.

Analysis:

  • Methyl Chloroacetate: The methylene protons (-CH₂-) adjacent to the chlorine atom are observed around 4.06 ppm, while the methyl protons (-CH₃) of the ester group appear at approximately 3.75 ppm.

  • This compound: The most significant change is the downfield shift of the methylene protons to around 4.75 ppm. This is due to the strong electron-withdrawing effect of the newly introduced nitrile group (-CN). The methyl protons of the acetate group are found at approximately 2.15 ppm.

  • Monitoring the Reaction: The progress of the synthesis can be monitored by the diminishing signals of methyl chloroacetate at ~4.06 and ~3.75 ppm and the concurrent appearance of the characteristic signals for this compound at ~4.75 and ~2.15 ppm.

  • Identifying Impurities: A common impurity, methyl glycolate, can be identified by its distinct methylene signal around 4.15 ppm and a methyl signal near 3.78 ppm.[1][2]

1H_NMR_Comparison cluster_MCA Methyl Chloroacetate cluster_CMA This compound MCA_structure Cl-CH₂-C(=O)O-CH₃ CMA_structure N≡C-CH₂-O-C(=O)-CH₃ MCA_spectrum δ ~4.06 (s, 2H) δ ~3.75 (s, 3H) CMA_spectrum δ ~4.75 (s, 2H) δ ~2.15 (s, 3H)

Caption: Key ¹H NMR chemical shift changes from reactant to product.

¹³C NMR provides a clear picture of the carbon framework transformation.

CompoundChemical Shift (δ) of -CH₂- Carbon (ppm)Chemical Shift (δ) of -CH₃ Carbon (ppm)Chemical Shift (δ) of C=O Carbon (ppm)Chemical Shift (δ) of -CN Carbon (ppm)
Methyl Chloroacetate~40.7~52.6~169.5-
This compound~49.0~20.3~168.9~114.5
Methyl Glycolate (Impurity)~59.9~52.1~171.3-

Note: Chemical shifts are approximate and can vary slightly based on the solvent and instrument used.

Analysis:

  • Methyl Chloroacetate: Key signals include the methylene carbon at ~40.7 ppm, the methyl carbon at ~52.6 ppm, and the carbonyl carbon at ~169.5 ppm.

  • This compound: The most telling evidence of a successful reaction in the ¹³C NMR spectrum is the appearance of a new signal around 114.5 ppm, which is characteristic of a nitrile carbon. The methylene carbon shifts downfield to ~49.0 ppm, and the acetate methyl carbon appears at ~20.3 ppm. The carbonyl carbon signal remains in a similar region at ~168.9 ppm.

  • Confirmation of Structure: The presence of the nitrile carbon signal and the shifts in the other carbon signals provide definitive proof of the formation of this compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful tool for identifying functional groups within a molecule by detecting the absorption of infrared radiation.

CompoundC≡N Stretch (cm⁻¹)C=O Stretch (cm⁻¹)C-Cl Stretch (cm⁻¹)
Methyl Chloroacetate-~1770 - 1740~800 - 600
This compound~2250~1750-
Sodium Cyanide~2080--
Methyl Glycolate (Impurity)-~1740-

Analysis:

  • Disappearance of the C-Cl Bond: A key indicator of the reaction's completion is the disappearance of the C-Cl stretching vibration, typically found in the 800-600 cm⁻¹ region of the methyl chloroacetate spectrum.[3]

  • Appearance of the Nitrile Group: The most prominent new feature in the product spectrum is the sharp, medium-intensity absorption band around 2250 cm⁻¹, characteristic of the C≡N stretching vibration.

  • Carbonyl Group: The strong C=O stretching absorption of the ester group remains a dominant feature in both the reactant and product spectra, appearing around 1750 cm⁻¹.

  • Sodium Cyanide: While solid sodium cyanide exhibits a C≡N stretch around 2080 cm⁻¹, this is not typically observed in the reaction mixture spectrum once it has dissolved and reacted.

FTIR_Comparison cluster_MCA Methyl Chloroacetate cluster_CMA This compound MCA_spectrum C=O stretch: ~1750 cm⁻¹ C-Cl stretch: ~700 cm⁻¹ CMA_spectrum C≡N stretch: ~2250 cm⁻¹ C=O stretch: ~1750 cm⁻¹

Caption: Key FT-IR vibrational frequency changes from reactant to product.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, offering further structural confirmation.

CompoundMolecular Ion (M⁺) [m/z]Key Fragment Ions [m/z]
Methyl Chloroacetate108/110 (due to ³⁵Cl/³⁷Cl isotopes)77/79 ([M-OCH₃]⁺), 59 ([COOCH₃]⁺), 49/51 ([CH₂Cl]⁺)
This compound9957 ([M-CH₂CN]⁺), 43 ([CH₃CO]⁺), 42 ([CH₂CN]⁺)
Methyl Glycolate (Impurity)9059 ([COOCH₃]⁺), 31 ([OCH₃]⁺)

Analysis:

  • Methyl Chloroacetate: The mass spectrum of methyl chloroacetate will show a characteristic pair of molecular ion peaks at m/z 108 and 110 in an approximate 3:1 ratio, which is indicative of the presence of a chlorine atom.

  • This compound: The mass spectrum of the product will display a molecular ion peak at m/z 99. Key fragmentation patterns include the loss of the cyanomethyl radical to give a fragment at m/z 57 and the formation of the acetyl cation at m/z 43.

  • Confirmation of Conversion: The absence of the isotopic chlorine pattern and the appearance of the molecular ion at m/z 99 are clear indicators of the successful substitution of chlorine with the cyano group.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from established procedures for similar nucleophilic substitution reactions.[4]

Materials:

  • Methyl chloroacetate

  • Sodium cyanide

  • Methanol (or another suitable polar aprotic solvent)

  • Four-necked flask equipped with a mechanical stirrer, condenser, and thermometer

Procedure:

  • In the four-necked flask, combine methyl chloroacetate and methanol.

  • Heat the mixture to approximately 30°C with stirring.

  • Carefully and portion-wise, add sodium cyanide to the reaction mixture. An exothermic reaction may be observed.

  • After the addition is complete, continue to heat and stir the reaction mixture for 4-5 hours.

  • Monitor the reaction progress by taking small aliquots and analyzing them using ¹H NMR or TLC.

  • Upon completion, cool the reaction mixture and filter to remove the precipitated sodium chloride.

  • The crude this compound can be purified by distillation under reduced pressure.

Safety Precautions: Sodium cyanide is highly toxic. This reaction should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, lab coat, safety glasses) must be worn at all times.

Spectroscopic Analysis Workflow

Spectroscopy_Workflow start Synthesized Crude Product nmr ¹H and ¹³C NMR Spectroscopy start->nmr ftir FT-IR Spectroscopy start->ftir ms Mass Spectrometry start->ms analysis Data Analysis and Structural Confirmation nmr->analysis ftir->analysis ms->analysis pure_product Pure Cyanomethyl Acetate analysis->pure_product

Caption: A typical workflow for the spectroscopic analysis of the synthesized product.

Conclusion

The spectroscopic techniques of NMR, FT-IR, and Mass Spectrometry provide a powerful and complementary suite of tools for the unambiguous characterization of this compound and the monitoring of its synthesis from methyl chloroacetate and sodium cyanide. By understanding the characteristic spectral features of the starting materials, the product, and potential impurities, researchers can ensure the integrity of their synthetic procedures and the quality of their final products, which is a critical aspect of drug development and chemical research.

References

  • MDPI. Synthesis and Characterization of Benzene-1,2,4-triyl Tris(2-(3-carboxy-4-hydroxybenzenesulfonate) Acetate). Available from: [Link]

  • PubChem. Methyl Chloroacetate. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. Sodium Cyanide. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. Methyl Glycolate. National Center for Biotechnology Information. Available from: [Link]

Sources

Safety Operating Guide

Mastering the Disposal of Cyanomethyl Acetate: A Guide for the Modern Laboratory

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher, scientist, and drug development professional, the responsible handling and disposal of chemical reagents is a cornerstone of laboratory safety and operational excellence. This guide provides a comprehensive, in-depth protocol for the proper disposal of cyanomethyl acetate, moving beyond mere compliance to foster a culture of safety and environmental stewardship. Here, we dissect the "why" behind the "how," ensuring a thorough understanding of the chemical principles that underpin these critical procedures.

Immediate Safety & Hazard Assessment: Understanding this compound

This compound (also known as acetoxyacetonitrile) is a versatile reagent, but its chemical nature demands respect. It is classified as a compound that can cause skin, eye, and respiratory irritation[1]. While the toxicological properties have not been fully investigated, its structure, containing both a nitrile group (-C≡N) and an ester, necessitates cautious handling due to the potential for hydrolysis to release cyanide and acetic acid[2][3].

Core Hazards:

  • Irritation: Causes skin and serious eye irritation, and may cause respiratory irritation[1].

  • Potential for Cyanide Exposure: Though not a free cyanide salt, its hydrolysis can liberate cyanide, which is highly toxic.

  • Incompatible Materials: Strong oxidizing agents, strong acids, strong bases, and strong reducing agents can lead to vigorous and hazardous reactions[4].

Therefore, all handling of this compound and its waste must be conducted within a certified chemical fume hood, wearing appropriate Personal Protective Equipment (PPE).

Table 1: Essential Personal Protective Equipment (PPE) for Handling this compound

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles and a face shield where splashing is possible. Must comply with OSHA 29 CFR 1910.133 or European Standard EN166[2].Protects against splashes of the liquid, which can cause serious eye irritation[1].
Hand Protection Nitrile or neoprene gloves. Consider double-gloving for enhanced protection.Prevents skin contact, which can cause irritation[1]. Nitrile and neoprene offer good chemical resistance to a range of organic compounds.
Body Protection A lab coat that covers the arms and fastens in the front.Provides a removable barrier to protect skin and personal clothing from contamination.
Respiratory Not typically required when handled in a certified chemical fume hood.A properly functioning fume hood provides adequate ventilation to control vapors. If a fume hood is not available or malfunctioning, a respirator may be necessary.

The Disposal Workflow: A Step-by-Step Procedural Guide

The primary and most effective method for rendering this compound non-hazardous on a laboratory scale is through alkaline hydrolysis . This process simultaneously attacks both the ester and nitrile functional groups, breaking the molecule down into significantly less toxic components: acetate and the salt of glycine (aminoacetic acid).

DisposalWorkflow cluster_prep Preparation cluster_hydrolysis Alkaline Hydrolysis cluster_verification Verification cluster_final_disposal Final Disposal start Begin Disposal Protocol ppe Don Appropriate PPE start->ppe fume_hood Work in a Certified Chemical Fume Hood ppe->fume_hood materials Gather Necessary Materials fume_hood->materials prepare_solution Prepare 1M Sodium Hydroxide Solution materials->prepare_solution add_cma Slowly Add Cyanomethyl Acetate to NaOH Solution prepare_solution->add_cma heat_stir Heat and Stir Mixture add_cma->heat_stir monitor Monitor Reaction (e.g., Temperature, Time) heat_stir->monitor cool Cool Reaction Mixture monitor->cool test Test for Presence of Cyanide cool->test cyanide_present Cyanide Detected? test->cyanide_present cyanide_present->heat_stir Continue Hydrolysis neutralize Neutralize Solution with Dilute Acid cyanide_present->neutralize No Cyanide Detected drain Dispose of Neutralized Solution Down the Drain with Copious Amounts of Water neutralize->drain end End of Protocol drain->end

Caption: Disposal workflow for this compound via alkaline hydrolysis.

Experimental Protocol: Alkaline Hydrolysis of this compound

Materials:

  • This compound waste

  • Sodium hydroxide (NaOH) pellets or a concentrated solution

  • Stir plate and stir bar

  • Heating mantle or water bath

  • Large beaker or flask (at least twice the volume of the final solution)

  • pH paper or a pH meter

  • Appropriate waste container for the final neutralized solution

Procedure:

  • Prepare the Hydrolysis Solution: In a large beaker within a fume hood, prepare a 1M solution of sodium hydroxide in water. For every 10 mL of this compound waste, a significant excess of the NaOH solution should be used to ensure complete reaction. A 10:1 volume ratio of 1M NaOH to this compound is a conservative starting point.

  • Initiate the Reaction: While stirring the NaOH solution, slowly add the this compound waste. The reaction can be exothermic, so slow addition is crucial to control the temperature.

  • Heat and Stir: Gently heat the mixture to between 50-70°C while continuing to stir. This temperature range accelerates the hydrolysis of both the ester and the nitrile without excessive boiling. The hydrolysis of nitriles is typically conducted at elevated temperatures[5]. Allow the reaction to proceed for at least 2-4 hours.

  • Cool and Test for Completion: Turn off the heat and allow the solution to cool to room temperature. It is essential to verify that all the cyanide has been destroyed. Commercially available cyanide test strips or kits can be used for this purpose. Follow the manufacturer's instructions carefully. If cyanide is still detected, reheat the solution and continue the hydrolysis for an additional 1-2 hours before re-testing.

  • Neutralization: Once the absence of cyanide is confirmed, the alkaline solution must be neutralized before disposal. While stirring, slowly add a dilute acid (e.g., 1M hydrochloric acid or sulfuric acid) until the pH of the solution is between 6.0 and 8.0.

  • Final Disposal: The resulting neutralized solution contains sodium acetate, the sodium salt of glycine, and sodium chloride (if HCl was used for neutralization). These salts are generally considered non-hazardous and can be disposed of down the drain with copious amounts of water, in accordance with local regulations[6][7]. Always check with your institution's environmental health and safety office for specific guidelines.

Regulatory Framework: EPA Hazardous Waste Classification

It is imperative to understand the regulatory landscape governing the disposal of this compound. The U.S. Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).

Cyanide-containing wastes are often categorized as acutely hazardous waste , designated with a "P" code[7][8]. Specifically, the EPA hazardous waste code P030 is for "Cyanides (soluble cyanide salts), not otherwise specified"[7]. While this compound is not a salt, its potential to hydrolyze to cyanide means that any waste containing it should be managed as a P-listed waste until it is chemically treated.

Additionally, certain industrial processes that generate cyanide-containing waste streams are assigned "F" codes. For example, F007 is for spent cyanide plating bath solutions, and F012 is for quenching wastewater treatment sludges from metal heat treating where cyanides are used[9][10].

Table 2: EPA Hazardous Waste Classification for this compound Waste

Waste StreamPotential EPA Hazardous Waste CodeRationale
Unused or expired this compoundP030As a substance that can release cyanide, it should be managed as an acutely hazardous waste.
Contaminated materials (e.g., gloves, wipes)P030Any materials that come into contact with this compound should be considered contaminated with an acutely hazardous waste and disposed of accordingly.
Treated (hydrolyzed) and neutralized solutionNot typically hazardousAfter successful alkaline hydrolysis and neutralization, the resulting solution of acetate and glycine salts is generally not considered a hazardous waste. However, confirmation of complete cyanide destruction is mandatory before reclassifying the waste stream.

Emergency Procedures: Spill and Exposure Management

In the event of a spill or accidental exposure, immediate and correct action is critical.

Spill Response:
  • Evacuate and Alert: If the spill is large or if you feel it is unsafe to handle, evacuate the immediate area and alert your colleagues and supervisor.

  • Contain the Spill: For small spills, use an inert absorbent material such as vermiculite, sand, or earth to contain the liquid[2]. Do not use combustible materials like paper towels as the primary absorbent.

  • Collect and Dispose: Carefully scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.

  • Decontaminate: Wipe down the spill area with a solution of soap and water. All cleaning materials should also be disposed of as hazardous waste.

Exposure Protocol:
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing[1][2]. Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids[1][2]. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. If breathing is difficult, give oxygen[2]. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of milk or water[2]. Seek immediate medical attention.

By adhering to these detailed procedures and understanding the underlying chemical principles, researchers can ensure the safe and responsible disposal of this compound, protecting themselves, their colleagues, and the environment.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Methyl Cyanoacetate, 97+%. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Treatment Technologies for Metal/Cyanide-Containing Wastes, Volume III. Retrieved from [Link]

  • Columbia University. (2013). Cyanide Safe Use Guidelines. Retrieved from [Link]

  • Wayne State University. (n.d.). Lab Specific SOP Template - for Cyanides. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Characteristics. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Waste Code - RCRAInfo. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Making Carboxylic Acids by the Hydrolysis of Nitriles. Retrieved from [Link]

  • Random Experiments International. (2024, April 11). Alkaline hydrolysis of methyl acetate (Alkaline hydrolysis of esters). [Video]. YouTube. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

  • University of Windsor. (n.d.). Cyanides Storage, Handling and General Use Information. Retrieved from [Link]

  • National Institutes of Health. (n.d.). The NIH Drain Discharge Guide. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitrile to Acid - Common Conditions. Retrieved from [Link]

  • University of Maryland Environmental Safety, Sustainability and Risk. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Glycine. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.